molecular formula C17H16F3N3O5S B606420 BTZ043 Racemate CAS No. 957217-65-1

BTZ043 Racemate

Katalognummer: B606420
CAS-Nummer: 957217-65-1
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: GTUIRORNXIOHQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one, is a recognized pharmacological tool in neuroscience and pain research, functioning as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, playing a critical role in the pathogenesis of neuropathic and inflammatory pain. By selectively blocking TRPA1 activation, this compound allows researchers to probe the channel's specific contributions to nociceptive signaling pathways and disease states. Its research value is underscored by its use in investigational studies exploring novel analgesic mechanisms and its characterization in preclinical models of pain and airway hypersensitivity . The molecular architecture, featuring a spirocyclic system and a benzothiazinone core, is designed for high affinity and selectivity, making it a valuable compound for elucidating the complex biology of TRPA1 in various physiological and pathophysiological contexts.

Eigenschaften

IUPAC Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678524
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957217-65-1
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTZ043 Racemate in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

BTZ043 is a potent, bactericidal agent against Mycobacterium tuberculosis that functions as a suicide inhibitor of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4] This enzyme is a critical component of the decaprenylphosphoryl-β-D-ribofuranose-2'-epimerase complex, which is essential for the biosynthesis of the mycobacterial cell wall.[2] The inhibitory action of BTZ043 ultimately leads to the disruption of cell wall integrity and subsequent cell lysis.[4]

Prodrug Activation and Covalent Modification

BTZ043 is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effect. The activation process is mediated by the reduced flavin cofactor of DprE1, which converts the nitro group of BTZ043 into a reactive nitroso derivative.[2] This activated nitroso species then acts as a suicide substrate for DprE1.[2]

The activated BTZ043 forms a covalent semimercaptal adduct with a highly conserved cysteine residue (Cys387) located in the active site of the DprE1 enzyme.[1][2][5][6] This irreversible covalent modification inactivates the enzyme, thereby halting the downstream metabolic pathway.[1][2]

Inhibition of Arabinan Biosynthesis

DprE1, in concert with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][4][7] DPA is the sole donor of arabinofuranose residues for the synthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[4]

By irreversibly inhibiting DprE1, BTZ043 blocks the production of DPA.[2][3][4] The depletion of the DPA pool prevents the synthesis of arabinans, leading to a compromised cell wall structure.[3][4] This disruption of the cell wall's structural integrity ultimately results in cell lysis and the death of the bacterium.[4]

BTZ043_Mechanism_of_Action cluster_Cell Mycobacterium tuberculosis Cell cluster_Pathway Arabinan Biosynthesis Pathway BTZ043_prodrug BTZ043 (Prodrug) DprE1_reduced DprE1 (Reduced FAD) BTZ043_prodrug->DprE1_reduced Enters cell Activated_BTZ043 Activated BTZ043 (Nitroso derivative) DprE1_reduced->Activated_BTZ043 Activation DprE1_Cys387 DprE1 (Cys387) Activated_BTZ043->DprE1_Cys387 Covalent Binding Inactive_Complex Inactive DprE1-BTZ043 Covalent Adduct DprE1_Cys387->Inactive_Complex DprE1_active DprE1 (Active) Inactive_Complex->DprE1_active Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPR->DprE1_active DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1_active->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis (AG & LAM) DPA->Arabinan Cell_Wall Cell Wall Integrity Arabinan->Cell_Wall Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis

Mechanism of action of BTZ043 in Mycobacterium tuberculosis.

Quantitative Data

In Vitro Activity

The in vitro activity of BTZ043 is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

Organism Strain MIC (ng/mL) MIC (µg/mL) Reference
M. tuberculosisH37Rv10.001[2]
M. tuberculosisClinical Isolates (MDR & XDR)1 - 300.001 - 0.03[2][8]
M. smegmatismc²15540.004[2]
M. bovisBCG-4.6 (EC₅₀)[9]
Enzyme Inhibition Kinetics

The inhibition of DprE1 by BTZ043 has been characterized by determining the kinetic parameters of inactivation.

Parameter Value Enzyme Source Reference
Ki(inact)12.5 µMM. smegmatis DprE1[2]
kinact0.58 min⁻¹M. smegmatis DprE1[2]
In Vivo Efficacy

The efficacy of BTZ043 has been evaluated in various mouse models of tuberculosis, typically by measuring the reduction in bacterial load (Colony Forming Units, CFU) in the lungs and spleen.

Mouse Model Treatment Duration Dose (mg/kg) Organ Log₁₀ CFU Reduction vs. Control Reference
BALB/c4 weeks37.5Lung~1[10][11]
Spleen~2[10][11]
8 weeks250Lung>2.4[12]
C3HeB/FeJ2 months50LungSignificant reduction[10][13][14]
100LungSignificant reduction[10][13][14]
200LungSignificant reduction (maximal effect)[10][13][14]
200SpleenSignificant reduction (4/8 mice below detection limit)[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of antimicrobial agents against M. tuberculosis. The assay relies on the reduction of the blue indicator dye resazurin to the pink fluorescent product resorufin by metabolically active cells.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase)

  • BTZ043 stock solution

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

Protocol:

  • Prepare serial two-fold dilutions of BTZ043 in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis from a fresh culture on Löwenstein-Jensen medium, adjusted to a McFarland standard of 1 and then diluted 1:20 in 7H9 broth.[15][16]

  • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (no bacteria).

  • Seal the plates in a plastic bag and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Incubate the plates for an additional 12-24 hours at 37°C.

  • The MIC is defined as the lowest concentration of BTZ043 that prevents the color change from blue to pink.[15]

REMA_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of BTZ043 in 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare M. tuberculosis inoculum (McFarland 1, diluted 1:20) Start->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_1 Incubate at 37°C for 7 days Inoculate_Plate->Incubate_1 Add_Resazurin Add Resazurin solution to each well Incubate_1->Add_Resazurin Incubate_2 Incubate at 37°C for 12-24 hours Add_Resazurin->Incubate_2 Read_Results Read results: Blue = Inhibition, Pink = Growth Incubate_2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).

DprE1 Inhibition Assay using Amplex Red

This is a continuous-coupled spectrophotometric assay to measure the activity and inhibition of DprE1. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of DPR, using the Amplex Red reagent.

Materials:

  • Purified recombinant DprE1

  • Farnesylphosphoryl-β-D-ribofuranose (FPR), a substrate analog of DPR

  • BTZ043

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)

  • 96-well black microtiter plate

  • Fluorometer

Protocol:

  • Prepare a reaction mixture containing the assay buffer, FPR (e.g., 150 µM), Amplex Red (e.g., 50 µM), HRP (e.g., 0.35 µM), and purified DprE1 (e.g., 0.3 µM).

  • Add varying concentrations of BTZ043 to the reaction mixture.

  • Initiate the reaction by adding the substrate (FPR).

  • Immediately monitor the increase in fluorescence (excitation ~545 nm, emission ~590 nm) in a kinetic mode at 37°C.

  • The rate of fluorescence increase is proportional to the rate of H₂O₂ production, and thus to the DprE1 activity.

  • Determine the inhibitory effect of BTZ043 by comparing the reaction rates in the presence and absence of the inhibitor. For time-dependent inhibition, progress curves at different inhibitor concentrations are fitted to determine Ki(inact) and kinact.

Amplex_Red_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: DprE1, Amplex Red, HRP, Buffer Start->Prepare_Reaction_Mix Add_BTZ043 Add varying concentrations of BTZ043 Prepare_Reaction_Mix->Add_BTZ043 Add_Substrate Initiate reaction by adding FPR substrate Add_BTZ043->Add_Substrate Measure_Fluorescence Monitor fluorescence increase in kinetic mode (Ex: 545 nm, Em: 590 nm) at 37°C Add_Substrate->Measure_Fluorescence Analyze_Data Analyze reaction rates and determine inhibition kinetics Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the DprE1 inhibition assay using Amplex Red.

Crystallization of the DprE1-BTZ043 Covalent Complex

Obtaining the crystal structure of DprE1 in complex with BTZ043 provides atomic-level insights into the mechanism of inhibition.

Protocol:

  • Expression and Purification of DprE1: Express recombinant DprE1 (e.g., from M. smegmatis or M. tuberculosis) in a suitable host like E. coli and purify the protein to homogeneity using standard chromatographic techniques.

  • Formation of the Covalent Adduct: Incubate the purified DprE1 with BTZ043 and a substrate analog like FPR to facilitate the enzymatic activation of BTZ043 and the formation of the covalent adduct with Cys387.[2]

  • Confirmation of Adduct Formation: Confirm the formation of the covalent complex using mass spectrometry.[2]

  • Crystallization:

    • Set up crystallization trials using the purified DprE1-BTZ043 complex.

    • A reported successful crystallization condition for the M. smegmatis DprE1-BTZ043 complex involved the use of an ionic liquid, tetrabutylphosphonium bromide, in the crystallization solution.[2]

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • X-ray Diffraction and Structure Determination:

    • Mount the obtained crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the structural model to obtain a high-resolution view of the DprE1-BTZ043 interaction.

Crystallography_Workflow Start Start Protein_Expression Express and purify recombinant DprE1 Start->Protein_Expression Adduct_Formation Incubate DprE1 with BTZ043 and FPR to form covalent adduct Protein_Expression->Adduct_Formation Mass_Spec Confirm adduct formation by Mass Spectrometry Adduct_Formation->Mass_Spec Crystallization Set up crystallization trials (e.g., vapor diffusion) Mass_Spec->Crystallization XRay_Diffraction Collect X-ray diffraction data from crystals Crystallization->XRay_Diffraction Structure_Solution Solve and refine the crystal structure XRay_Diffraction->Structure_Solution End End Structure_Solution->End

Workflow for the crystallization of the DprE1-BTZ043 complex.

References

BTZ043 Racemate as a DprE1 inhibitor in TB treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on BTZ043 Racemate as a DprE1 Inhibitor in Tuberculosis Treatment

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with new mechanisms of action. BTZ043, a member of the benzothiazinone (BTZ) class, is a promising drug candidate that targets a crucial enzyme in the mycobacterial cell wall synthesis pathway, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). By irreversibly inhibiting DprE1, BTZ043 blocks the formation of essential arabinan polymers, leading to rapid bactericidal activity against both drug-susceptible and drug-resistant Mtb strains. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, experimental protocols, and future outlook for this compound in the treatment of TB.

Mechanism of Action: Covalent Inhibition of DprE1

BTZ043 functions as a mechanism-based suicide inhibitor, requiring enzymatic activation to exert its effect.[1][2] The target, DprE1, is a flavin-dependent oxidase essential for the biosynthesis of the mycobacterial cell wall.[3][4][5] Specifically, DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[1][4] DPX is a precursor for decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are critical structural components of the Mtb cell wall.[1][6][7]

The inhibitory process involves:

  • Enzymatic Reduction: The FAD cofactor within the DprE1 active site reduces the nitro group of BTZ043 to a reactive nitroso derivative.[1][8]

  • Covalent Adduct Formation: This highly reactive intermediate then forms a covalent semimercaptal bond with a key cysteine residue (Cys387) in the DprE1 active site.[1][9][10]

  • Irreversible Inhibition: The formation of this adduct irreversibly inactivates the enzyme, halting arabinan synthesis and leading to cell lysis and bacterial death.[11][12][13]

This targeted mechanism is highly selective for mycobacteria and is effective against clinical isolates, including MDR and XDR strains.[1][6]

Caption: Mechanism of DprE1 inhibition by BTZ043.

Quantitative Data

Table 1: In Vitro Activity of BTZ043

BTZ043 demonstrates potent bactericidal activity against a wide range of Mtb strains.[14]

Strain/SpeciesMIC (ng/mL)MIC (nM)Reference(s)
M. tuberculosis H37Rv12.3[13][15]
M. tuberculosis Complex (clinical isolates)1 - 30-[6]
MDR and XDR M. tuberculosis strainsSimilar to susceptible strains-[6][13]
M. smegmatis49.2[15]
Table 2: DprE1 Enzyme Inhibition
CompoundIC50 (µM)Assay MethodReference(s)
BTZ0434.5DCPIP Assay[1]
Table 3: In Vivo Efficacy in Murine Models

Studies in chronic TB mouse models confirm the potent in vivo activity of BTZ043.

Mouse ModelDose RegimenDurationEfficacy (CFU Reduction in Lungs)Reference(s)
BALB/c37.5 - 300 mg/kg/day4 weeks~1 log₁₀[13][14]
C3HeB/FeJ (caseous necrotic lesions)200 mg/kg/day (5 days/week)8 weeks~3.98 log₁₀ (vs. untreated)[2]
Table 4: Preclinical Toxicology Profile
ParameterSpeciesValueDurationReference(s)
NOAELRat170 mg/kg28 days[6]
NOAELMinipig360 mg/kg-[6]
CYP450 InteractionIn vitroLow interaction-[6][12]
Genotoxicity/MutagenicityIn vitroNegative-[6]
Table 5: Human Pharmacokinetic Parameters (Single Ascending Dose)

Phase 1 studies show that BTZ043 is rapidly absorbed and metabolized.[12]

ParameterValueNotesReference(s)
BTZ043 (Parent)
Tₘₐₓ1.5 h (median)Rapid absorption[12][16]
Half-lifeShortRapid metabolism and elimination[12][16]
AUC/Cₘₐₓ IncreaseMore than dose-proportional-[12][16]
Metabolite M1 (inactive)
Tₘₐₓ7 - 8.5 h (median)-[12][16]
Half-life8.4 - 9.0 h (geometric mean)-[12][16]
Metabolite M2 (unstable)
Tₘₐₓ1.5 h (median)Forms rapidly[12][16]
Half-lifeShort-[12][16]
Food Effect Bioavailability is 54% lower without foodAdministration with food is recommended[17][18]

Experimental Protocols

Protocol 1: DprE1 Enzymatic Activity Assay (Radiolabeled Substrate Method)

This protocol is adapted from methodologies used to confirm DprE1 inhibition.[9]

  • Enzyme Preparation: Recombinant Mtb DprE1 is expressed and purified.

  • Reaction Mixture Preparation: Prepare a master mix in a suitable buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂) containing 1 mM FAD and other necessary cofactors.

  • Inhibitor Incubation: Aliquot the reaction mixture. Add BTZ043 (dissolved in DMSO) to the experimental tubes at desired final concentrations. Add an equivalent volume of DMSO to control tubes. Incubate the enzyme with the inhibitor for 30 minutes at 30°C to allow for covalent modification.

  • Reaction Initiation: Start the enzymatic reaction by adding radiolabeled ¹⁴C-DPR substrate to all tubes.

  • Reaction Quenching & Analysis: After a defined incubation period, quench the reaction. Separate the substrate (DPR) from the product (DPX) using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of product formed using a phosphorimager or scintillation counting. Calculate the percent inhibition relative to the DMSO control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a standard method for assessing the in vitro potency of an antimicrobial agent.[10][19]

  • Inoculum Preparation: Culture Mtb (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland 0.5).

  • Drug Dilution: Prepare a two-fold serial dilution of BTZ043 in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: Add the standardized Mtb inoculum to each well, including a drug-free growth control well.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Reading: The MIC is defined as the lowest concentration of BTZ043 that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator like Resazurin.

Protocol 3: In Vivo Efficacy Assessment (Chronic Mouse Model)

This protocol outlines a typical workflow for evaluating drug efficacy in vivo.[2][13]

  • Animal Infection: Infect BALB/c or C3HeB/FeJ mice with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.

  • Chronic Phase Establishment: Allow the infection to progress for 4-8 weeks to establish a chronic state, and in the case of C3HeB/FeJ mice, to allow for the formation of caseous necrotic granulomas.[2]

  • Treatment Administration: Prepare BTZ043 in a suitable vehicle for oral gavage. Administer the drug daily or as per the study design (e.g., 5 days/week) at various dose levels (e.g., 50, 100, 200 mg/kg). Include an untreated vehicle control group.

  • Treatment Duration: Continue treatment for a predefined period, typically 4 to 8 weeks.

  • Efficacy Endpoint: At the end of the treatment period, euthanize the mice. Aseptically remove lungs and spleens, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU). Efficacy is determined by the log₁₀ CFU reduction in treated groups compared to the untreated control group at the end of the study.

Drug Development and Resistance

Clinical Development Pathway

BTZ043 has progressed through preclinical development and into human clinical trials.[6][20] The development pathway focuses on establishing safety, tolerability, pharmacokinetics, and bactericidal activity, both alone and in combination with other anti-TB drugs.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Discovery Target Identification (DprE1) InVitro In Vitro Studies (MIC, IC50) Discovery->InVitro InVivo In Vivo Animal Models (Efficacy in Mice) InVitro->InVivo Tox GLP Toxicology (Rat, Minipig) InVivo->Tox Formulation Formulation Development Tox->Formulation Phase1 Phase 1 (Safety, PK in Healthy Volunteers) Formulation->Phase1 IND/CTA Submission Phase2a Phase 2a (EBA) (Dose-ranging, Early Bactericidal Activity) Phase1->Phase2a Phase2b Phase 2b (Combination Therapy, Efficacy & Safety) Phase2a->Phase2b Phase3 Phase 3 (Pivotal Trials vs. Standard of Care) Phase2b->Phase3 Approval Market Approval Phase3->Approval Regulatory Review (NDA Submission)

Caption: General workflow for BTZ043 drug development.
Mechanisms of Resistance

While no baseline resistance to BTZ043 has been identified in clinical Mtb isolates, resistance can be generated in the laboratory.[11][12] Understanding these mechanisms is critical for the drug's long-term viability.

  • High-Level Resistance: The primary mechanism involves point mutations in the dprE1 gene affecting the Cys387 residue.[1][21] This mutation prevents the covalent binding of the activated drug, leading to a dramatic (>1000-fold) increase in the MIC.[21]

  • Low-Level Resistance: A secondary mechanism is associated with mutations in the Rv0678 gene.[21] Rv0678 is a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations that inactivate Rv0678 lead to overexpression of this pump, resulting in a modest (4- to 8-fold) increase in the MIC.[21] This mechanism can also confer low-level cross-resistance to other drugs like bedaquiline and clofazimine.[22]

Resistance_Mechanisms cluster_high High-Level Resistance cluster_low Low-Level Resistance BTZ043 BTZ043 DprE1 DprE1 Enzyme BTZ043->DprE1 Inhibition Efflux MmpS5/MmpL5 Efflux Pump BTZ043->Efflux Substrate for Efflux Rv0678 Rv0678 Repressor Rv0678->Efflux Represses DprE1_mut dprE1 Gene Mutation (e.g., at Cys387 codon) Binding_fail Failure of Covalent Binding DprE1_mut->Binding_fail Binding_fail->DprE1 Prevents Inhibition Rv0678_mut rv0678 Gene Mutation Pump_over Efflux Pump Overexpression Rv0678_mut->Pump_over Pump_over->BTZ043 Reduces Intracellular Concentration

Caption: Known resistance mechanisms to BTZ043.

Conclusion and Future Directions

This compound is a highly potent DprE1 inhibitor with a novel mechanism of action, making it a valuable candidate for new TB treatment regimens, particularly for drug-resistant infections. Its strong preclinical data package, demonstrating both in vitro and in vivo efficacy, has supported its progression into clinical trials. Key future steps will involve completing Phase 2 and 3 trials to establish the optimal dose and combination partners, confirm its efficacy and safety in diverse patient populations, and monitor for the emergence of clinical resistance. The synergistic effects observed with drugs like bedaquiline highlight its potential as a cornerstone of future shorter, safer, and more effective TB therapies.[6]

References

The Rise of a New Antitubercular Powerhouse: A Technical Guide to 1,3-Benzothiazin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 1,3-benzothiazin-4-ones (BTZs), a promising new class of potent antitubercular compounds. This document details the key synthetic routes to the BTZ core, provides experimental protocols for their synthesis and biological evaluation, and presents a comprehensive summary of their structure-activity relationships.

Discovery and Mechanism of Action

First reported in 2009, 1,3-benzothiazin-4-ones (BTZs) emerged from a screening of a series of sulfur-containing heterocycles for antibacterial activity.[1] The lead compound, BTZ043, exhibited remarkable potency against Mtb, with a minimum inhibitory concentration (MIC) in the nanomolar range.[2][3] Subsequent research has led to the development of other potent analogs, including PBTZ169 (macozinone), which has advanced to clinical trials.[1]

The primary target of BTZs in Mtb is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinans.[5] BTZs act as suicide inhibitors of DprE1.[4] The nitro group of the BTZ is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site, irreversibly inactivating the enzyme.[5] This disruption of arabinan synthesis leads to cell wall damage and ultimately, bacterial death.[1]

DprE1_Inhibition_Pathway Mechanism of DprE1 Inhibition by BTZs cluster_DprE1 DprE1 Active Site cluster_CellWall Mycobacterial Cell Wall Synthesis DprE1 DprE1 (with FAD) Nitroso_BTZ Nitroso-BTZ (Active Drug) DprE1->Nitroso_BTZ FAD-mediated reduction DPR Decaprenylphosphoryl-β-D-ribose (DPR) BTZ BTZ (Prodrug) BTZ->DprE1 enters active site Covalent_Adduct DprE1-BTZ Covalent Adduct (Inactive Enzyme) Nitroso_BTZ->Covalent_Adduct covalent bond formation with Cys387 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Covalent_Adduct->DPA Cys387 Cys387 DPR->DPA DprE1 catalysis Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption

Caption: Mechanism of DprE1 Inhibition by BTZs

Synthesis of 1,3-Benzothiazin-4-ones

Several synthetic routes have been developed for the preparation of the 1,3-benzothiazin-4-one core. A common and efficient method is the thiourea pathway, which offers good yields and applicability to a wide range of analogs.[6]

BTZ_Synthesis_Workflow General Synthesis Workflow for BTZs (Thiourea Pathway) start Starting Materials: - Substituted 2-chlorobenzoic acid - Secondary amine - Sodium thiocyanate step1 Step 1: Formation of Benzoyl Isothiocyanate start->step1 step2 Step 2: Reaction with Secondary Amine to form N-Benzoyl Thiourea step1->step2 step3 Step 3: Hydrolysis to N,N-Dialkylthiourea step2->step3 step4 Step 4: Cyclization to 1,3-Benzothiazin-4-one step3->step4 purification Purification (e.g., Column Chromatography, Recrystallization) step4->purification final_product Final 1,3-Benzothiazin-4-one Product purification->final_product

References

The Role of BTZ043 Racemate in Blocking Arabinan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Benzothiazinones (BTZs), a potent class of antimycobacterial agents, have shown significant promise. The lead compound, BTZ043, is a racemate that exhibits nanomolar bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1][2] This technical guide provides an in-depth analysis of BTZ043's core mechanism: the targeted inhibition of arabinan biosynthesis, a critical pathway for the formation of the mycobacterial cell wall. We will detail the molecular interactions, present key quantitative data, outline relevant experimental protocols, and visualize the underlying biochemical pathways.

Introduction: The Mycobacterial Cell Wall and the Arabinan Synthesis Pathway

The cell wall of Mycobacterium tuberculosis is a complex, multilayered structure essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[3] A key component of this wall is the arabinogalactan (AG) polymer, which is covalently linked to peptidoglycan and esterified with mycolic acids.[4] Both arabinogalactan and another critical lipoglycan, lipoarabinomannan (LAM), require the precursor decaprenylphosphoryl-D-arabinofuranose (DPA) as the sole donor of arabinofuranosyl (Araf) residues for their synthesis.[3][4]

The biosynthesis of DPA is a two-step epimerization process converting decaprenylphosphoryl-β-D-ribose (DPR) into DPA.[5][6] This reaction is catalyzed by two essential enzymes:

  • Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1, Rv3790) : A flavin-dependent oxidase that catalyzes the oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[1][7]

  • DprE2 (Rv3791) : An NADH-dependent reductase that subsequently reduces DPX to the final product, DPA.[5]

Given that there is no alternative pathway for DPA production in mycobacteria, the DprE1/DprE2 enzyme system represents a highly vulnerable and attractive target for antitubercular drug development.[7][8]

BTZ043: Mechanism of Covalent Inhibition of DprE1

BTZ043 belongs to the 1,3-benzothiazin-4-one class of compounds and functions as a mechanism-based covalent inhibitor, or "suicide substrate," of DprE1.[1] The process of inhibition is not direct; BTZ043 is a prodrug that requires intracellular activation.[1]

The mechanism unfolds as follows:

  • Enzyme-Mediated Activation : The reduced flavin cofactor (FADH₂) within the DprE1 active site reduces the nitro group of BTZ043.[1]

  • Formation of a Reactive Intermediate : This reduction converts BTZ043 into a highly reactive nitroso derivative.[1][5]

  • Covalent Adduct Formation : The electrophilic nitroso intermediate then forms a covalent semimercaptal bond with the thiol group of a critical cysteine residue (Cys387) in the active site of DprE1.[1]

This irreversible covalent modification of Cys387, a residue essential for catalysis, completely inactivates the DprE1 enzyme. The resulting blockade of the DPR-to-DPX conversion halts the entire DPA synthesis pathway.[5][9] Consequently, the supply of arabinose units for AG and LAM biosynthesis is cut off, leading to defects in cell wall integrity, eventual cell lysis, and bacterial death.[9][10] Mutations in the dprE1 gene, particularly at the Cys387 codon, are the primary mechanism of resistance to BTZ043.[7]

BTZ043_Mechanism cluster_DprE1 DprE1 Active Site DprE1_FADH2 DprE1-FADH₂ (Reduced) DprE1_FAD DprE1-FAD (Oxidized) DprE1_FADH2->DprE1_FAD Re-oxidation Cys387_Active Cys387-SH (Active) Cys387_Inactive Cys387-S-BTZ (Inactive) BTZ043 BTZ043 (Prodrug) (Nitro form) BTZ043_Nitroso Activated BTZ043 (Nitroso form) BTZ043->BTZ043_Nitroso BTZ043_Nitroso->Cys387_Inactive Covalent Bond Formation

Caption: Activation and covalent inhibition of DprE1 by BTZ043.

Arabinan Biosynthesis Pathway and BTZ043 Inhibition

The DPA biosynthesis pathway is a linear, two-step process central to the construction of the mycobacterial cell envelope. BTZ043's intervention at the first committed step ensures a complete and potent blockade of downstream arabinan synthesis.

Arabinan_Synthesis_Pathway DPA Biosynthesis Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose) DPR->DPX Oxidation DprE1 DprE1 (Oxidase) DPA DPA (Decaprenylphosphoryl-D-arabinofuranose) DPX->DPA Reduction DprE2 DprE2 (Reductase) Arabinan Arabinogalactan & Lipoarabinomannan (Cell Wall Components) DPA->Arabinan Arabinofuranosyl Transferases DprE1->DPX DprE2->DPA BTZ043 BTZ043 BTZ043->DprE1 Covalent Inhibition

Caption: BTZ043 blocks arabinan synthesis by inhibiting DprE1.

Quantitative Efficacy Data

BTZ043 demonstrates potent activity against a wide range of mycobacterial species and clinical isolates, including those resistant to first-line drugs. The following tables summarize key quantitative data from published literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of BTZ043

Mycobacterial StrainMIC (ng/mL)MIC (nM)Reference(s)
M. tuberculosis H37Rv12.3[2]
M. smegmatis49.2[2]
M. tuberculosis complex (range)1 - 30-[11]
Fast-growing mycobacteria (range)0.1 - 80-[11]
MDR and XDR clinical isolatesActive (similar to H37Rv)-[2][11]

Table 2: DprE1 Enzyme Inhibition Data

CompoundTarget EnzymeIC₅₀ (µM)Assay TypeReference(s)
BTZ043M. tuberculosis DprE1Not reported (covalent)DCPIP Assay[1]
CT325 (Nitroso-BTZ analog)M. tuberculosis DprE1Inhibits DPR to DPX conversionTLC-based assay[5]
PyrBTZ01 (Non-covalent analog)M. tuberculosis DprE11.61Amplex Red coupled assay[12]
PyrBTZ02 (Non-covalent analog)M. tuberculosis DprE17.34Amplex Red coupled assay[12]

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of BTZ043.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a drug that prevents visible growth of a microorganism.

Principle: A standardized suspension of mycobacteria is exposed to serial dilutions of BTZ043 in a suitable liquid or solid growth medium. Growth is assessed after a defined incubation period.

Methodology (Microplate Alamar Blue Assay - MABA):

  • Preparation: Prepare two-fold serial dilutions of BTZ043 racemate in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well. Include a drug-free control well for bacterial growth and a sterile control well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Detection: Add a resazurin-based indicator solution (e.g., Alamar Blue) to each well and re-incubate for 12-24 hours.

  • Reading: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

DprE1 Enzymatic Inhibition Assay (DCPIP-based)

This spectrophotometric assay measures the oxidative activity of DprE1 by monitoring the reduction of an artificial electron acceptor.

Principle: DprE1 oxidizes its substrate, DPR, and transfers the electrons to the indicator dye 2,6-dichlorophenolindophenol (DCPIP), causing a measurable decrease in absorbance at 600 nm. An inhibitor like BTZ043 will prevent this reaction.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of purified recombinant DprE1 enzyme.

  • Inhibitor Incubation: Add varying concentrations of BTZ043 or a vehicle control (DMSO) to the enzyme mixture and pre-incubate for a defined period to allow for inhibitor activation and binding.

  • Assay Initiation: Add the substrate DPR and the electron acceptor DCPIP to the mixture to start the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Analysis: Calculate the initial rate of reaction for each inhibitor concentration. For non-covalent inhibitors, IC₅₀ values can be determined by plotting the reaction rate against the inhibitor concentration. For a covalent inhibitor like BTZ043, this assay confirms time-dependent inactivation.[1]

Inhibition of Arabinan Synthesis in Whole Cells

This protocol assesses the direct impact of BTZ043 on the synthesis of cell wall components.

Principle: Mycobacterial cultures are treated with BTZ043 and then radiolabeled with a precursor (e.g., ¹⁴C-glucose). The incorporation of the radiolabel into specific cell wall fractions (like arabinogalactan) is quantified to measure the rate of synthesis.

Methodology:

  • Culturing and Treatment: Grow a mid-log phase culture of mycobacteria (e.g., M. smegmatis or Mtb). Treat the culture with BTZ043 at a concentration above its MIC for a short period (e.g., a few hours).

  • Radiolabeling: Add a radiolabeled precursor, such as D-[¹⁴C]-glucose, to the culture and incubate for several hours to allow for incorporation into cell wall components.

  • Cell Wall Fractionation: Harvest the cells and perform a series of solvent extractions and hydrolyses to isolate the arabinogalactan-peptidoglycan complex.

  • Quantification: Measure the radioactivity incorporated into the isolated arabinan-containing fractions using liquid scintillation counting.

  • Analysis: Compare the level of radiolabel incorporation in BTZ043-treated cells to that in untreated control cells. A significant reduction in incorporation indicates inhibition of arabinan synthesis.[9]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis A1 Grow M. tuberculosis culture to mid-log phase A2 Prepare serial dilutions of BTZ043 in 96-well plate B1 Inoculate wells with bacterial suspension A2->B1 B2 Incubate at 37°C for 5-7 days B1->B2 C1 Add Resazurin indicator B2->C1 C2 Re-incubate for 24h C1->C2 C3 Observe color change (Blue -> Pink) C2->C3 C4 Determine MIC: Lowest concentration with no color change C3->C4

Caption: Experimental workflow for MIC determination using MABA.

Conclusion and Future Directions

This compound represents a powerful new class of antitubercular agents with a well-defined and validated mechanism of action. By forming a covalent adduct with DprE1, it effectively blocks the biosynthesis of arabinan, a component indispensable for the structural integrity of the mycobacterial cell wall.[1][9] Its high potency against drug-resistant strains makes it a valuable candidate for future TB treatment regimens.[11] The detailed understanding of its interaction with DprE1 provides a robust platform for the structure-based design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles. Further research will focus on optimizing combination therapies and managing the potential emergence of resistance through Cys387 mutations.

References

Preclinical Development and History of BTZ043 Racemate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical development and history of BTZ043 racemate, a promising anti-tuberculosis drug candidate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, synthesis, and its evaluation in various preclinical models.

Introduction and History

BTZ043 is a member of the benzothiazinone class of compounds, which have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The discovery of BTZ043 was a significant step forward in the fight against tuberculosis, particularly in light of the increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.

The development of BTZ043 can be traced back to the screening of various compound libraries for anti-tubercular activity. Its potent bactericidal effect and novel mechanism of action quickly identified it as a lead candidate for further development. Preclinical studies demonstrated its efficacy in both in vitro and in vivo models, leading to its progression into clinical trials. A Phase 1a clinical trial was completed in August 2018, with a Phase 1 trial having commenced in June 2018.[1] A Phase 2a study began in South Africa in November 2020.[1]

Mechanism of Action

BTZ043 exerts its bactericidal activity by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall, specifically in the production of arabinans, which are essential components of arabinogalactan and lipoarabinomannan.

BTZ043 is a prodrug that is activated within the mycobacterial cell. The activated form of the drug covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. This inhibition blocks the synthesis of decaprenyl-phospho-arabinose, a key precursor for arabinan synthesis, ultimately leading to cell lysis and death of the bacterium.[2]

Below is a diagram illustrating the signaling pathway of BTZ043's mechanism of action.

BTZ043_Mechanism_of_Action BTZ043_active BTZ043_active DPA DPA BTZ043_active->DPA Inhibition BTZ043_prodrug BTZ043_prodrug DPR DPR

Caption: Mechanism of action of BTZ043.

Chemical Synthesis

The synthesis of this compound has been described through various pathways, with a common starting point being substituted 2-chlorobenzoic acid derivatives.[3] One of the initial routes involved the acylisothiocyanate pathway.[3] More recent and robust methods have been developed to improve efficiency and avoid the use of toxic reagents like carbon disulfide.[4]

A general workflow for the synthesis of BTZ043 is depicted in the diagram below.

BTZ043_Synthesis_Workflow Start Substituted 2-chlorobenzoic acid Intermediate1 Benzoyl thiocarbamates Start->Intermediate1 One-pot procedure Intermediate2 Core 2-aminobenzothiazinone Intermediate1->Intermediate2 Treatment with DBU BTZ043 This compound Intermediate2->BTZ043 Addition of (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane

Caption: General synthesis workflow for BTZ043.

Experimental Protocol: Synthesis of this compound

A robust, two-step method for the synthesis of 2-amino-substituted benzothiazinones, including BTZ043, has been described, starting from benzoyl thiocarbamates.[4]

Step 1: Preparation of Benzoyl Thiocarbamates

  • Benzoyl chlorides are used as the starting material.

  • A one-pot procedure is employed to synthesize the benzoyl thiocarbamates.[4]

Step 2: Synthesis of BTZ043

  • The benzoyl thiocarbamates are treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the core 2-aminobenzothiazinone structure.[4]

  • To this intermediate, (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane is added in the presence of dimethylacetamide (DMA) and acetic acid to produce BTZ043.[4]

Preclinical In Vitro Development

The in vitro activity of BTZ043 has been extensively evaluated against various strains of Mycobacterium tuberculosis, including drug-sensitive, MDR, and XDR isolates. The compound has consistently demonstrated potent bactericidal activity at low concentrations.

In Vitro Activity Data
ParameterOrganism/StrainValueReference
MICM. tuberculosis complex1 - 30 ng/mL[1]
MICFast-growing mycobacteria~0.1 - 80 ng/mL[1]
MICM. tuberculosis H37Rv1 ng/mL (2.3 nM)[2]
MICMycobacterium smegmatis4 ng/mL (9.2 nM)[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

The MIC of BTZ043 against M. tuberculosis is commonly determined using the Resazurin Microtiter Assay (REMA).[5][6][7]

Materials:

  • 96-well microtiter plates

  • 7H9 broth supplemented with Middlebrook ADC enrichment, 0.2% glycerol, and 0.05% Tween 80

  • Mycobacterium tuberculosis H37Rv culture

  • BTZ043 stock solution

  • Resazurin solution (0.01% in distilled water)

Procedure:

  • Prepare serial two-fold dilutions of BTZ043 in the 96-well plates using the supplemented 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then diluting it 1:20 in broth.

  • Inoculate each well (except for the sterile control) with the bacterial suspension.

  • Include a growth control well (bacteria without drug) and a sterile control well (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.[7]

Preclinical In Vivo Development

The in vivo efficacy of BTZ043 has been evaluated in various animal models of tuberculosis, primarily in mice. These studies have demonstrated the compound's ability to significantly reduce the bacterial burden in the lungs and other organs.

In Vivo Efficacy Data
Animal ModelDosageTreatment DurationOutcomeReference
BALB/c mice (chronic TB)37.5 mg/kg or 300 mg/kg4 weeks1 and 2 log reduction in bacterial burden in lungs and spleens, respectively[2]
BALB/c mice2.5 to 1000 mg/kg6 weeksDose-dependent reduction in pulmonary bacterial burden[8]
C3HeB/FeJ mice50, 100, and 200 mg/kg4 and 8 weeksSignificant reductions in lung and spleen bacterial burdens[9]
Experimental Protocol: In Vivo Efficacy in a Chronic BALB/c Mouse Model of Tuberculosis

A common model to assess the in vivo efficacy of anti-tuberculosis drugs is the chronic infection model in BALB/c mice.[8][10]

Procedure:

  • Infection: Female BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., ~200 CFU).[2]

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 3 to 4 weeks.

  • Treatment: Treatment with BTZ043 is initiated. The compound is typically administered orally by gavage once daily, five days a week. Dosages can range from 2.5 to 1000 mg/kg.[8]

  • Assessment of Bacterial Load: At various time points during and after treatment (e.g., 4, 6, and 8 weeks), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.

Below is a diagram illustrating the experimental workflow for an in vivo efficacy study.

In_Vivo_Efficacy_Workflow Infection Aerosol Infection of BALB/c mice with M. tuberculosis H37Rv Establishment Establishment of Chronic Infection (3-4 weeks) Infection->Establishment Treatment Oral Administration of BTZ043 (daily, 5 days/week) Establishment->Treatment Assessment Assessment of Bacterial Load at different time points Treatment->Assessment Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Assessment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation (37°C, 3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count

Caption: In vivo efficacy experimental workflow.

Preclinical Toxicology and Safety Pharmacology

Preclinical toxicology studies conducted under Good Laboratory Practice (GLP) conditions have indicated that BTZ043 has a low toxicologic potential.[1]

Toxicology Data
SpeciesDurationNOAEL (No Observed Adverse Effect Level)Reference
Rat28 days170 mg/kg[1]
Minipig28 days360 mg/kg[1][11]
Rat6 months380 mg/kg[11]

Safety pharmacology studies, including assessments of neurotoxicity, cardiotoxicity, and respiratory toxicity, were conducted within the determined NOAELs and showed no negative effects.[1] Furthermore, studies on phototoxicity, genotoxicity, and mutagenicity were all negative.[1] BTZ043 also demonstrated low interaction with CYP450 enzymes.[1]

Experimental Protocol: Preclinical Safety Assessment

Preclinical safety assessments for a new drug candidate like BTZ043 typically follow standardized GLP protocols.

General Protocol Outline:

  • Dose Range Finding Studies: Initial non-GLP studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to select appropriate doses for the definitive toxicology studies.

  • Repeated-Dose Toxicology Studies: GLP-compliant studies in two species (e.g., rat and minipig) with daily administration of BTZ043 for a specified duration (e.g., 28 days or longer).

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight, food consumption, and water intake are monitored regularly.

    • Ophthalmoscopic examinations are performed.

    • Electrocardiograms (ECGs) are recorded to assess cardiovascular effects.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A full necropsy is performed, and organs are weighed and examined macroscopically.

    • Histopathological examination of a comprehensive list of tissues is conducted.

  • Safety Pharmacology Core Battery: Studies to assess the effects on vital functions, including the central nervous, cardiovascular, and respiratory systems.

  • Genotoxicity Studies: A battery of tests including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

  • Reproductive Toxicology Studies: As required, studies to assess the effects on fertility and early embryonic development, and teratogenicity.

Conclusion

The preclinical development of this compound has been comprehensive, demonstrating its potent and specific activity against Mycobacterium tuberculosis. Its novel mechanism of action, favorable safety profile, and significant in vivo efficacy have established it as a strong candidate for the treatment of tuberculosis, including drug-resistant forms. The data and protocols presented in this guide provide a detailed overview of the key preclinical studies that have supported the advancement of BTZ043 into clinical trials.

References

The Bactericidal Effect of BTZ043 Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bactericidal properties of BTZ043 racemate, a promising anti-tuberculosis drug candidate. BTZ043 belongs to the benzothiazinone class of compounds and exhibits potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

BTZ043 exerts its bactericidal effect by targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][4][5] DprE1 is essential for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[2][4][6]

BTZ043 is a suicide inhibitor.[6][7][8] It is a pro-drug that is activated within the mycobacterial cell by the reduced flavin cofactor of DprE1 to a nitroso derivative.[7] This activated form then covalently binds to a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, forming a semimercaptal adduct.[7] This irreversible inhibition of DprE1 blocks the production of DPA, leading to the cessation of arabinan synthesis, ultimately causing cell lysis and bacterial death.[2][4][5][7]

cluster_0 Mycobacterium Cell BTZ043 BTZ043 (Prodrug) BTZ043_nitroso BTZ043-Nitroso (Active) BTZ043->BTZ043_nitroso Activation by DprE1 DprE1_reduced DprE1 (Reduced FAD) DprE1_inhibited DprE1-BTZ043 Adduct (Irreversibly Inhibited) BTZ043_nitroso->DprE1_inhibited Covalent Binding DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE1_inhibited->DPA Inhibition Lysis Cell Lysis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPR->DPA DprE1 Epimerization Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall

Mechanism of BTZ043 Action

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of BTZ043.

Table 1: In Vitro Activity of BTZ043

Mycobacterial Species/StrainMIC (ng/mL)MIC (nM)Reference(s)
M. tuberculosis H37Rv12.3[7][9]
M. tuberculosis Complex1 - 30-[1]
Fast Growing Mycobacteria0.1 - 80-[1]
M. smegmatis49.2[9][10]
M. tuberculosis Erdman8-[8]
Intracellular M. tuberculosis<10-[2]

Table 2: In Vivo Efficacy of BTZ043 in Mouse Models

Mouse ModelDosageTreatment DurationOutcomeReference(s)
BALB/c (Chronic TB)37.5 mg/kg4 weeks1 log reduction in lungs, 2 log reduction in spleen[9]
BALB/c (Chronic TB)300 mg/kg4 weeks1 log reduction in lungs, 2 log reduction in spleen[9]
C3HeB/FeJ50 mg/kg8 weeks~1.04 log10 CFU reduction from start of treatment in lungs[8]
C3HeB/FeJ200 mg/kg8 weeks~2.59 log10 CFU reduction from start of treatment in lungs[8]

Table 3: Pharmacokinetic Parameters of BTZ043 in Humans (Single Dose)

DoseCmax (µg/L)Tmax (h)AUC0–t (h·µg/L)Half-life (h)Reference(s)
125 mg--358.91.1 - 2.0[11]
250 mg-1.5 (median)--[4]
500 mg--2623.51.1 - 2.0[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize the bactericidal effect of BTZ043.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of BTZ043 is typically determined using a broth microdilution assay.

start Start: Prepare Mtb Inoculum step1 Prepare Serial Dilutions of BTZ043 in 96-well plate start->step1 step2 Add Mtb Inoculum to each well step1->step2 step3 Incubate at 37°C step2->step3 step4 Visually Inspect for Bacterial Growth step3->step4 end Determine MIC: Lowest concentration with no visible growth step4->end

MIC Determination Workflow

Protocol:

  • A standardized inoculum of M. tuberculosis is prepared in a suitable broth medium (e.g., 7H9 broth).

  • Two-fold serial dilutions of BTZ043 are prepared in a 96-well microtiter plate.

  • The bacterial inoculum is added to each well containing the drug dilutions.

  • The plate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • The MIC is determined as the lowest concentration of BTZ043 that completely inhibits visible bacterial growth.

In Vitro Kill Kinetics Assay

This assay measures the rate at which BTZ043 kills M. tuberculosis.

start Start: Prepare Mtb Culture step1 Add BTZ043 at multiples of MIC start->step1 step2 Incubate at 37°C with shaking step1->step2 step3 Collect Aliquots at different time points step2->step3 step4 Serially Dilute and Plate on Agar step3->step4 step5 Incubate plates and Count Colonies (CFU) step4->step5 end Plot log10 CFU/mL vs. Time step5->end

Kill Kinetics Assay Workflow

Protocol:

  • A mid-log phase culture of M. tuberculosis is prepared.

  • BTZ043 is added to the culture at concentrations that are multiples of its MIC (e.g., 8x and 20x MIC).[12]

  • The culture is incubated at 37°C with agitation.

  • At various time points (e.g., 0, 2, 4, 7, and 14 days), aliquots are removed from the culture.

  • The aliquots are serially diluted and plated on solid agar medium (e.g., 7H11 agar).

  • After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.

  • The results are plotted as log10 CFU/mL versus time to visualize the killing curve.

In Vivo Efficacy in Mouse Models

The efficacy of BTZ043 in a living organism is assessed using various mouse models of tuberculosis.

Protocol (Chronic Infection Model):

  • BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis.[2][13]

  • The infection is allowed to establish for a period of time (e.g., 4 weeks) to create a chronic infection state.

  • Mice are then treated with BTZ043, typically administered orally via gavage, for a defined duration (e.g., 4-8 weeks).[2][13]

  • At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested.

  • The organs are homogenized, and serial dilutions are plated on solid agar to determine the bacterial load (CFU).

  • The reduction in CFU in treated mice is compared to that in untreated control mice to determine the in vivo bactericidal activity.

Synergistic Interactions

Studies have investigated the interaction of BTZ043 with other anti-tuberculosis drugs. A synergistic effect has been observed with bedaquiline and rifampicin.[1] In vitro studies have shown that a combination of BTZ043 and TMC207 (a diarylquinoline similar to bedaquiline) at concentrations of one-quarter their respective MICs resulted in a significant bactericidal effect.[3] This synergy was not observed in a BTZ-resistant mutant, suggesting that the potentiation is dependent on the inhibition of DprE1.[3]

Conclusion

This compound is a potent bactericidal agent against Mycobacterium tuberculosis with a novel mechanism of action. Its ability to inhibit the essential enzyme DprE1, leading to the disruption of cell wall synthesis, makes it a valuable candidate for the treatment of tuberculosis, including drug-resistant infections. The quantitative data from in vitro and in vivo studies demonstrate its high potency and efficacy. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of TB drug development. Further clinical development is underway to establish the role of BTZ043 in future tuberculosis treatment regimens.[14][15]

References

BTZ043 Racemate: A Technical Guide on its Activity Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health.[1] This necessitates the development of novel therapeutics with unique mechanisms of action. BTZ043, a member of the benzothiazinone (BTZ) class of compounds, has emerged as a promising drug candidate with potent activity against both drug-susceptible and drug-resistant Mtb strains.[2][3][4] This technical guide provides an in-depth overview of the activity of the BTZ043 racemate against these challenging strains, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

BTZ043 exerts its bactericidal effect by targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][5] DprE1 is essential for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[1] BTZ043 acts as a mechanism-based, covalent inhibitor of DprE1.[1] The nitro group of BTZ043 is reduced to a nitroso form, which then forms a covalent semimercaptal adduct with an active-site cysteine residue in DprE1.[1][3] This irreversible inhibition blocks the formation of decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis, ultimately leading to cell lysis and death.[6][7]

cluster_CellWall Mycobacterium tuberculosis Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall BTZ043 BTZ043 BTZ043_active Activated BTZ043 (nitroso form) BTZ043->BTZ043_active BTZ043_active->DPX Covalent Adduct Formation with DprE1 cluster_prep Preparation cluster_assay Assay A Mtb Culture (Mid-log phase) B Prepare Inoculum (OD600 = 0.0025) A->B D Inoculate Plates B->D C Serial Dilution of BTZ043 C->D E Incubate (6 days, 37°C) D->E F Add Resazurin E->F G Incubate (Overnight) F->G H Read Results (Colorimetric/Fluorometric) G->H I MIC Value H->I Determine MIC

References

A Technical Guide to the Covalent Inhibition Mechanism of BTZ043 on DprE1

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, a problem exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with unique mechanisms of action. BTZ043, a potent benzothiazinone (BTZ), is a promising drug candidate that targets the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[2][3] BTZ043 functions as a mechanism-based covalent inhibitor, or suicide substrate, that is activated by DprE1's own catalytic cycle.[4][5] This guide provides a detailed examination of this covalent inhibition mechanism, summarizing the quantitative data, outlining key experimental protocols, and visualizing the underlying processes to support further research and drug development efforts.

Introduction: DprE1 as a Vulnerable Target

The mycobacterial cell wall is a complex and unique structure essential for the bacterium's survival, making its biosynthetic pathways attractive targets for drug discovery.[6][7] A key component of this wall is arabinogalactan, which requires the precursor decaprenylphosphoryl-D-arabinofuranose (DPA).[3][8] The synthesis of DPA is a two-step epimerization process catalyzed by the hetero-dimeric enzyme complex of DprE1 and DprE2.[9]

DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the first step: the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2′-keto-erythro-pentafuranose (DPX).[2] DprE2 then reduces DPX to form DPA.[9] As this pathway is the sole source of arabinose for cell wall construction and is essential for mycobacterial growth, its inhibition leads to cell lysis and death.[6][10] BTZ043 exploits this critical pathway by irreversibly inactivating DprE1.[4]

The Covalent Inhibition Mechanism

The inhibitory action of BTZ043 is not direct but requires enzymatic activation, classifying it as a suicide inhibitor. The process involves the reduction of the BTZ043 prodrug into a highly reactive intermediate that covalently binds to the enzyme's active site.

Bioactivation of the BTZ043 Prodrug

During its normal catalytic function, the FAD cofactor in the DprE1 active site is reduced to FADH₂ upon the oxidation of the DPR substrate.[11][12] This reduced flavin cofactor, FADH₂, then serves as a reductase for the nitroaromatic group of BTZ043.[9] The nitro group (R-NO₂) is reduced to a highly reactive nitroso derivative (R-NO).[11][13] This activation step is intrinsic to the enzyme's own mechanism, ensuring high specificity.

Semimercaptal Adduct Formation

The electrophilic nitroso intermediate is immediately attacked by the nucleophilic thiol group of a critical cysteine residue within the DprE1 active site—Cys387 in M. tuberculosis or Cys394 in M. smegmatis.[4][10][14] This reaction forms a stable, covalent semimercaptal adduct, permanently linking BTZ043 to the enzyme.[9][15] This irreversible modification of the active site renders DprE1 catalytically inactive, halting the arabinan synthesis pathway and leading to bacterial death.[6]

G cluster_enzyme DprE1 Active Site cluster_molecule Inhibitor Transformation FAD DprE1-FAD (Oxidized) FADH2 DprE1-FADH₂ (Reduced) FAD->FADH2 DPR Oxidation DPX Product (DPX) FAD->DPX FADH2->FAD BTZ043 Reduction BTZ_Nitroso BTZ043 Intermediate (Nitroso Form) FADH2->BTZ_Nitroso Reduction Cys387 Active Site Cys387-SH Adduct DprE1-Cys387-S-N(OH)-BTZ (Covalent Adduct) Cys387->Adduct Inhibition Enzyme Inactivation Adduct->Inhibition BTZ_Prodrug BTZ043 Prodrug (Nitro Form) BTZ_Prodrug->FADH2 BTZ_Nitroso->Cys387 Nucleophilic Attack DPR Substrate (DPR) DPR->FAD

Caption: Mechanism of BTZ043 bioactivation and covalent inhibition of DprE1.

Quantitative Analysis of DprE1 Inhibition

The potency of BTZ043 has been quantified through various in vitro and whole-cell assays, highlighting its exceptional activity and the critical role of the target cysteine residue.

In Vitro Potency and Whole-Cell Activity

BTZ043 demonstrates potent bactericidal activity against M. tuberculosis at very low concentrations. The Minimum Inhibitory Concentration (MIC) is consistently in the low nanogram-per-milliliter range, making it significantly more potent than many standard anti-TB drugs.[9]

Parameter Organism/Strain Value Reference
MICM. tuberculosis1 ng/mL[9]
MICM. tuberculosis H37Rv1 ng/mL[4]
MIC RangeM. tuberculosis complex1 - 30 ng/mL[16]
MIC RangeFast-growing mycobacteria0.1 - 80 ng/mL[16]
MIC RangeVarious mycobacterial species0.001 - 0.008 mg/L[1]
Covalent Labeling Efficiency

Mass spectrometry has been a key tool in confirming the covalent nature of the inhibition. These studies show that BTZ043 achieves complete labeling of the DprE1 enzyme, whereas other covalent inhibitors like DNB1 and VI-9376 result in only partial labeling under similar conditions.[9][17]

Inhibitor Enzyme Labeling Efficiency IC₅₀ Reference
BTZ043 Full (100%) Not specified[9]
DNB1Partial (67%)15.8 µM[9][17]
VI-9376Partial (53%)57.4 µM[9][17]
Resistance Profile

The significance of the Cys387 residue is underscored by resistance studies. Single point mutations at this position to a non-nucleophilic residue, such as glycine or serine, are sufficient to confer high-level resistance to BTZ043, demonstrating the inhibitor's specific reliance on this covalent interaction.[4][9]

DprE1 Mutation (Mtb) Effect on BTZ043 MIC Reference
Cys387GlyUp to 10,000-fold increase[9]
Cys387SerHigh-level resistance[14]
Cys387AsnConfirmed resistance[4]

Key Experimental Protocols

Elucidating the mechanism of BTZ043 required a combination of structural biology, biochemistry, and mass spectrometry. The following sections detail the generalized protocols for the pivotal experiments.

DprE1-BTZ043 Complex Formation for Crystallography

Because BTZ043 is a mechanism-based inhibitor, the covalent adduct must be formed prior to setting up crystallization trials.[9]

Methodology:

  • Enzyme-Inhibitor Incubation: Purified recombinant DprE1 is incubated with BTZ043.

  • Activation: A substrate analogue, such as farnesylphosphoryl-β-D-ribofuranose (FPR), is added to the mixture. The turnover of FPR reduces the FAD cofactor, which in turn activates BTZ043.[9]

  • Adduct Formation Confirmation: The reaction mixture is analyzed by mass spectrometry to confirm the complete formation of the covalent DprE1-BTZ043 adduct.[9]

  • Purification: The stable covalent complex is purified to remove excess unbound inhibitor and substrate.

  • Crystallization: The purified complex is subjected to crystallization screening to obtain crystals suitable for X-ray diffraction analysis.

G start Purified DprE1 incubate Incubate to allow enzymatic activation and adduct formation start->incubate inhibitor BTZ043 inhibitor->incubate substrate FPR (Substrate Analog) substrate->incubate ms Mass Spectrometry (Confirm Adduct) incubate->ms purify Purify Complex ms->purify If adduct confirmed crystal Crystallization Screening purify->crystal xray X-ray Diffraction & Structure Solution crystal->xray G A Prepare Reaction Mix (Buffer, FAD) B Add Purified DprE1 A->B C Add BTZ043 or DMSO Control B->C D Pre-incubate C->D E Initiate with ¹⁴C-DPR Substrate D->E F Incubate & Collect Time Points E->F G Quench Reaction F->G H Separate Substrate/Product (e.g., TLC) G->H I Quantify Radiolabeled Product H->I

References

In Vitro and In Vivo Studies of BTZ043 Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of BTZ043 racemate, a potent benzothiazinone with significant promise as a novel anti-tuberculosis agent. This document details the in vitro and in vivo pharmacological profile of BTZ043, including its mechanism of action, antimicrobial potency, efficacy in established animal models, and key pharmacokinetic properties. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutics for tuberculosis.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new drugs with novel mechanisms of action. BTZ043 is a promising drug candidate from the benzothiazinone class that has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1] This guide summarizes the key preclinical data from in vitro and in vivo studies of this compound.

Mechanism of Action

BTZ043 exerts its bactericidal effect by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1][2] DprE1 is a crucial enzyme in the mycobacterial cell wall synthesis pathway, specifically in the biosynthesis of arabinans. Arabinans are essential components of arabinogalactan and lipoarabinomannan, which are major constituents of the mycobacterial cell wall.

The inhibition of DprE1 by BTZ043 is a covalent and irreversible process.[3] BTZ043 acts as a suicide inhibitor; the nitro group of BTZ043 is reduced by the flavin cofactor within the DprE1 active site, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, leading to the inactivation of the enzyme.[3] This blockade of arabinan biosynthesis disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1][3]

BTZ043_Mechanism_of_Action cluster_CellWall Mycobacterial Cell Wall Biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Arabinan->CellWall Disruption BTZ043 BTZ043 Nitroso_BTZ Nitroso Intermediate BTZ043->Nitroso_BTZ Reduction by reduced DprE1 DprE1_node DprE1 Inactive_DprE1 Inactive DprE1-BTZ043 Adduct Nitroso_BTZ->Inactive_DprE1 Covalent Bonding to Cys387

Figure 1: Mechanism of action of BTZ043.

In Vitro Studies

Antimicrobial Potency

BTZ043 exhibits potent in vitro activity against a wide range of Mycobacterium tuberculosis strains, including MDR and XDR clinical isolates.[1] The minimum inhibitory concentration (MIC) values are consistently in the low nanomolar range.

Mycobacterium Strain MIC (ng/mL) MIC (nM) Reference
M. tuberculosis H37Rv12.3[4]
M. tuberculosis complex (range)1 - 30-[1]
M. tuberculosis Erdman8-[2]
M. smegmatis49.2[4]
Fast-growing mycobacteria (range)~0.1 - 80-[1]
Nocardia brasiliensis (MIC50)125-[5]
Nocardia brasiliensis (MIC90)250-[5]

Table 1: In Vitro Activity of this compound against Various Mycobacterial and Nocardia Strains.

Synergy Studies

In vitro combination studies have been conducted to evaluate the interaction of BTZ043 with other anti-tubercular agents. These studies are crucial for designing effective combination therapies. Using the checkerboard method, no antagonism was observed between BTZ043 and several existing TB drugs. Notably, a synergistic effect was identified with bedaquiline (TMC207).[6]

Drug Combination Interaction Method Reference
BTZ043 + Bedaquiline (TMC207)SynergyCheckerboard Assay[6]
BTZ043 + RifampicinAdditiveNot specified[1]
BTZ043 + IsoniazidAdditiveNot specified[6]
BTZ043 + EthambutolAdditiveNot specified[6]
BTZ043 + PA-824AdditiveNot specified[6]
BTZ043 + MoxifloxacinAdditiveNot specified[6]

Table 2: In Vitro Drug Interaction Profile of this compound.

In Vivo Studies

Efficacy in Murine Models of Tuberculosis

The in vivo efficacy of BTZ043 has been evaluated in various mouse models of chronic tuberculosis, including BALB/c and C3HeB/FeJ mice. These models represent different aspects of human TB pathology, with C3HeB/FeJ mice developing human-like caseous necrotic granulomas.

Mouse Model Dose (mg/kg) Duration Outcome (Lungs) Outcome (Spleen) Reference
BALB/c37.54 weeks1 log10 CFU reduction1 log10 CFU reduction[4]
BALB/c3004 weeks2 log10 CFU reduction2 log10 CFU reduction[4]
C3HeB/FeJ508 weeks~2.43 log10 CFU reduction vs untreatedSignificant reduction[2]
C3HeB/FeJ1008 weeksSignificant reductionDose-proportional reduction[2]
C3HeB/FeJ2008 weeks~3.98 log10 CFU reduction vs untreatedDose-proportional reduction[2]

Table 3: In Vivo Efficacy of this compound in Murine Models of Chronic Tuberculosis.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in preclinical species to determine the absorption, distribution, metabolism, and excretion (ADME) properties of BTZ043.

Species Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
BALB/c Mice25Oral---[7]
Guinea Pig50Oral~1205 (mean)1-[8]
Guinea Pig400 (multi-dose)Oral1331 (Day 8)1-[8]

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Models. Note: A direct comparison of PK parameters is challenging due to variations in formulations and study designs.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of BTZ043 against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[9]

  • 96-well U-bottom microtiter plates.

  • BTZ043 stock solution of known concentration.

  • M. tuberculosis H37Rv culture.

  • Saline-Tween solution.

  • McFarland 0.5 turbidity standard.

Procedure:

  • Preparation of BTZ043 dilutions: A serial two-fold dilution of BTZ043 is prepared in the 96-well plate using Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Inoculum preparation: A suspension of M. tuberculosis H37Rv is prepared in saline-Tween and its turbidity is adjusted to match the McFarland 0.5 standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Each well containing the BTZ043 dilution is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • MIC determination: The MIC is defined as the lowest concentration of BTZ043 that completely inhibits visible growth of M. tuberculosis.

In Vivo Efficacy Study: Chronic Murine Tuberculosis Model

Objective: To evaluate the in vivo efficacy of BTZ043 in reducing the bacterial burden in the lungs and spleens of infected mice.

InVivo_Workflow start Start infection Aerosol Infection of Mice (e.g., BALB/c or C3HeB/FeJ) with M. tuberculosis start->infection establishment Establishment of Chronic Infection (4-8 weeks) infection->establishment treatment_start Initiation of Treatment establishment->treatment_start treatment_groups Treatment Groups: - Vehicle Control - BTZ043 (various doses) - Positive Control (e.g., Isoniazid) treatment_start->treatment_groups daily_dosing Daily Oral Gavage (5 days/week) treatment_groups->daily_dosing duration Treatment Duration (4-8 weeks) daily_dosing->duration euthanasia Euthanasia of Mice duration->euthanasia organ_harvest Harvesting of Lungs and Spleen euthanasia->organ_harvest homogenization Organ Homogenization organ_harvest->homogenization plating Serial Dilution and Plating on 7H11 Agar homogenization->plating incubation Incubation at 37°C (3-4 weeks) plating->incubation cfu_counting Colony Forming Unit (CFU) Enumeration incubation->cfu_counting data_analysis Data Analysis and Comparison of Bacterial Loads cfu_counting->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for an in vivo efficacy study.

Procedure:

  • Animal Model: Female BALB/c or C3HeB/FeJ mice (6-8 weeks old) are used.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection.

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 8 weeks.

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, BTZ043 at various dose levels (e.g., 50, 100, 200 mg/kg), and a positive control group (e.g., isoniazid).

  • Drug Administration: BTZ043 is formulated as a suspension (e.g., in 1% carboxymethylcellulose and 0.5% Tween 80) and administered daily by oral gavage, typically 5 days a week.[5]

  • Treatment Duration: Treatment is continued for a predefined period, usually 4 to 8 weeks.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

  • Bacterial Load Determination: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.

  • Data Analysis: The log10 CFU reduction in the organs of treated groups is calculated and compared to the vehicle control group.

Conclusion

This compound has demonstrated a compelling preclinical profile as a potential anti-tuberculosis agent. Its novel mechanism of action, potent in vitro activity against drug-resistant strains, and significant in vivo efficacy in relevant animal models highlight its potential to address the challenges of TB treatment. Further clinical development of BTZ043 is warranted to evaluate its safety and efficacy in humans. This technical guide provides a foundational understanding of the preclinical data supporting the advancement of this promising drug candidate.

References

A Technical Guide to the Effects of BTZ043 on the Mycobacterial Cell Wall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and experimental evaluation of BTZ043, a potent benzothiazinone antimicrobial agent, and its impact on the cell wall of mycobacteria.

Introduction: Targeting a Key Vulnerability

The mycobacterial cell wall is a complex and unique structure, essential for the survival and virulence of pathogens such as Mycobacterium tuberculosis (Mtb).[1][2] Its intricate layers, particularly the arabinogalactan (AG) and lipoarabinomannan (LAM) polysaccharides, provide a robust defensive barrier, making it a prime target for antimicrobial agents.[1][2] BTZ043, the lead compound of the benzothiazinone (BTZ) class, is a promising drug candidate that exhibits potent bactericidal activity against Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3][4] This guide delves into the core mechanism by which BTZ043 disrupts this critical cellular structure.

Core Mechanism of Action: Inhibition of Arabinan Synthesis

BTZ043 functions as a mechanism-based covalent inhibitor, targeting a crucial enzyme in the arabinan biosynthesis pathway.[5] This targeted disruption ultimately leads to cell lysis and death.[3][6]

2.1 The DprE1 Enzyme: A Critical Choke Point

The primary molecular target of BTZ043 is the decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1), a flavoenzyme encoded by the dprE1 gene (Rv3790).[3][4][5] DprE1 is responsible for a key epimerization step in the synthesis of D-arabinofuranose, the sole arabinose donor for the biosynthesis of both AG and LAM.[3][7][8] Specifically, DprE1, in conjunction with its partner enzyme DprE2, converts decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA).[5]

2.2 Covalent Inhibition and Pathway Disruption

BTZ043 is a prodrug that is activated within the mycobacterial cell.[2][5] The DprE1 enzyme itself reduces the nitro group of BTZ043, converting it into a highly reactive nitroso derivative.[2][5] This activated metabolite then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387 in Mtb) in the active site of DprE1.[2][5][9] This irreversible binding acts as a suicide inhibition mechanism, effectively shutting down the enzyme's function.[2][5]

The inhibition of DprE1 abolishes the formation of DPA, starving the cell of the essential building blocks required for arabinan polymerization.[3][7][10] This leads to a halt in the synthesis and maintenance of the AG and LAM components of the cell wall, compromising its structural integrity.[11] The consequence of this disruption is a rapid cessation of growth, followed by swelling at the cell poles and eventual lysis.[4][6]

BTZ043_Mechanism_of_Action cluster_pathway Arabinan Biosynthesis Pathway cluster_inhibition Inhibitory Action DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto- β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinogalactan & Lipoarabinomannan (AG & LAM) DPA->Arabinan Arabinosyl- transferases CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall BTZ_prodrug BTZ043 (Prodrug) BTZ_active Nitroso Metabolite (Active Drug) BTZ_prodrug->BTZ_active Reduction by DprE1 DprE1 DprE1 Enzyme (with Cys387) BTZ_active->DprE1 Inactivated_DprE1 Covalently Bound Inactivated DprE1 DprE1->Inactivated_DprE1 Covalent Adduct Formation Inactivated_DprE1->DPX Blocks Oxidation

Caption: Mechanism of DprE1 inhibition by BTZ043.

Quantitative Data on Efficacy

BTZ043 demonstrates exceptional potency against a wide range of mycobacterial species, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range.[12][13] Its activity is maintained against drug-resistant clinical isolates.[4]

Table 1: In Vitro Activity of BTZ043 Against Mycobacteria

Mycobacterial Species/StrainMIC (ng/mL)MIC (nM)Reference(s)
M. tuberculosis H37Rv12.3[4][6][12]
M. smegmatis49.2[4][6][12]
M. tuberculosis Complex1 - 30-[4][8]
Fast-growing Mycobacteria0.1 - 80-[4][8]
Nocardia brasiliensis (MIC50)125-[12]
Nocardia brasiliensis (MIC90)250-[12]

Table 2: In Vivo Efficacy of BTZ043 in Mouse Models (Chronic TB Infection)

Animal ModelDose (mg/kg)Treatment DurationOutcome (Bacterial Load Reduction)Reference(s)
BALB/c Mice37.54 weeks1-log reduction in lungs[6]
BALB/c Mice3004 weeks2-log reduction in spleens[6]
BALB/c Mice504 weeks~1-log reduction in lungs and spleens[9]
BALB/c Mice250 - 10008 weeks>2.4-log reduction in pulmonary bacterial burden[11]
Guinea Pigs3004 weeksSignificant reduction in bacterial load at infection site, lymph nodes, and spleen[14][15]

Detailed Experimental Protocols

The following protocols describe standard methodologies for assessing the in vitro activity of BTZ043.

4.1 Protocol: MIC Determination using Resazurin Microtiter Assay (REMA)

This colorimetric assay assesses cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin.

4.1.1 Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • 96-well microtiter plates (sterile, clear-bottomed)

  • BTZ043 stock solution (in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid)

  • DMSO (vehicle control)

  • Incubator (37°C)

  • Plate reader (absorbance at 570 nm and 600 nm)

4.1.2 Methodology:

  • Preparation of Inoculum: Grow mycobacteria to mid-log phase in 7H9 broth. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 to achieve the final inoculum.

  • Drug Dilution: Perform a two-fold serial dilution of BTZ043 in 7H9 broth directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, followed by 100 µL of the highest drug concentration to the first well. Serial transfer of 100 µL is then performed across the row. Ensure final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Controls: Include wells for:

    • Positive Control: Serial dilutions of a known anti-TB drug.

    • Vehicle Control: Inoculum with DMSO at the highest concentration used.

    • Growth Control: Inoculum with broth only (no drug).

    • Sterility Control: Broth only (no inoculum).

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

  • Data Acquisition: Observe color change visually (blue = no growth, pink = growth). For quantitative results, read absorbance at 570 nm (resorufin) and 600 nm (resazurin).

  • MIC Determination: The MIC is defined as the lowest concentration of BTZ043 that prevents a color change from blue to pink.

REMA_Workflow start Start prep_inoculum Prepare Mycobacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Mycobacteria prep_inoculum->inoculate prep_plate Prepare 96-Well Plate: - Serial Dilution of BTZ043 - Add Controls prep_plate->inoculate incubate1 Incubate at 37°C (7 days) inoculate->incubate1 add_resazurin Add Resazurin Solution to Wells incubate1->add_resazurin incubate2 Incubate at 37°C (24-48 hours) add_resazurin->incubate2 read_results Read Results: - Visual Color Change - Plate Reader incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).

4.2 Protocol: Checkerboard Synergy Assay

This method is used to assess the interaction between two compounds (e.g., BTZ043 and another antimicrobial).

4.2.1 Methodology:

  • Plate Setup: Use a 96-well plate. Serially dilute Drug A (e.g., BTZ043) horizontally across the plate. Serially dilute Drug B (e.g., Bedaquiline) vertically down the plate. This creates a matrix of wells with varying concentrations of both drugs.

  • Controls: Include rows and columns with each drug alone to determine their individual MICs under the assay conditions. Also include growth and sterility controls.

  • Inoculation and Incubation: Inoculate the plate with the mycobacterial suspension as described in the REMA protocol. Incubate for 7 days at 37°C.

  • Readout: Use a viability indicator like resazurin to determine which wells show inhibition of growth.

  • Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Calculate the FICI using the formula: FICI = FICA + FICB, where:

      • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

    • Studies have shown that BTZ043 has an additive effect with most anti-TB drugs and a synergistic effect with Bedaquiline (TMC207).[16][17]

Conclusion and Future Outlook

BTZ043 represents a highly potent class of antimycobacterial agents with a well-defined mechanism of action against an essential cellular pathway.[3][5] Its covalent, irreversible inhibition of DprE1 effectively blocks the synthesis of the mycobacterial cell wall, leading to potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[4][5] The quantitative data underscore its low nanomolar potency in vitro and significant efficacy in preclinical in vivo models.[4][11] As BTZ043 and next-generation benzothiazinones advance through clinical development, they offer a promising foundation for novel combination therapies urgently needed to combat the global tuberculosis pandemic.[7][11]

References

Methodological & Application

Determining the Potency of BTZ043 Racemate: A Protocol for MIC Assessment in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction:

BTZ043 is a potent benzothiazinone that represents a promising new class of anti-tuberculosis agents.[1][2][3][4] It exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3][5][6] The mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall component arabinan.[1][2][5][7][8][9] This inhibition ultimately leads to cell lysis and death.[2][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the BTZ043 racemate against M. tuberculosis, a critical step in the preclinical evaluation of this novel drug candidate. The described methodology is based on the widely accepted broth microdilution method.

Mechanism of Action of BTZ043

BTZ043 covalently binds to a cysteine residue in the active site of the DprE1 enzyme. This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.

cluster_0 Mycobacterium tuberculosis Cell Wall Synthesis cluster_1 BTZ043 Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE1->DPA Catalysis Lysis Cell Lysis DprE1->Lysis Inhibition leads to Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall BTZ043 BTZ043 BTZ043->DprE1 Covalent Inhibition

Caption: Mechanism of action of BTZ043.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of BTZ043 against M. tuberculosis.

Compound Organism MIC Range (ng/mL) MIC Range (µg/mL) Reference
BTZ043M. tuberculosis complex1 - 300.001 - 0.008[5][7]
BTZ043M. tuberculosis H37Rv10.001[2]
BTZ043Mycobacterium smegmatis40.004[2]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution of M. tuberculosis.[10][11][12]

1. Materials

  • Culture Media:

    • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

    • Middlebrook 7H10 or 7H11 agar plates for colony forming unit (CFU) enumeration.

  • Reagents:

    • This compound powder.

    • Dimethyl sulfoxide (DMSO) for stock solution preparation.

    • Sterile deionized water.

  • Labware:

    • Sterile 96-well U-bottom microtiter plates.

    • Sterile reagent reservoirs.

    • Sterile multichannel and single-channel pipettes and tips.

    • Sterile conical tubes (15 mL and 50 mL).

    • Glass beads (2-3 mm diameter).

  • Equipment:

    • Biosafety cabinet (Class II or higher).

    • Incubator (37°C).

    • Vortex mixer.

    • Spectrophotometer or McFarland standards.

    • Inverted mirror for reading plates.

2. Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL): Aseptically weigh 1 mg of this compound powder and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C in small aliquots.

  • Working Solutions: Prepare serial two-fold dilutions of the BTZ043 stock solution in sterile 7H9 broth to achieve the desired concentration range for the MIC assay. A typical starting range for BTZ043 is 0.000125 to 0.016 µg/mL.[11]

3. Inoculum Preparation

  • Culture M. tuberculosis (e.g., H37Rv ATCC 27294) in 7H9 broth until it reaches the mid-logarithmic phase of growth.

  • Transfer a few colonies from a fresh culture on solid medium into a tube containing sterile saline and glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps.

  • Allow the large particles to settle for 30-40 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL).

  • Prepare a 1:100 dilution of the adjusted bacterial suspension in 7H9 broth to obtain a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.

4. MIC Plate Preparation and Inoculation

  • In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

  • Add 100 µL of the highest concentration of the BTZ043 working solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well containing the drug.

  • Include a drug-free growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

5. Incubation and MIC Determination

  • Seal the microtiter plates with a breathable sealant or place them in a humidified container.

  • Incubate the plates at 37°C.

  • Read the plates on days 7, 10, and 14 of incubation using an inverted mirror.[11]

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[10][12]

Experimental Workflow

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Data Analysis prep_media Prepare 7H9 Broth and BTZ043 Solutions plate_setup Prepare 96-Well Plate with Serial Dilutions prep_media->plate_setup prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) inoculate Inoculate Plate with M. tuberculosis Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results at Days 7, 10, 14 incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for this compound MIC determination.

References

Application of BTZ043 Racemate in Macrophage Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZ043 is a potent benzothiazinone that represents a promising new class of anti-tuberculosis agents. It acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] Specifically, DprE1 is crucial for the biosynthesis of D-arabinofuranose, a key component of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of the mycobacterial cell wall.[1][2] Inhibition of this pathway leads to cell lysis and bacterial death.[4][5] BTZ043 exhibits nanomolar activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][6][7][8] Notably, it is highly active against intracellular mycobacteria residing within macrophages, a primary niche for Mtb during infection.[4][5][9][10] These application notes provide a comprehensive overview and detailed protocols for utilizing BTZ043 racemate in macrophage infection models to assess its intracellular efficacy and cytotoxicity.

Mechanism of Action

BTZ043 is a prodrug that is activated within the mycobacterium. The nitro group of BTZ043 is reduced to a nitroso intermediate, which then forms a covalent adduct with a cysteine residue in the active site of DprE1, irreversibly inhibiting the enzyme.[7] This targeted mechanism ensures high selectivity for mycobacteria.[1]

cluster_macrophage Macrophage cluster_mtb M. tuberculosis Cell Mtb Intracellular M. tuberculosis BTZ043_uptake BTZ043 enters Mtb Mtb->BTZ043_uptake Phagocytosis of Mtb or direct uptake BTZ043_in BTZ043 Enters Macrophage BTZ043_in->BTZ043_uptake BTZ043 BTZ043 (Prodrug) BTZ043_uptake->BTZ043 Nitroso Nitroso Intermediate (Active form) BTZ043->Nitroso Reduction DprE1 DprE1 Enzyme Nitroso->DprE1 Covalent Binding Arabinan Arabinan Synthesis DprE1->Arabinan Catalyzes DprE1_inhibited Inhibited DprE1 (Covalent Adduct) DprE1_inhibited->Arabinan Blocks CellWall Cell Wall Integrity Arabinan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of Integrity Leads to cluster_prep Day 1-3: Cell Preparation cluster_infection Day 4: Infection cluster_treatment Day 4-7: Treatment & Lysis cluster_quantification Day 7 onwards: Quantification A Seed THP-1 monocytes B Differentiate with PMA (e.g., 40-200 nM) for 48-72h A->B C Wash differentiated macrophages B->C D Infect with M. tuberculosis (e.g., MOI of 2) for 2-4h C->D E Wash to remove extracellular bacteria D->E F Add media with BTZ043 (various concentrations) E->F G Incubate for 48-72h F->G H Lyse macrophages (e.g., 0.05% SDS) G->H I Serially dilute lysate H->I J Plate on 7H11 agar I->J K Incubate for 3-4 weeks J->K L Count Colony Forming Units (CFU) K->L

References

Application Notes and Protocols: Preparation of BTZ043 Racemate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BTZ043 is a potent benzothiazinone-based antimycobacterial agent that represents a promising class of drugs for treating tuberculosis (TB). It is particularly effective against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The mechanism of action involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][4][5] This enzyme is crucial for the biosynthesis of arabinan, an essential component of the mycobacterial cell wall.[5][6] By blocking this pathway, BTZ043 induces cell lysis and bacterial death.[6][7] Proper preparation of BTZ043 racemate stock solutions is critical for obtaining accurate and reproducible results in in vitro assays.

Chemical and Physical Properties

This compound is typically supplied as a powder. Its key properties are summarized below.

PropertyValue
CAS Number 957217-65-1[1][7]
Molecular Formula C₁₇H₁₆F₃N₃O₅S[1][8]
Molecular Weight 431.39 g/mol [1][4][7]
Appearance Powder[1] / Crystalline Solid[9]

Stock Solution Preparation

Recommended Solvents and Solubility

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][4][7] It is crucial to use anhydrous or fresh DMSO, as moisture can reduce the solubility of the compound.[7]

SolventSolubilityNotes
DMSO ≥ 30 mg/mL (approx. 69.5 mM)[1]Recommended for primary stock solutions.
22 mg/mL (approx. 51 mM)[7]Use fresh, anhydrous DMSO.[7]
DMF 1 mg/mL (approx. 2.3 mM)[9]Lower solubility than DMSO.
Methanol Very Slightly Soluble[10]Not recommended for stock solutions.
Chloroform Slightly Soluble[10]Not recommended for stock solutions.
Storage and Stability

Proper storage is essential to maintain the potency and integrity of this compound.

FormStorage ConditionStabilityRecommendations
Powder (Solid) Desiccate at -20°C[1][8]Stable for up to 36 months[8]Keep tightly sealed in a dry environment.
Stock Solution -20°C[8]Use within 3 months to prevent loss of potency[8]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8]
Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (CAS: 957217-65-1)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-handling: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation.[1]

  • Weighing: Gently tap the vial to ensure all powder is at the bottom.[1] Accurately weigh the desired amount of BTZ043. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.31 mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO. For example, to make a 10 mM solution from 1 mg of BTZ043, add 231.8 μL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected aliquots (e.g., 10-20 µL per tube).

  • Storage: Store the aliquots at -20°C for up to 3 months.[8]

Stock Solution Concentration Guide

The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound.[1]

Mass of BTZ0431 mM Solution5 mM Solution10 mM Solution50 mM Solution
1 mg 2.318 mL0.464 mL0.232 mL0.046 mL
5 mg 11.59 mL2.318 mL1.159 mL0.232 mL
10 mg 23.18 mL4.636 mL2.318 mL0.464 mL

Application in In Vitro Assays

BTZ043 is active against M. tuberculosis at nanomolar concentrations, with reported Minimum Inhibitory Concentration (MIC) values around 1 ng/mL (2.3 nM).[2][7]

Experimental Workflow

The general workflow for preparing and using BTZ043 stock solutions in cellular or biochemical assays is outlined below.

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Use A Equilibrate BTZ043 Powder to Room Temp B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve (Create 10 mM Stock) C->D E Aliquot into Single-Use Tubes D->E F Store Aliquots at -20°C E->F G Thaw a Single Aliquot F->G H Prepare Intermediate Dilutions in Culture Medium or Buffer G->H I Add Final Dilutions to Assay Plate H->I J Incubate with Cells/Enzyme I->J K Measure Assay Endpoint J->K

Caption: Workflow for BTZ043 Stock Preparation and Use.

Protocol: General Guideline for Diluting Stock for an MIC Assay

This protocol provides an example of how to dilute a 10 mM DMSO stock solution for a typical Minimum Inhibitory Concentration (MIC) assay.

  • Thaw Stock: Thaw one aliquot of the 10 mM BTZ043 stock solution at room temperature.

  • Prepare Intermediate Dilution: Perform a serial dilution of the 10 mM stock solution into the appropriate sterile culture medium (e.g., 7H9 broth for Mtb). It is critical to ensure the DMSO concentration is minimized in the final assay volume.

  • Example Dilution: To achieve a final test concentration of 10 ng/mL (approx. 23.2 nM) in a final assay volume of 200 µL:

    • Prepare a 100X intermediate stock (2.32 µM) by diluting the 10 mM stock 1:4310 in culture medium.

    • Add 2 µL of this 2.32 µM intermediate stock to 198 µL of cell suspension in the assay plate.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., if the final DMSO concentration is 0.05%, the control wells must also contain 0.05% DMSO).[11][12]

  • Incubation & Analysis: Incubate the assay plates under appropriate conditions and measure the endpoint (e.g., cell viability, bacterial growth) using a validated method like the Microplate Alamar Blue Assay (MABA).[13]

Mechanism of Action

BTZ043 is a pro-drug that is reductively activated within the mycobacterium.[5] The activated form then covalently binds to a critical cysteine residue (Cys387) in the active site of the DprE1 enzyme.[5][14] This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl arabinose (DPA), halting the synthesis of the essential cell wall components lipoarabinomannan and arabinogalactan, which ultimately leads to bacterial death.[6][7][15]

Caption: Mechanism of Action of BTZ043.

References

Application Notes and Protocols for Studying BTZ043 Racemate Synergy with other TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZ043 is a potent benzothiazinone derivative that constitutes a promising new class of anti-tubercular agents. It exhibits strong bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The mechanism of action of BTZ043 involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] Specifically, DprE1 is crucial for the synthesis of D-arabinofuranose, a key component of arabinogalactan and lipoarabinomannan, which are vital for the integrity of the cell wall. Inhibition of this pathway by BTZ043 leads to a weakening of the cell wall, which can enhance the activity of other anti-tubercular drugs, creating a synergistic effect.

These application notes provide detailed protocols for assessing the synergistic potential of BTZ043 racemate with other TB drugs using established in vitro methods: the checkerboard assay and the time-kill kinetics assay.

Key Experimental Techniques

Two primary in vitro methods are recommended for evaluating the synergistic interactions between BTZ043 and other anti-TB drugs:

  • Checkerboard Assay: This method allows for the systematic testing of various concentration combinations of two drugs to determine their combined effect on bacterial growth. The outcome is typically quantified by the Fractional Inhibitory Concentration (FIC) index.

  • Time-Kill Kinetics Assay: This dynamic assay measures the rate of bacterial killing over time when exposed to single drugs and their combinations. It provides valuable information on whether a combination is bacteriostatic or bactericidal and the nature of the interaction (synergistic, additive, or antagonistic).

Quantitative Data Summary

The following tables summarize the quantitative data from synergistic studies of BTZ043 with various anti-TB drugs.

Table 1: Synergy of BTZ043 with other Anti-TB Drugs Determined by Checkerboard Assay

Combination DrugM. tuberculosis StrainBTZ043 MIC (ng/mL)Combination Drug MIC (ng/mL)FIC Index (ΣFIC)InteractionReference
Bedaquiline (TMC207)H37Rv1.5800.5Synergy[1][2]
RifampinH37Rv1.515>0.5 - 4.0Additive[1]
IsoniazidH37Rv1.550>0.5 - 4.0Additive[1]
EthambutolH37Rv1.51500>0.5 - 4.0Additive[1]
MoxifloxacinH37Rv1.5125>0.5 - 4.0Additive[1]
PA-824H37Rv1.5100>0.5 - 4.0Additive[1]
SQ-109H37Rv1.5250>0.5 - 4.0Additive[1]
MeropenemH37Rv1.512500>0.5 - 4.0Additive[1]
Meropenem + ClavulanateH37Rv1.53125>0.5 - 4.0Additive[1]

Table 2: Bactericidal Activity of BTZ043 in Combination with Bedaquiline (TMC207) from Viability Assays

Drug(s)Concentration (ng/mL)Log10 CFU/mL Reduction from Day 0OutcomeReference
BTZ0430.375 (1/4 MIC)No reductionNo effect[1]
Bedaquiline (TMC207)20 (1/4 MIC)No reductionNo effect[1]
BTZ043 + Bedaquiline (TMC207)0.375 + 200.5Bactericidal[1]
Bedaquiline (TMC207)80 (MIC)Not specified, less effective than comboBactericidal[1]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the checkerboard method to determine the FIC index for BTZ043 in combination with another anti-TB drug against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Partner anti-TB drug

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of BTZ043 and the partner drug in a suitable solvent (e.g., DMSO) and then dilute further in 7H9 broth.

    • In a 96-well plate, serially dilute BTZ043 two-fold along the y-axis (e.g., rows A-G) and the partner drug two-fold along the x-axis (e.g., columns 1-10). Row H will contain only BTZ043 dilutions, and column 11 will contain only the partner drug dilutions to determine their individual Minimum Inhibitory Concentrations (MICs). Column 12 will serve as a drug-free growth control.

  • Prepare Inoculum:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Determine MIC and FIC:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of a drug that prevents this color change.

    • The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.

    • The FIC index (ΣFIC) is the sum of the FICs of both drugs: ΣFIC = FIC (BTZ043) + FIC (Partner Drug).

  • Interpretation of Results:

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

Protocol 2: Time-Kill Kinetics Assay

This protocol details the time-kill curve method to assess the bactericidal activity of BTZ043 and a partner drug, alone and in combination.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC

  • This compound

  • Partner anti-TB drug

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Middlebrook 7H10 or 7H11 agar plates

  • Sterile saline with 0.05% Tween 80 for dilutions

Procedure:

  • Prepare Cultures:

    • Grow M. tuberculosis in 7H9 broth to early-log phase (OD600 of 0.2-0.3).

    • Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in several culture tubes.

  • Drug Exposure:

    • Add BTZ043 and the partner drug to the culture tubes at desired concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC), both individually and in combination.

    • Include a drug-free control culture.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each tube.

  • Determine Viable Counts:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline with Tween 80.

    • Plate 100 µL of each dilution onto 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

    • A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathway of BTZ043 Action and Synergy

BTZ043_Synergy_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_drugs Drug Action cluster_outcome Synergistic Effect DPR Decaprenyl-P-Ribose DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenyl-P-Arabinose Arabinan Arabinan Synthesis (Arabinogalactan & LAM) DPA->Arabinan DprE1->DPA DprE1->DPA Weakened_Wall Weakened Cell Wall DprE1->Weakened_Wall Leads to BTZ043 BTZ043 BTZ043->DprE1 Inhibits Partner_Drug Partner TB Drug (e.g., Bedaquiline) Increased_Penetration Increased Partner Drug Penetration Partner_Drug->Increased_Penetration Weakened_Wall->Increased_Penetration Allows Enhanced_Killing Enhanced Bacterial Killing Increased_Penetration->Enhanced_Killing

Caption: Mechanism of BTZ043 synergy with other TB drugs.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Culture Prepare M. tuberculosis Inoculum Checkerboard Checkerboard Assay (7-day incubation) Culture->Checkerboard TimeKill Time-Kill Assay (Multi-day incubation) Culture->TimeKill Drugs Prepare Serial Dilutions of BTZ043 and Partner Drug Drugs->Checkerboard Drugs->TimeKill FIC Calculate FIC Index Checkerboard->FIC Readout CFU Enumerate CFU/mL TimeKill->CFU Sampling Synergy_Result Determine Synergy, Additivity, or Antagonism FIC->Synergy_Result Plot Plot Time-Kill Curves CFU->Plot Plot->Synergy_Result Bactericidal_Result Assess Bactericidal/ Bacteriostatic Effect Plot->Bactericidal_Result

Caption: Workflow for assessing BTZ043 synergy.

References

Application Note: BTZ043 Racemate Efficacy Testing Against Multidrug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutics.[1][2] BTZ043 is a potent benzothiazinone compound that represents a promising new class of anti-tubercular agents.[1] It exhibits bactericidal activity against Mtb, including clinical isolates of MDR and XDR strains, at nanomolar concentrations.[1][3][4] This document provides detailed protocols for the preclinical evaluation of BTZ043 racemate against MDR-TB strains, covering in vitro susceptibility, host cell cytotoxicity, and in vivo efficacy models.

Mechanism of Action

BTZ043 is a prodrug that targets the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5][6][7] DprE1 is critical for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall.[4][5] Inside the mycobacterium, BTZ043 is enzymatically reduced by the flavin cofactor within DprE1 to a reactive nitroso intermediate.[5][8] This intermediate then forms a covalent semimercaptal adduct with a key cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[5] The resulting blockade of arabinan synthesis disrupts cell wall integrity, causing cell lysis and bacterial death.[4][6]

G cluster_0 cluster_1 cluster_2 cluster_3 BTZ043 BTZ043 (Prodrug) DprE1 DprE1 Enzyme (Reduced Flavin) BTZ043->DprE1 Enters Active Site Nitroso Reactive Nitroso Intermediate DprE1->Nitroso Enzymatic Reduction Covalent Covalent Adduct with DprE1 (Cys387) Nitroso->Covalent Forms Covalent Bond Inhibition DprE1 Inhibition Covalent->Inhibition DPA DPA Synthesis Blocked Inhibition->DPA Arabinan Arabinan Synthesis Disrupted DPA->Arabinan CellWall Cell Wall Integrity Compromised Arabinan->CellWall Lysis Cell Lysis CellWall->Lysis G start Start prep_inoculum Prepare MDR-TB Inoculum (5 x 10⁵ CFU/mL) start->prep_inoculum dilute_drug Serially Dilute BTZ043 in 96-Well Plate prep_inoculum->dilute_drug add_inoculum Add Inoculum to Wells dilute_drug->add_inoculum incubate_plate Incubate Plate (7-10 days at 37°C) add_inoculum->incubate_plate add_resazurin Add Resazurin Indicator incubate_plate->add_resazurin incubate_again Re-incubate (24-48 hours) add_resazurin->incubate_again read_results Read Results (Colorimetric/Fluorometric) incubate_again->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end G start Start seed_cells Seed Mammalian Cells in 96-Well Plate start->seed_cells incubate_overnight Incubate Overnight (Allow Attachment) seed_cells->incubate_overnight add_drug Add BTZ043 Dilutions incubate_overnight->add_drug incubate_drug Incubate (48-72 hours) add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizer (Dissolve Crystals) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_cc50 Calculate CC₅₀ read_absorbance->calculate_cc50 end End calculate_cc50->end G start Start seed_cells Seed Macrophages in 24-Well Plate start->seed_cells infect_cells Infect with MDR-TB (MOI 5-10, 4h) seed_cells->infect_cells wash_cells Wash to Remove Extracellular Bacteria infect_cells->wash_cells add_drug Add BTZ043-Containing Medium wash_cells->add_drug incubate_drug Incubate (48-72 hours) add_drug->incubate_drug lyse_cells Lyse Macrophages (e.g., Triton X-100) incubate_drug->lyse_cells plate_lysate Plate Serial Dilutions of Lysate on 7H10 Agar lyse_cells->plate_lysate incubate_plates Incubate Plates (3-4 weeks) plate_lysate->incubate_plates count_cfu Count CFU and Calculate Log Reduction incubate_plates->count_cfu end End count_cfu->end G start Start infect_mice Aerosol Infection of Mice with MDR-TB start->infect_mice establish_infection Allow Infection to Establish (4 weeks, Chronic Phase) infect_mice->establish_infection randomize Randomize into Treatment Groups establish_infection->randomize treat_mice Administer BTZ043 Daily (4-8 weeks, Oral Gavage) randomize->treat_mice euthanize Euthanize Mice treat_mice->euthanize harvest_organs Harvest Lungs and Spleens euthanize->harvest_organs homogenize Homogenize Organs harvest_organs->homogenize plate_homogenate Plate Serial Dilutions on 7H10 Agar homogenize->plate_homogenate incubate_plates Incubate Plates (3-4 weeks) plate_homogenate->incubate_plates count_cfu Count CFU and Determine Bacterial Load incubate_plates->count_cfu end End count_cfu->end

References

Application Notes and Protocols: Assessing BTZ043 Racemate Efficacy in Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the development of novel therapeutics. BTZ043, a benzothiazinone, is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[1][2][3][4][5] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for tuberculosis (TB) research, offering a balance between throughput and physiological relevance.[6][7] Infection of zebrafish embryos with Mycobacterium marinum, a close genetic relative of M. tuberculosis, recapitulates key aspects of human TB, including the formation of granulomas.[8][9][10] This document provides detailed methodologies for assessing the efficacy of BTZ043 racemate in the zebrafish embryo infection model.

Mechanism of Action of BTZ043

BTZ043 is a pro-drug that is activated within mycobacteria.[2] The activated form covalently binds to a cysteine residue in the active site of DprE1, inhibiting the synthesis of essential arabinan polymers for the cell wall.[2][3] This disruption of cell wall integrity leads to bacterial cell death.[4]

BTZ043_Mechanism_of_Action BTZ043 Mechanism of Action Pathway BTZ043 BTZ043 (Prodrug) Activated_BTZ043 Activated BTZ043 (Nitroso Derivative) BTZ043->Activated_BTZ043 Activation by DprE1 DprE1 DprE1 Enzyme Activated_BTZ043->DprE1 Covalent Bonding (Inhibition) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX Oxidation Arabinan_Synthesis Arabinan Synthesis DprE1->Arabinan_Synthesis Required for DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPR->DprE1 Cell_Wall Mycobacterial Cell Wall Arabinan_Synthesis->Cell_Wall Essential Component Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: BTZ043 inhibits the DprE1 enzyme, blocking arabinan synthesis and leading to mycobacterial cell lysis.

Experimental Workflow

The overall workflow for assessing BTZ043 efficacy involves zebrafish embryo infection, drug treatment, and subsequent evaluation of toxicity and anti-mycobacterial activity.

Experimental_Workflow Zebrafish Embryo Efficacy Assessment Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment cluster_data Data Analysis Zebrafish_Breeding Zebrafish Breeding and Egg Collection Infection Microinjection of M. marinum (Yolk or Caudal Vein) Zebrafish_Breeding->Infection Mm_Culture Mycobacterium marinum Culture Mm_Culture->Infection Drug_Admin This compound Administration (Waterborne or Microinjection) Infection->Drug_Admin Toxicity Toxicity Assessment Drug_Admin->Toxicity Efficacy Efficacy Assessment Drug_Admin->Efficacy Data_Analysis Quantitative Data Analysis Toxicity->Data_Analysis Efficacy->Data_Analysis

Caption: Workflow for assessing BTZ043 efficacy in zebrafish embryos.

Data Presentation

Table 1: In Vivo Efficacy of BTZ043 against M. marinum in Zebrafish Embryos
CompoundConcentration (nM)Reduction in Bacterial Burden (%)Reference
BTZ0435Not Significant[5][11]
BTZ04325Significant[5][11]
BTZ04350Significant[5][11]

Note: This table summarizes representative data from published studies. Actual results may vary based on experimental conditions.

Table 2: Toxicity Assessment of BTZ043 in Zebrafish Embryos
EndpointObservationScoring CriteriaReference
Lethal Coagulation, No Heartbeat, No Somite FormationPresent/Absent[12]
Sublethal Pericardial Edema, Yolk Sac Edema, Body Curvature, Lack of Swim Bladder InflationScored based on severity (e.g., 0=normal, 1=mild, 2=severe)[13]

Experimental Protocols

Zebrafish Maintenance and Egg Collection
  • Protocol: Maintain adult zebrafish in a recirculating water system at 28°C with a 14/10-hour light/dark cycle.[14]

  • Set up breeding tanks with a male-to-female ratio of 2:1.[14]

  • Collect eggs within 30 minutes of fertilization and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate) at 28°C.

Mycobacterium marinum Culture
  • Protocol: Culture fluorescently labeled M. marinum (e.g., expressing mCherry or Wasabi) in 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and appropriate antibiotics at 28°C with shaking.

  • Harvest bacteria in the mid-log phase and wash with sterile phosphate-buffered saline (PBS).

  • Prepare a single-cell suspension by passing the bacteria through a 27-gauge needle.

  • Determine the bacterial concentration by measuring the optical density at 600 nm (OD₆₀₀) and by plating serial dilutions on 7H10 agar plates.

Zebrafish Embryo Infection
  • Protocol:

    • Anesthetize zebrafish embryos at 30 hours post-fertilization (hpf) with 0.02% tricaine.

    • Align embryos on an agar plate for microinjection.

    • For caudal vein injection, inject approximately 100-200 colony-forming units (CFU) of M. marinum in a 1-2 nL volume into the caudal vein.[10]

    • For yolk injection, an automated robotic system can be used to inject a similar bacterial load into the yolk sac.[7][10]

    • After injection, transfer embryos to fresh E3 medium and incubate at 28°C.

This compound Administration
  • Protocol for Waterborne Administration:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • At 1-hour post-infection (hpi), transfer infected embryos to a 96-well plate (one embryo per well).

    • Add E3 medium containing the desired final concentration of BTZ043 and a corresponding concentration of DMSO for the vehicle control.[10]

    • Incubate the embryos at 28°C for the duration of the experiment, refreshing the drug-containing medium daily.

  • Protocol for Microinjection:

    • Prepare a solution of BTZ043 in a vehicle suitable for injection.

    • At a designated time post-infection, anesthetize the embryos and inject the drug solution directly into the circulation or yolk sac.[13]

Efficacy Assessment
  • Protocol for Bacterial Burden Quantification:

    • At desired time points (e.g., 3 and 5 days post-infection), anesthetize the embryos.

    • Mount the embryos in a lateral orientation in low-melting-point agarose.

    • Image the embryos using a fluorescence microscope.

    • Quantify the bacterial burden by measuring the total fluorescence intensity of the bacteria using image analysis software (e.g., ImageJ).[5][11]

  • Protocol for Survival Assay:

    • Monitor the survival of infected and treated embryos daily for a specified period (e.g., 7-10 days).

    • Record the number of dead embryos in each group.

    • Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.[15]

Toxicity Assessment
  • Protocol:

    • Expose non-infected embryos to the same concentrations of BTZ043 as the efficacy study.

    • At various time points (e.g., 24, 48, 72, and 96 hpf), observe the embryos under a stereomicroscope.

    • Record lethal endpoints such as coagulation, lack of heartbeat, and lack of somite formation.[12]

    • Assess sublethal endpoints including pericardial edema, yolk sac edema, body curvature, and developmental delays.[13][16]

    • Assign a toxicity score to each embryo based on the presence and severity of these malformations.[13]

Data Analysis and Interpretation

  • Bacterial Burden: Compare the mean fluorescence intensity between the BTZ043-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in fluorescence indicates drug efficacy.

  • Survival: Analyze survival data using Kaplan-Meier survival curves and the log-rank test to determine if BTZ043 treatment significantly improves the survival of infected embryos.

  • Toxicity: Determine the maximum tolerated concentration (MTC) of BTZ043, which is the highest concentration that does not cause significant lethal or sublethal effects. Efficacy studies should be conducted at concentrations at or below the MTC.

By following these detailed protocols, researchers can effectively assess the in vivo efficacy and toxicity of this compound, providing valuable data for the preclinical development of this promising anti-tuberculosis drug candidate.

References

Application Notes and Protocols: Mass Spectrometry Analysis of DprE1-BTZ043 Adduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the analysis of the covalent adduct formed between the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and the antitubercular drug candidate BTZ043 using mass spectrometry. This document is intended to guide researchers in the characterization of this and similar covalent inhibitor interactions.

Introduction

BTZ043 is a potent benzothiazinone that targets a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, DprE1.[1] This enzyme is a flavoenzyme responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the biosynthesis of arabinans.[2][3][4] BTZ043 acts as a suicide inhibitor.[5] Inside the mycobacterial cell, the nitro group of BTZ043 is reduced by the flavin cofactor of DprE1 to a reactive nitroso derivative.[5][6][7] This electrophilic intermediate then forms a covalent semimercaptal adduct with a highly conserved cysteine residue (Cys387 in M. tuberculosis and Cys394 in M. smegmatis) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell death.[2][8][9]

Mass spectrometry is a critical tool for confirming the covalent modification of DprE1 by BTZ043 and for quantifying the extent of adduct formation.[8][9] This technique allows for the precise measurement of the mass increase in the protein upon inhibitor binding, providing direct evidence of a covalent bond.

Biochemical Pathway of DprE1 and Inhibition by BTZ043

The epimerization of DPR to DPA is a two-step process catalyzed by the DprE1-DprE2 complex. DprE1 first oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). DprE2 then reduces DPX to DPA.[8][10] BTZ043 specifically inhibits the DprE1-catalyzed oxidation step.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (FAD) DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation BTZ043_nitroso BTZ043-nitroso (Active) DprE1->BTZ043_nitroso FAD-dependent reduction DprE2->DPA Reduction BTZ043_prodrug BTZ043 (Prodrug) BTZ043_prodrug->DprE1 DprE1_adduct DprE1-BTZ043 Adduct (Inactive) BTZ043_nitroso->DprE1_adduct Covalent bond to Cys387

Caption: Mechanism of DprE1 inhibition by BTZ043.

Quantitative Data Summary

Mass spectrometry can be used to determine the percentage of DprE1 that has been labeled by an inhibitor. The following table summarizes labeling efficiency data for BTZ043 and other DprE1 inhibitors.

InhibitorTarget OrganismLabeling Efficiency (%)Reference
BTZ043 M. smegmatisFull labeling observed[8]
DNB1 M. smegmatis67[8]
VI-9376 M. smegmatis53[8]
PBTZ169 M. tuberculosisFull labeling observed[9]

Experimental Protocols

Protocol 1: In Vitro DprE1-BTZ043 Adduct Formation for Mass Spectrometry

This protocol describes the in vitro incubation of purified DprE1 with BTZ043 to form the covalent adduct prior to mass spectrometry analysis.

Materials:

  • Purified recombinant DprE1 protein

  • BTZ043

  • Farnesylphosphoryl-β-D-ribofuranose (FPR), a substrate analog[8]

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving BTZ043)

Procedure:

  • Prepare a stock solution of BTZ043 in DMSO.

  • In a microcentrifuge tube, combine purified DprE1 protein and the FPR substrate in the reaction buffer.

  • Add BTZ043 from the stock solution to the protein-substrate mixture. The final concentration of DMSO should be kept low (e.g., <5%) to avoid protein denaturation. A typical molar ratio would be a several-fold excess of the inhibitor to the protein.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes to 1 hour) to allow for adduct formation.[8]

  • The reaction mixture is now ready for mass spectrometry analysis. Depending on the specific MS protocol, a cleanup step to remove excess inhibitor and other reaction components may be necessary. This can be achieved by methods such as buffer exchange or precipitation.

Protocol 2: Intact Protein Mass Spectrometry Analysis of DprE1-BTZ043 Adduct

This protocol outlines the analysis of the intact DprE1-BTZ043 adduct using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer capable of intact protein analysis, such as a time-of-flight (TOF) or Orbitrap mass analyzer.[11][12]

Procedure:

  • Chromatographic Separation:

    • Inject the sample from Protocol 1 onto a reverse-phase column (e.g., C4 or C8) suitable for protein separation.

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid). The chromatographic step helps to desalt the sample and separate the protein from remaining small molecules.[12][13]

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed to the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of DprE1 (a ~51 kDa protein).[8]

  • Data Analysis:

    • The raw data will show a series of peaks corresponding to the different charge states of the protein.

    • Deconvolute the raw m/z spectrum to obtain the neutral mass of the protein.[13]

    • Compare the mass of the BTZ043-treated DprE1 with the mass of a control (untreated) DprE1 sample. A mass shift corresponding to the molecular weight of the active BTZ043 metabolite will confirm the formation of the covalent adduct.

Protocol 3: Peptide Mapping of the DprE1-BTZ043 Adduct by LC-MS/MS

This "bottom-up" proteomics approach is used to identify the specific site of covalent modification.

Procedure:

  • Sample Preparation:

    • Take the DprE1-BTZ043 adduct sample from Protocol 1.

    • Denature the protein (e.g., with urea or guanidinium chloride).

    • Reduce the disulfide bonds (e.g., with dithiothreitol).

    • Alkylate the free cysteine residues (e.g., with iodoacetamide). This step is crucial to differentiate the BTZ043-modified cysteine from unmodified cysteines.

    • Digest the protein into smaller peptides using a protease such as trypsin.[13]

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase column (e.g., C18) for separation.

    • Elute the peptides using a gradient of increasing organic solvent.

    • The mass spectrometer is operated in a data-dependent acquisition mode. It will first acquire a full MS scan to detect the m/z of the eluting peptides.

    • The most intense peptide ions are then selected for fragmentation (MS/MS) to generate fragment ions.[14]

  • Data Analysis:

    • The MS/MS spectra are searched against a protein database containing the sequence of DprE1.

    • The search parameters must include a variable modification on cysteine residues corresponding to the mass of the BTZ043 adduct.

    • Successful identification of a peptide with this specific mass modification confirms the site of covalent attachment.[14]

Experimental Workflow Visualization

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results DprE1 Purified DprE1 Incubation Incubation (Adduct Formation) DprE1->Incubation BTZ043 BTZ043 BTZ043->Incubation Intact_MS Intact Protein LC-MS Incubation->Intact_MS Digestion Proteolytic Digestion Incubation->Digestion Mass_Shift Confirm Mass Shift Intact_MS->Mass_Shift Peptide_MSMS Peptide LC-MS/MS Digestion->Peptide_MSMS Modification_Site Identify Modification Site (Cys387) Peptide_MSMS->Modification_Site

Caption: Workflow for MS analysis of DprE1-BTZ043 adduct.

References

Application Notes and Protocols: In Vitro Combination Studies of BTZ043 with First-Line TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro combination studies of BTZ043, a potent benzothiazinone antimycobacterial agent, with first-line tuberculosis (TB) drugs. These guidelines are intended to assist researchers in assessing the synergistic, additive, or antagonistic interactions of BTZ043 with existing and novel anti-TB compounds.

Introduction to BTZ043

BTZ043 is a promising new drug candidate for the treatment of tuberculosis.[1][2] It belongs to the class of benzothiazinones and exerts its bactericidal effect by inhibiting the decaprenyl-phosphoribose epimerase (DprE1).[1][2][3][4] This enzyme is essential for the biosynthesis of arabinans, which are critical components of the mycobacterial cell wall.[3][4][5][6] By blocking this pathway, BTZ043 effectively halts cell wall construction, leading to bacterial death.[4][5][7] BTZ043 is highly active against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with in vitro Minimum Inhibitory Concentration (MIC) values typically in the range of 1 to 30 ng/mL.[3]

In Vitro Combination Data Summary

In vitro studies are crucial to determine how a new drug candidate like BTZ043 interacts with existing therapeutic agents. The primary method for assessing these interactions is the checkerboard assay, which can determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Table 1: Summary of In Vitro Interactions of BTZ043 with Anti-TB Drugs

Combination Drugs M. tuberculosis Strain Interaction Fractional Inhibitory Concentration (FIC) Index (ΣFIC)
RifampinH37RvAdditive>0.5 and <4
IsoniazidH37RvAdditive>0.5 and <4
EthambutolH37RvAdditive>0.5 and <4
Bedaquiline (TMC207)H37RvSynergistic0.5
PA-824 (Pretomanid)H37RvAdditive>0.5 and <4
MoxifloxacinH37RvAdditive>0.5 and <4
Meropenem (± clavulanate)H37RvAdditive>0.5 and <4
SQ-109H37RvAdditive>0.5 and <4

Data compiled from multiple sources indicating that most combinations with BTZ043 are additive, with a notable synergistic interaction with bedaquiline.[1][2][8][9] An FIC index ≤ 0.5 is defined as synergy, >0.5 to <4 as additive/indifferent, and ≥4 as antagonism.[10]

Signaling Pathway and Experimental Workflows

Mechanism of Action of BTZ043

BTZ043_Mechanism cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by BTZ043 DPR Decaprenyl-phosphate-D-ribose (DPR) DPA Decaprenyl-phosphate-D-arabinose (DPA) DPR->DPA DprE1/DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall BTZ043 BTZ043 BTZ043->DPA Inhibits DprE1

Caption: Mechanism of action of BTZ043, inhibiting the DprE1 enzyme.

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow prep Prepare M. tuberculosis Inoculum (e.g., H37Rv) inoculate Inoculate Wells with M. tuberculosis prep->inoculate plate Prepare 96-well Plate drugA Serial Dilution of Drug A (BTZ043) (Vertically) plate->drugA drugB Serial Dilution of Drug B (e.g., Isoniazid) (Horizontally) plate->drugB drugA->inoculate drugB->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate read Add Resazurin and Incubate for 24h incubate->read analyze Read Results (Color Change) and Determine MICs read->analyze calculate Calculate Fractional Inhibitory Concentration (FIC) Index analyze->calculate

Caption: Workflow for the checkerboard assay to determine drug synergy.

Experimental Workflow for Time-Kill Curve Assay

TimeKill_Workflow start Prepare M. tuberculosis Culture (Logarithmic Phase) setup Set up Cultures with: - No Drug (Growth Control) - Drug A (BTZ043) alone - Drug B alone - Combination of Drug A + B start->setup incubate Incubate Cultures at 37°C setup->incubate sampling Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 7 days) incubate->sampling plating Perform Serial Dilutions and Plate on 7H11 Agar sampling->plating count Incubate Plates and Count Colony Forming Units (CFU) plating->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow for the time-kill curve assay.

Experimental Protocols

Protocol: Checkerboard Assay for BTZ043 Combination Studies

This protocol details the checkerboard method to determine the in vitro interaction between BTZ043 and a first-line anti-TB drug.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • BTZ043 stock solution (in DMSO)

  • First-line TB drug (e.g., Isoniazid) stock solution (in sterile water)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% in sterile water)

  • Sterile tubes and pipettes

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a final inoculum concentration of approximately 5 x 10^5^ CFU/mL.

  • Drug Dilutions:

    • Prepare serial twofold dilutions of BTZ043 in 7H9 broth vertically in the 96-well plate.

    • Prepare serial twofold dilutions of the first-line drug (e.g., Isoniazid) horizontally in the same plate.

  • Inoculation: Inoculate each well (except for sterility controls) with the prepared M. tuberculosis inoculum. The final volume in each well should be 200 µL. Include drug-free wells as growth controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • MIC Determination:

    • After incubation, add 30 µL of resazurin solution to each well.

    • Re-incubate for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that prevents a color change of resazurin from blue to pink (indicating bacterial growth).

  • FIC Index Calculation:

    • The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug alone.

    • The sum of the FICs (ΣFIC) is calculated as: ΣFIC = FIC of BTZ043 + FIC of the combination drug.

    • Interpret the results as described in the data summary table.

Protocol: Time-Kill Curve Assay for BTZ043 Combinations

This protocol is for assessing the bactericidal activity of BTZ043 in combination with another anti-TB drug over time.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth (as above)

  • Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • BTZ043 and combination drug stock solutions

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth and adjust the concentration to approximately 1 x 10^6^ CFU/mL.

  • Assay Setup: Prepare culture tubes with 7H9 broth containing:

    • No drug (growth control)

    • BTZ043 at a specific concentration (e.g., 1x or 4x MIC)

    • Combination drug at a specific concentration

    • The combination of BTZ043 and the other drug at the same concentrations.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, and 7 days), withdraw an aliquot from each culture tube.

  • CFU Determination:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and condition.

    • Plot the log10 CFU/mL against time for each condition to generate time-kill curves.

    • A synergistic interaction is generally defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent. An additive effect is a <2-log10 but >1-log10 decrease, while antagonism is a <1-log10 decrease.

These protocols and notes provide a framework for the in vitro evaluation of BTZ043 in combination with first-line TB drugs. Adherence to standard mycobacteriology laboratory practices and appropriate biosafety precautions are essential when performing these experiments.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of BTZ043

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZ043 is a promising first-in-class benzothiazinone anti-tuberculosis drug candidate that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its novel mechanism of action targets a crucial enzyme in the mycobacterial cell wall synthesis pathway, making it a valuable agent in the fight against tuberculosis. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BTZ043 is critical for optimizing dosing regimens and predicting clinical efficacy. This document provides a comprehensive overview of the PK/PD modeling of BTZ043, including detailed experimental protocols and a summary of key data.

Mechanism of Action

BTZ043 is a prodrug that is activated within the mycobacterium. It targets and inhibits the enzyme decaprenyl-phosphoribose-2'-epimerase (DprE1).[1] DprE1 is essential for the biosynthesis of D-Arabinofuranose, a critical component of arabinogalactan and lipoarabinomannan, which are major constituents of the mycobacterial cell wall.[1] By covalently binding to a cysteine residue in the active site of DprE1, BTZ043 blocks the synthesis of these vital cell wall components, leading to bacterial cell death.[3] This mechanism is highly specific to mycobacteria, contributing to a favorable safety profile.[1]

cluster_0 Mycobacterium tuberculosis Cell BTZ043 BTZ043 (Prodrug) Activated_BTZ043 Activated BTZ043 (Nitroso derivative) BTZ043->Activated_BTZ043 Activation DprE1 DprE1 Enzyme Activated_BTZ043->DprE1 Covalent Inhibition DPR Decaprenyl-phospho-ribose (DPR) DPX Decaprenyl-phosphoryl-2-keto- β-D-erythro-pentofuranose (DPX) Arabinan Arabinan Synthesis DprE1->Arabinan Catalyzes DPR->DPX CellWall Mycobacterial Cell Wall Arabinan->CellWall Incorporation CellLysis Cell Lysis CellWall->CellLysis Disruption leads to cluster_workflow In Vivo Pharmacokinetic Study Workflow start Start: Acclimated Mice dosing Oral Gavage (Single Dose of BTZ043) start->dosing sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling centrifugation Centrifugation to Separate Plasma sampling->centrifugation storage Store Plasma at -80°C centrifugation->storage analysis LC-MS/MS Analysis (Quantify BTZ043 & Metabolites) storage->analysis pk_analysis Pharmacokinetic Analysis (NCA: Cmax, Tmax, AUC, t½) analysis->pk_analysis end End: PK Profile pk_analysis->end cluster_model PK/PD Modeling Workflow cluster_data Data Input cluster_analysis Modeling & Simulation cluster_output Application & Decision Making invitro In Vitro Data (MIC, Time-Kill) pkpd_model Integrated PK/PD Model invitro->pkpd_model preclinical Preclinical Data (Animal PK & Efficacy) pk_model Population PK Model (Drug Concentration over Time) preclinical->pk_model clinical Clinical Data (Human PK & EBA) clinical->pk_model pk_model->pkpd_model pd_model PD Model (Concentration vs. Effect) pd_model->pkpd_model simulation Dose-Response Simulations pkpd_model->simulation dose_opt Dose Optimization simulation->dose_opt trial_design Clinical Trial Design simulation->trial_design predict Prediction of Clinical Efficacy simulation->predict

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Experimental Challenges with BTZ043 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with BTZ043 Racemate, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antimycobacterial agent belonging to the class of benzothiazinones.[1] It acts as a suicide inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][3] This enzyme is crucial for the biosynthesis of decaprenylphosphoryl arabinose (DPA), a precursor for essential components of the mycobacterial cell wall, namely arabinogalactan and lipoarabinomannan.[1] By inhibiting DprE1, BTZ043 blocks the formation of these vital cell wall components, leading to cell lysis and death of Mycobacterium tuberculosis.[2][3]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A2: This is a common issue due to the hydrophobic nature of this compound. While it is soluble in organic solvents like dimethyl sulfoxide (DMSO), it is poorly soluble in aqueous solutions.[2] When the DMSO stock is diluted into an aqueous environment, the concentration of the organic solvent decreases significantly, causing the compound to "crash out" or precipitate. Factors that can influence this include the final DMSO concentration, the rate of addition, the temperature of the buffer, and the pH and composition of the aqueous medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The most commonly recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[2] It is advisable to use freshly opened DMSO to avoid moisture absorption, which can reduce the solubility of the compound.[2]

Q4: Can I prepare a stock solution of this compound in water or ethanol?

A4: No, it is not recommended to prepare stock solutions of this compound in water or ethanol as it is reported to be insoluble in these solvents.[2]

Q5: How should I store my this compound powder and stock solutions?

A5: this compound powder should be stored desiccated at -20°C. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon Dilution of DMSO Stock Solution

This guide provides a step-by-step approach to minimize precipitation when diluting your this compound DMSO stock solution into an aqueous buffer or cell culture medium for in vitro assays.

Troubleshooting Workflow

G start Start: this compound Precipitation Issue check_dmso Is the final DMSO concentration in the aqueous solution sufficient? start->check_dmso increase_dmso Increase final DMSO concentration (typically 0.1% to 1%). Note: Verify cell line tolerance to DMSO. check_dmso->increase_dmso No check_dilution_technique Are you adding the DMSO stock to the aqueous solution correctly? check_dmso->check_dilution_technique Yes increase_dmso->check_dilution_technique dropwise_addition Add the DMSO stock dropwise to the aqueous solution while vigorously vortexing or stirring. check_dilution_technique->dropwise_addition No check_temperature Is the aqueous solution at an optimal temperature? check_dilution_technique->check_temperature Yes dropwise_addition->check_temperature warm_buffer Slightly warm the aqueous buffer (e.g., to 37°C) before adding the DMSO stock. check_temperature->warm_buffer No check_ph Is the pH of the aqueous solution optimal for BTZ043 solubility? check_temperature->check_ph Yes warm_buffer->check_ph adjust_ph Experiment with slight pH adjustments of the buffer (if compatible with the assay). check_ph->adjust_ph No consider_excipients Is precipitation still occurring? check_ph->consider_excipients Yes adjust_ph->consider_excipients use_excipients Consider using solubilizing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween 80). consider_excipients->use_excipients Yes end End: Successful Solubilization consider_excipients->end No use_excipients->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Results in In Vitro Assays

Inconsistent results can often be traced back to issues with compound solubility and stability in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time.

  • Visual Inspection: Before adding the compound to your cells or assay, visually inspect the diluted solution for any signs of precipitation or cloudiness. A clear solution is crucial for accurate and reproducible results.

  • Use of Surfactants: For enzymatic assays, consider adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer to help maintain solubility. Note that this may not be suitable for cell-based assays.

  • Control for Vehicle Effects: Ensure that the final concentration of DMSO is consistent across all experimental and control wells. Run a vehicle control (medium with the same percentage of DMSO but without this compound) to account for any effects of the solvent on your assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[4]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound DMSO stock solution

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the aqueous buffer or cell culture medium to 37°C.

  • Determine the final desired concentration of this compound and the final acceptable percentage of DMSO in your experiment (typically ≤ 1%).

  • While vigorously vortexing the pre-warmed aqueous solution, add the required volume of the DMSO stock solution dropwise. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.

  • Visually inspect the final working solution to ensure it is clear and free of any precipitate.

  • Use the freshly prepared working solution immediately in your experiment.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)Notes
DMSO≥ 30 mg/mL[4]≥ 69.54 mM[4]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
DMSO22 mg/mL[2]50.99 mM[2]-
WaterInsoluble[2]--
EthanolInsoluble[2]--
Ethanol3 mg/mL[2]~6.95 mMSolubility is limited.

Table 2: Example Formulation for in vivo Studies

ComponentPurposeExample Concentration
This compoundActive Pharmaceutical IngredientVaries based on dosage
DMSOCo-solventAs needed to initially dissolve the compound
PEG300Co-solvent/VehicleVaries
Tween 80Surfactant/EmulsifierVaries
Corn OilVehicleVaries
Carboxymethylcellulose (CMC)Suspending agent1%

Note: For in vivo formulations, it is often necessary to create a suspension or a complex vehicle to achieve the desired dosage and bioavailability. The components should be added sequentially, ensuring the solution is clear before adding the next solvent.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the covalent inhibition of the DprE1 enzyme, which is a key player in the biosynthesis of the mycobacterial cell wall.

DprE1 Inhibition Pathway

G cluster_pathway Mycobacterial Cell Wall Synthesis Pathway cluster_inhibition BTZ043 Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX Lysis Cell Lysis and Death DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall CellWall->Lysis BTZ043 This compound (Prodrug) Nitroso Activated Nitroso Intermediate BTZ043->Nitroso Reduction by DprE1 Covalent_Adduct Covalent Adduct with DprE1 (Cys387) Nitroso->Covalent_Adduct Covalent_Adduct->DprE1 Inhibits

Caption: this compound's inhibitory action on the DprE1 enzyme.

References

Technical Support Center: Investigating BTZ043 Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating mechanisms of resistance to BTZ043 in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of high-level resistance to BTZ043 in M. tuberculosis?

A1: The primary mechanism of high-level resistance to BTZ043 is the acquisition of mutations in the dprE1 gene, which encodes the drug's target, decaprenylphosphoryl-β-D-ribose 2′-epimerase.[1][2][3] BTZ043 is a prodrug that is activated by DprE1 to a nitroso derivative, which then forms a covalent bond with a critical cysteine residue (Cys387) in the enzyme's active site.[3][4] Mutations at this Cys387 position, such as substitutions to Glycine (G), Serine (S), Alanine (A), Threonine (T), or Asparagine (N), prevent this covalent binding, leading to a dramatic increase in the Minimum Inhibitory Concentration (MIC) of BTZ043, often over 1,000-fold.[2][4]

Q2: Are there other mechanisms of resistance to BTZ043?

A2: Yes, a secondary mechanism conferring low-level resistance has been identified. This involves mutations in the Rv0678 gene, which is a negative regulator of the MmpS5/MmpL5 efflux pump.[2][5] Mutations that inactivate Rv0678 lead to the overexpression of this efflux pump, which is thought to actively transport BTZ043 out of the bacterial cell. This mechanism typically results in a 4- to 8-fold increase in the MIC of BTZ043.[2][6]

Q3: Is there cross-resistance between BTZ043 and other anti-tubercular drugs?

A3: Mutations in Rv0678 that cause low-level resistance to BTZ043 are also known to confer resistance to bedaquiline (BDQ) and clofazimine (CFZ), which are also substrates of the MmpS5/MmpL5 efflux pump.[2][5][6] Therefore, prior treatment with BDQ could potentially select for mutants with low-level resistance to BTZ043.[2] High-level resistance via dprE1 mutations is specific to DprE1 inhibitors and is not expected to cause cross-resistance to drugs with different mechanisms of action.

Q4: What is the typical MIC of BTZ043 for wild-type M. tuberculosis?

A4: BTZ043 is highly potent against wild-type M. tuberculosis. The in vitro MIC for susceptible strains, including the reference strain H37Rv and various clinical isolates, typically ranges from 0.1 to 30 ng/mL, with a modal MIC often cited around 1-2 ng/mL (0.001-0.002 µg/mL).[1][2][6]

Q5: What is the mechanism of action of BTZ043?

A5: BTZ043 inhibits the synthesis of essential components of the mycobacterial cell wall, specifically arabinogalactan and lipoarabinomannan.[3][7] It targets the enzyme DprE1, which is a decaprenylphosphoryl-β-D-ribose 2′-epimerase.[1][8] This enzyme is crucial for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of the arabinan polymers.[3] BTZ043 acts as a suicide inhibitor; it is reduced by the FAD cofactor within the DprE1 active site to a reactive nitroso species, which then covalently binds to the thiol group of Cys387, irreversibly inactivating the enzyme.[3][4]

Troubleshooting Guides

MIC Determination Assays (Broth Microdilution/REMA)
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values across replicates. 1. Inaccurate serial dilutions. 2. Uneven bacterial inoculum. 3. Clumping of M. tuberculosis cells. 4. Contamination.1. Use calibrated pipettes; prepare fresh drug dilutions for each experiment. 2. Ensure the bacterial suspension is homogenous and standardized to the correct optical density (e.g., 0.5 McFarland). 3. Vortex the bacterial suspension with glass beads to break up clumps before dilution. 4. Use sterile technique; include a no-drug, no-bacteria well to check for media contamination.
No bacterial growth in any wells, including the positive control. 1. Inoculum size is too low. 2. Inactive bacterial culture. 3. Issues with growth medium (e.g., expired supplements).1. Verify the OD of the inoculum and ensure it is diluted correctly. 2. Use a fresh, mid-log phase culture of M. tuberculosis. 3. Prepare fresh media and supplements (OADC/ADC). Check the expiration dates of all components.
MIC value is unexpectedly high for a supposedly susceptible strain. 1. BTZ043 degradation. 2. Spontaneous resistance has occurred. 3. Incorrect drug concentration calculation.1. BTZ043 is light-sensitive; protect stock solutions and plates from light. Prepare fresh dilutions from a trusted stock. 2. Plate the culture on drug-free agar to isolate colonies and re-test their MIC. Consider sequencing dprE1 and Rv0678. 3. Double-check all calculations for stock and working solution concentrations.
Generating BTZ043-Resistant Mutants
Problem Possible Cause(s) Recommended Solution(s)
No resistant colonies are obtained on selective agar plates. 1. BTZ043 concentration is too high. 2. Insufficient number of bacteria plated. 3. The mutation rate is very low.1. Select on a range of BTZ043 concentrations (e.g., 4x, 8x, 16x MIC) to find the optimal selective pressure. 2. Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) to increase the probability of finding a spontaneous mutant. 3. Consider using a liquid culture method with escalating drug concentrations over multiple passages to enrich for resistant mutants before plating.[2]
Isolated "resistant" colonies do not grow when re-streaked on BTZ043-containing media. 1. The initial colony was a persister, not a genetic mutant. 2. The colony was located on an area of the plate with a lower effective drug concentration.1. Grow the isolated colony in drug-free broth to a sufficient density before re-testing its MIC in a liquid-based assay for confirmation. 2. Ensure even spreading of the inoculum and proper mixing of BTZ043 in the agar medium.
All resistant mutants have the same mutation. 1. A single resistant clone has overgrown the culture (jackpot effect).1. When generating mutants, start multiple independent cultures from small inocula to ensure a diverse pool of spontaneous mutations.[2]

Data Presentation

Table 1: BTZ043 MIC Values for Wild-Type and Resistant M. tuberculosis Strains

GeneMutationFold Increase in MIC (relative to Wild-Type)PhenotypeReference(s)
dprE1Cys387Gly>1,000High-level Resistance[2][4]
dprE1Cys387Ser>1,000High-level Resistance[2][4]
dprE1Cys387Ala>1,000High-level Resistance[4]
dprE1Cys387ThrHighHigh-level Resistance[4]
dprE1Cys387AsnHighHigh-level Resistance[4]
Rv0678Various (frameshift, nonsense)4 to 8Low-level Resistance[2][5][6]

Mandatory Visualizations

BTZ043_Mechanism_of_Action cluster_CellWall M. tuberculosis Cell Wall Synthesis cluster_DrugAction BTZ043 Action DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPR->DPA Epimerization Arabinan Arabinan Synthesis (Arabinogalactan, LAM) DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall BTZ043_prodrug BTZ043 (Prodrug) DprE1 DprE1 Enzyme (with FADH₂ & Cys387) BTZ043_prodrug->DprE1 Enters active site BTZ043_active Activated BTZ043 (Nitroso derivative) DprE1->BTZ043_active Nitroreduction Inhibition DprE1->Inhibition Inactive_DprE1 Inactive DprE1 (Covalently Bound) BTZ043_active->Inactive_DprE1 Covalent bond to Cys387 Inhibition->DPA BLOCKS

Caption: Mechanism of action of BTZ043 targeting the DprE1 enzyme.

Caption: Major mechanisms of resistance to BTZ043 in M. tuberculosis.

Experimental_Workflow cluster_selection Phenotypic Characterization cluster_genomic Genotypic Analysis cluster_validation Functional Analysis A 1. In Vitro Selection of Resistant Mutants B 2. Isolate Single Colonies A->B C 3. Confirm Resistance Phenotype (MIC Assay) B->C D 4. Genomic DNA Extraction C->D E 5. Whole Genome Sequencing (WGS) D->E F 6. Bioinformatic Analysis E->F G 7. Identify Mutations in Resistance Genes (dprE1, Rv0678, etc.) F->G H 8. Functional Validation (Optional) G->H I Site-Directed Mutagenesis H->I J Enzymatic Assays H->J K Fitness & Virulence Studies H->K

Caption: Workflow for investigating BTZ043 resistance mechanisms.

Experimental Protocols

Protocol 1: Generation of Spontaneous BTZ043-Resistant M. tuberculosis Mutants

This protocol describes a method for selecting BTZ043-resistant mutants by plating a large population of susceptible bacteria onto agar containing the drug.

Materials:

  • M. tuberculosis H37Rv (or other susceptible strain)

  • Middlebrook 7H9 broth with ADC/glycerol/Tween 80 supplements

  • Middlebrook 7H10 agar with OADC/glycerol supplements

  • BTZ043 stock solution (in DMSO)

  • Sterile culture tubes and Petri dishes

  • Glass beads (3-4 mm)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Inoculate 5-10 mL of 7H9 broth with a stock culture of M. tuberculosis H37Rv.

    • Incubate at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.5-0.8). This typically takes 7-10 days.

    • To ensure independent mutations, it is recommended to start at least five independent cultures from small inocula.[2]

  • Plating for Resistance:

    • Prepare 7H10 agar plates containing BTZ043 at concentrations of 4x, 8x, and 16x the known MIC for the parent strain. Also prepare drug-free control plates.

    • To determine the total number of viable cells, create serial dilutions of the culture and plate onto the drug-free control plates.

    • Concentrate the remaining bacterial culture by centrifugation (e.g., 3000 x g for 10 minutes). Resuspend the pellet in a small volume (e.g., 200 µL) of 7H9 broth.

    • Plate the entire concentrated suspension onto the BTZ043-containing plates.

  • Incubation and Colony Selection:

    • Incubate all plates at 37°C for 3-4 weeks, or until colonies are visible.

    • Count the colonies on both the drug-containing and drug-free plates to calculate the mutation frequency.

    • Pick individual, well-isolated colonies from the BTZ043-containing plates and streak them onto fresh selective plates to purify.

  • Confirmation and Storage:

    • Grow the purified resistant colonies in 7H9 broth and confirm their resistance by re-determining the MIC (see Protocol 2).

    • Prepare glycerol stocks of the confirmed resistant mutants for long-term storage at -80°C.

Protocol 2: BTZ043 MIC Determination by Resazurin Microplate Assay (REMA)

This colorimetric assay is a common method for determining the MIC of drugs against M. tuberculosis.

Materials:

  • M. tuberculosis strains (wild-type and putative resistant mutants)

  • 7H9 broth with supplements

  • BTZ043 stock solution

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.025% w/v in sterile water)

  • Sterile water or PBS with Tween 80

  • Plate sealer

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of BTZ043 solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last drug-containing column.

    • Leave one column with no drug as a positive growth control and one well with media only as a negative control.

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase and adjust the OD₆₀₀ to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 (or as optimized) in 7H9 broth to achieve the final inoculum density.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control well). The final volume in each well will be 200 µL.

    • Seal the plate with a breathable sealer and incubate at 37°C for 6-7 days.

  • Developing the Assay:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for another 16-24 hours.

  • Reading the Results:

    • Visually assess the color change. A blue color (resazurin) indicates no bacterial growth, while a pink color (resorufin) indicates metabolic activity and growth.

    • The MIC is defined as the lowest concentration of BTZ043 that prevents the color change from blue to pink.

Protocol 3: Whole Genome Sequencing (WGS) and Data Analysis

This protocol provides a general workflow for identifying mutations associated with BTZ043 resistance.

Procedure:

  • Genomic DNA Extraction:

    • Culture 10-20 mL of the M. tuberculosis strain of interest (wild-type or resistant mutant) to late-log phase.

    • Harvest the cells by centrifugation and inactivate them (e.g., by heat-killing or chemical treatment, following institutional biosafety guidelines).

    • Extract high-quality genomic DNA using a commercially available kit or a standard CTAB-based method. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the extracted gDNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina). This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

    • Perform sequencing to generate high-quality paired-end reads (e.g., aiming for >50x average genome coverage).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.

    • Mapping: Align the quality-filtered reads to a reference M. tuberculosis genome (e.g., H37Rv, NC_000962.3) using a mapping tool such as BWA-MEM or Bowtie2.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using variant calling software like GATK or SAMtools/BCFtools.

    • Annotation and Filtering: Annotate the identified variants using a tool like SnpEff or ANNOVAR to determine their location (e.g., intergenic, intronic, exonic) and predicted effect (e.g., synonymous, missense, nonsense). Filter the variants against the parental strain's genome to identify unique mutations in the resistant isolate.

    • Candidate Gene Analysis: Specifically examine the annotated variant lists for non-synonymous mutations in known resistance-associated genes, primarily dprE1 (Rv3790) and Rv0678. Compare findings to published resistance mutations.

References

Optimizing BTZ043 dosage for improved efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BTZ043 in animal models of tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BTZ043?

A1: BTZ043 is a benzothiazinone that acts as a suicide inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4][5] DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, responsible for producing decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinans.[2][4][6] BTZ043 is a prodrug that is activated within the mycobacterium to a nitroso derivative.[6] This activated form then covalently binds to a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, irreversibly inhibiting the enzyme and blocking cell wall synthesis, which ultimately leads to bacterial cell death.[4][6][7]

Q2: What are the recommended starting doses for BTZ043 in different animal models?

A2: The optimal dose of BTZ043 can vary depending on the animal model, the strain of M. tuberculosis, and the specific experimental goals. However, based on published studies, the following ranges are recommended as starting points:

  • BALB/c Mice: Efficacy is observed at oral doses starting from 50 mg/kg/day.[1][3] The activity increases with doses up to 250 mg/kg, after which a plateau effect is often reached.[1][3][8]

  • C3HeB/FeJ (Kramnik) Mice: Doses of 50, 100, and 200 mg/kg/day have been shown to be effective in this model, which develops human-like caseous necrotic granulomas.[9][10] The bactericidal effect is notably strong, particularly during the second month of treatment.[1][3]

  • Guinea Pigs: In this model, which also forms human-like granulomas, oral doses of 300 mg/kg and 400 mg/kg have been used effectively.[2][11]

Researchers should always perform a dose-finding study to determine the most effective dose for their specific experimental conditions.[2]

Q3: How should BTZ043 be formulated for oral administration in animals?

A3: BTZ043 has low aqueous solubility.[12] For experimental use, it is often administered as a microcrystalline suspension.[13][14] Formulations in a vehicle such as 0.5% carboxymethylcellulose (CMC) are common. To improve bioavailability, amorphous drug nanoparticle (ADN) formulations have been developed and show significantly increased plasma exposure compared to standard suspensions.[12][15] For clinical trials, an amorphous oral suspension was developed by hot-melt extrusion of BTZ043 in Soluplus™.[3]

Q4: What is the expected efficacy of BTZ043 monotherapy in a chronic mouse model?

A4: In chronic BALB/c mouse models, BTZ043 monotherapy demonstrates significant, dose-dependent bactericidal activity. Treatment for 4 to 8 weeks can lead to a substantial reduction in bacterial loads in both the lungs and spleen.[8][13][14] At a dose of 50 mg/kg, BTZ043 has been shown to reduce lung CFU by approximately 0.6 to 1 log10 after one month.[9][16] In C3HeB/FeJ mice, BTZ043 also significantly reduces bacterial burdens, with a more pronounced, dose-dependent killing rate observed during the second month of therapy.[9][10]

Q5: Does BTZ043 penetrate tuberculosis granulomas?

A5: Yes, studies in animal models that form human-like necrotic granulomas, such as IL-13 transgenic mice, C3HeB/FeJ mice, and guinea pigs, have shown that BTZ043 effectively penetrates these complex lesions.[1][2][3][4][9] It has been observed to accumulate in the cellular layers and fully penetrate the necrotic, non-vascularized core of the granuloma, reaching concentrations several times higher than its in vitro minimal inhibitory concentration (MIC).[1][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent plasma exposure. Poor drug formulation/solubility.Prepare a homogenous, micronized suspension immediately before gavage. Consider using an amorphous nanoparticle formulation for improved bioavailability.[12][15]
Rapid metabolism.BTZ043 is rapidly metabolized to M1 (inactive) and M2 (unstable, activity unknown).[1][3] Consider more frequent dosing (e.g., twice daily) to maintain exposure, as this has been explored in some studies.[14][17][18]
Sex-dependent pharmacokinetic differences.Be aware that PK can differ between sexes in some species (e.g., rats, minipigs).[1][3] Ensure consistent use of one sex or analyze results for each sex separately.
Sub-optimal efficacy (lower than expected CFU reduction). Insufficient dosage.The dose-response curve for BTZ043 can be steep. Efficacy in BALB/c mice increases up to 250 mg/kg.[1][3][8] A dose escalation study is recommended to find the maximally effective dose for your model.
Short treatment duration.The bactericidal activity of BTZ043, particularly in models with necrotic lesions, is often more pronounced during the second month of treatment compared to the first.[9][10] Consider extending the treatment duration to 8 weeks.
Drug resistance.While no baseline resistance has been identified in clinical isolates, resistance can be acquired through mutations in the dprE1 gene (e.g., Cys387Ser).[1][6][19] If treatment failure occurs, consider sequencing the dprE1 gene of isolates from treated animals.
Activity against non-replicating bacilli.Like many cell wall synthesis inhibitors, BTZ043 has limited activity against non-replicating or dormant bacilli.[9][10] Its primary effect is on actively dividing bacteria.
Observed drug-drug interactions in combination studies. Pharmacokinetic interactions.Co-administration of BTZ043 with a BPaL (bedaquiline, pretomanid, linezolid) regimen in mice was associated with a reduction in the plasma exposure of the other drugs.[17][20][21] When designing combination studies, conduct PK analysis for all co-administered drugs.
Pharmacodynamic interactions.BTZ043 has shown synergistic effects with bedaquiline (TMC207), potentially by weakening the cell wall and allowing better penetration of the partner drug.[4][19] Most other interactions are additive.[19] No antagonism has been reported.[19]

Quantitative Data Summary

Table 1: Efficacy of BTZ043 Monotherapy in BALB/c Mice (Chronic Infection Model) Female BALB/c mice infected by aerosol with Mtb H37Rv. Treatment initiated 3 weeks post-infection.

Dose (mg/kg/day)Treatment DurationOrganLog10 CFU Reduction vs. Untreated Control (Mean ± SD)Reference
504 weeksLungs~1.0[16]
504 weeksSpleen~1.0[16]
508 weeksLungs~2.5 ± 0.5[14]
1008 weeksLungs~3.0 ± 0.4[14]
2508 weeksLungs~4.0 ± 0.3[8][14]
5008 weeksLungs~4.0 ± 0.3[8]

Table 2: Efficacy of BTZ043 Monotherapy in C3HeB/FeJ Mice (Caseous Necrotic Lesion Model) Mice infected by low-dose aerosol with Mtb Erdman. Treatment initiated 8 weeks post-infection.

Dose (mg/kg/day, 5/7 days)Treatment DurationOrganLog10 CFU Reduction vs. Start of Treatment (Mean)Reference
508 weeksLungs~2.0[9][10]
1008 weeksLungs~2.5[9][10]
2008 weeksLungs~3.0[9][10]
2008 weeksSpleen>3.5 (4/8 mice below detection limit)[10]

Experimental Protocols

Protocol 1: Chronic Murine Tuberculosis Model and BTZ043 Efficacy Assessment

  • Infection: Female BALB/c mice (6-8 weeks old) are infected via the aerosol route with Mycobacterium tuberculosis H37Rv, delivering approximately 100-200 CFUs to the lungs.[13]

  • Pre-treatment Phase: The infection is allowed to establish for 3-4 weeks to develop into a chronic state. A baseline bacterial load is determined by sacrificing a control group (n=5) and plating lung and spleen homogenates on 7H11 agar.[14][18]

  • Drug Preparation: BTZ043 is prepared as a microcrystalline suspension in a vehicle like 0.5% (w/v) carboxymethylcellulose in water. The suspension should be prepared fresh daily and sonicated or vortexed thoroughly before administration to ensure homogeneity.

  • Treatment: Mice are treated once daily by oral gavage with the desired dose of BTZ043 (e.g., 50, 100, 250 mg/kg).[8] A control group receives the vehicle only. Treatment is typically administered 5-7 days a week for a duration of 4 to 8 weeks.[18]

  • Efficacy Readout: At the end of the treatment period (e.g., 4, 6, or 8 weeks), mice are euthanized. Lungs and spleens are aseptically removed, homogenized in sterile saline with 0.05% Tween-80, and serially diluted.

  • CFU Enumeration: Dilutions are plated on 7H11 agar plates supplemented with OADC and incubated at 37°C for 3-4 weeks. The number of colonies is counted, and the bacterial load (Log10 CFU) per organ is calculated. Efficacy is determined by comparing the CFU counts in treated groups to the vehicle control group.[9]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

BTZ043_Mechanism_of_Action cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by BTZ043 DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX DPR->DPX DprE1 DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall BTZ043_prodrug BTZ043 (Prodrug) BTZ043_active Activated BTZ043 (Nitroso derivative) BTZ043_prodrug->BTZ043_active Activation by DprE1-FADH₂ DprE1_node DprE1 Enzyme BTZ043_active->DprE1_node Covalent Binding

Caption: Mechanism of BTZ043 action on the DprE1 enzyme.

BTZ043_Efficacy_Workflow Infection 1. Aerosol Infection (M. tuberculosis H37Rv) Establishment 2. Chronic Phase Establishment (3-4 weeks) Infection->Establishment Grouping 3. Randomization into Treatment Groups Establishment->Grouping Treatment_BTZ 4a. BTZ043 Treatment (Oral Gavage, daily) Grouping->Treatment_BTZ Treatment_Vehicle 4b. Vehicle Control Grouping->Treatment_Vehicle Endpoint 5. Euthanasia at Defined Endpoints (4, 8 wks) Treatment_BTZ->Endpoint Treatment_Vehicle->Endpoint Homogenization 6. Organ Harvest & Homogenization Endpoint->Homogenization Plating 7. Serial Dilution & Plating on 7H11 Homogenization->Plating Incubation 8. Incubation (3-4 weeks at 37°C) Plating->Incubation Analysis 9. CFU Enumeration & Data Analysis Incubation->Analysis

References

Addressing potential cytotoxicity of BTZ043 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BTZ043, with a specific focus on addressing its potential cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BTZ043?

BTZ043 is a potent antitubercular agent that targets the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2][3][4][5] Specifically, it inhibits the formation of decaprenylphosphoryl arabinose, a precursor for arabinan, which is a critical component of the cell wall in Mycobacterium tuberculosis. This targeted action leads to cell lysis and bacterial death.[2]

Q2: Does BTZ043 exhibit cytotoxicity against mammalian cells?

At therapeutic concentrations effective against M. tuberculosis, BTZ043 has a favorable selectivity index. However, at high concentrations, some cytotoxic effects on mammalian cells have been observed.[2] It is important to determine the cytotoxic profile of BTZ043 in the specific cell line used in your experiments.

Q3: What are the reported cytotoxicity values for BTZ043?

The cytotoxic potential of BTZ043 has been evaluated in various mammalian cell lines. The following table summarizes some of the reported values.

Cell LineAssayParameterValueReference
HepG2 (Human liver)Not specifiedTD505 µg/mL[1]
THP-1 (Human leukemia)MTT AssayCC5021.9 µM

TD50 (Toxic Dose, 50%) and CC50 (Cytotoxic Concentration, 50%) represent the concentration at which 50% of the cells are adversely affected.

Q4: What are the potential off-target effects of BTZ043 in mammalian cells at high concentrations?

The primary target of BTZ043, DprE1, is absent in mammalian cells. Therefore, any observed cytotoxicity at high concentrations is likely due to off-target effects. While the specific off-target signaling pathways in mammalian cells have not been fully elucidated for BTZ043, high concentrations of chemical compounds can induce cellular stress, leading to apoptosis or necrosis. One study on a different benzothiazole derivative suggested involvement of the PI3K/AKT signaling pathway in apoptosis induction in cancer cells. However, direct evidence for BTZ043 is not yet available.

Troubleshooting Guide: In Vitro Cytotoxicity Assays

Issue 1: High variability or poor reproducibility in cytotoxicity assay results.

  • Potential Cause: Low aqueous solubility of BTZ043. BTZ043 is known to be poorly soluble in aqueous solutions, which can lead to precipitation of the compound in the culture medium, resulting in inconsistent cell exposure.

  • Troubleshooting Steps:

    • Solvent Selection: Use an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution of BTZ043.

    • Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity. Include a solvent control in your experimental setup.

    • Visual Inspection: Before and after adding the compound to the cell culture, visually inspect the wells under a microscope for any signs of precipitation.

    • Sonication: Briefly sonicate the diluted BTZ043 solution before adding it to the cells to aid in dissolution.

    • Use of Surfactants: In some cases, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) may be used to improve solubility, but its effect on the cells should be validated.

Issue 2: Unexpectedly high cytotoxicity observed at all tested concentrations.

  • Potential Cause: Contamination of cell culture or reagents.

  • Troubleshooting Steps:

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can affect cellular health and response to treatments.

    • Sterile Technique: Ensure strict aseptic techniques are followed during all experimental procedures.

    • Reagent Quality: Use fresh, high-quality reagents and sterile-filtered solutions.

Issue 3: No dose-dependent cytotoxicity observed.

  • Potential Cause: Inappropriate concentration range or assay sensitivity.

  • Troubleshooting Steps:

    • Concentration Range: Test a wider range of BTZ043 concentrations, including both lower and higher doses, to capture the full dose-response curve.

    • Assay Selection: Consider using a more sensitive cytotoxicity assay. For example, if you are using a metabolic assay like MTT, you could try a membrane integrity assay like LDH release or a real-time cell viability assay.

    • Incubation Time: Optimize the incubation time of the cells with BTZ043. Cytotoxic effects may be time-dependent.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability and should be optimized for your specific cell line and experimental conditions.

Materials:

  • BTZ043

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of BTZ043 in DMSO.

    • Perform serial dilutions of the BTZ043 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of BTZ043. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • BTZ043-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with BTZ043 at various concentrations and for the desired duration.

    • Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate overnight Incubate overnight start->overnight treat Treat cells with BTZ043 (various concentrations) overnight->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability read->analyze

Caption: Workflow for assessing BTZ043 cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase stress High Concentration of BTZ043 (Potential Off-Target Effects) bcl2 Bcl-2 family (Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 activation apoptosome->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by cellular stress.

References

Strategies to minimize off-target effects of BTZ043 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BTZ043 Racemate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BTZ043?

A1: BTZ043 is a potent inhibitor of the decaprenyl-phosphoribose-2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[1][2][3][4][5] It specifically blocks the biosynthesis of D-Arabinofuranose, a critical component of arabinogalactan and arabinomannan.[1] BTZ043 is a prodrug that is activated within the mycobacterial cell to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell lysis.[2][3]

Q2: How specific is BTZ043 for its target, DprE1?

A2: BTZ043 exhibits a high degree of selectivity for mycobacterial DprE1.[1] This specificity is a key reason for its low toxicity profile observed in preclinical studies.[1][5] The mechanism of action is highly selective for mycobacterial species.[1]

Q3: What are the known off-target effects of BTZ043?

A3: Preclinical toxicology studies under Good Laboratory Practice (GLP) standards have shown that BTZ043 has a low toxicological potential.[1] No significant neurotoxicity, cardiotoxicity, respiratory toxicity, phototoxicity, genotoxicity, or mutagenicity has been observed.[1] It also demonstrates low interaction with CYP450 enzymes.[1] However, at high concentrations, developmental defects have been observed in zebrafish embryos.[6][7] Additionally, when used in combination therapies, unexpected drug-drug interactions have been noted in preclinical models, which could be considered an off-target effect in the context of the combination regimen.[8]

Q4: What are the main metabolites of BTZ043 and are they active?

A4: BTZ043 is rapidly metabolized in vivo. The two primary metabolites are M1 (an amino derivative) and M2.[3][9] M1 is reported to be 500 times less active against M. tuberculosis than the parent compound.[3] The activity of M2 has not been fully characterized but is generally considered to have unknown activity.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cytotoxicity in non-mycobacterial cell lines. 1. High concentration of BTZ043. 2. Off-target effects at supra-therapeutic doses. 3. Impurities in the this compound sample.1. Perform a dose-response curve to determine the cytotoxic concentration. Use the lowest effective concentration for your experiments. 2. Compare the cytotoxicity with a known inactive metabolite like M1 to assess if the effect is specific to the active compound. 3. Verify the purity of your BTZ043 sample using analytical methods such as HPLC.
Inconsistent anti-mycobacterial activity. 1. Degradation of BTZ043 in solution. 2. Presence of resistant mutants in the bacterial population. 3. Variability in experimental conditions (e.g., media composition, incubation time).1. Prepare fresh solutions of BTZ043 for each experiment. Store stock solutions at -80°C for long-term stability.[4] 2. Sequence the dprE1 gene of less susceptible isolates to check for mutations in the Cys387 residue.[10] 3. Standardize all experimental parameters and include appropriate positive and negative controls.
Antagonistic or reduced efficacy in combination with other drugs. 1. Drug-drug interactions affecting metabolism or transport. 2. Complex biological interactions within the host system.1. Conduct in vitro checkerboard assays to assess for synergy, additivity, or antagonism.[11][12] 2. If antagonism is observed, consider staggered dosing schedules in in vivo models. 3. Evaluate the impact of BTZ043 on the expression of metabolic enzymes (e.g., CYPs) in relevant cell lines or animal models.

Quantitative Data Summary

Table 1: In Vitro Activity of BTZ043

Organism MIC (ng/mL) MIC (nM)
M. tuberculosis H37Rv1[2][4]2.3[4]
Mycobacterium smegmatis4[4]9.2[4]
Nocardia brasiliensis isolates (MIC50)125-
Nocardia brasiliensis isolates (MIC90)250-

Table 2: Preclinical Toxicology Data for BTZ043

Study Type Species Dose/Concentration Observation
28-day oral toxicityRatUp to 170 mg/kg (NOAEL)Well-tolerated[1]
28-day oral toxicityMinipig360 mg/kg (NOAEL)Well-tolerated[1]
Safety Panel (neurotoxicity, cardiotoxicity, respiratory toxicity)-Within NOAELsNo negative effects observed[1]
Phototoxicity, Genotoxicity, Mutagenicity--Negative[1]
Embryo developmentZebrafish>25 nMDevelopmental defects[6][7]

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
  • Cell Seeding: Plate mammalian cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Checkerboard Assay for Drug Combination Studies
  • Prepare Drug Dilutions: Prepare serial dilutions of BTZ043 and the second drug in a 96-well plate. Drug A (BTZ043) is diluted horizontally, and Drug B is diluted vertically.

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis and dilute it to the desired concentration (e.g., 5 x 105 CFU/mL) in appropriate broth medium.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the drug dilutions. Include wells with each drug alone and a drug-free control.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Readout: Assess bacterial growth by measuring optical density at 600 nm or by using a growth indicator like resazurin.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additivity

    • FIC Index > 4.0: Antagonism

Visualizations

BTZ043_Mechanism_of_Action cluster_mycobacterium Mycobacterium Cell BTZ043_prodrug BTZ043 (Prodrug) Activated_BTZ043 Activated BTZ043 (Nitroso derivative) BTZ043_prodrug->Activated_BTZ043 Activation DprE1 DprE1 Enzyme (Cys387) Activated_BTZ043->DprE1 Covalent Binding DprE1_inhibited Inhibited DprE1 (Covalent Adduct) Arabinan_synthesis Arabinan Synthesis DprE1->Arabinan_synthesis Catalyzes DprE1_inhibited->Arabinan_synthesis Blocks Cell_wall Cell Wall Integrity Arabinan_synthesis->Cell_wall Cell_lysis Cell Lysis Cell_wall->Cell_lysis Loss leads to

Caption: Mechanism of action of BTZ043 in Mycobacterium.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify BTZ043 Concentration and Purity Start->Check_Concentration Review_Protocol Review Experimental Protocol for Deviations Start->Review_Protocol Assess_Cytotoxicity Perform Dose-Response Cytotoxicity Assay Check_Concentration->Assess_Cytotoxicity Sequence_Target Sequence dprE1 Gene for Resistance Mutations Review_Protocol->Sequence_Target Combination_Assay Conduct Checkerboard Assay for Drug Interactions Review_Protocol->Combination_Assay Consult_Literature Consult Literature for Similar Observations Assess_Cytotoxicity->Consult_Literature Sequence_Target->Consult_Literature Combination_Assay->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: Troubleshooting workflow for unexpected results.

References

Improving the stability of BTZ043 Racemate in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BTZ043 Racemate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: BTZ043 is a potent benzothiazinone antimycobacterial agent. It is a prodrug that is activated within mycobacteria to a nitroso-derivative. This active form then covalently binds to a cysteine residue (Cys387 in M. tuberculosis) in the active site of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] The inhibition of DprE1 blocks the synthesis of arabinans, which are essential components of the mycobacterial cell wall, leading to cell lysis and death.[1][2]

Q2: What are the primary challenges when working with this compound in the lab?

A2: The main challenges associated with this compound are its low aqueous solubility and potential for instability under certain conditions.[3] Like many poorly soluble compounds, it can precipitate out of solution when diluted into aqueous media, leading to inaccurate and irreproducible experimental results. Additionally, its primary metabolite, M2, is unstable.[4]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can be stored at -20°C for up to 3 months.[5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[6][7]

Q4: Is this compound sensitive to light?

A4: Preclinical safety studies have shown that BTZ043 is not phototoxic.[8] However, as a general good laboratory practice for all small molecules, it is advisable to minimize exposure to direct, high-intensity light during handling and experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media (e.g., cell culture medium, buffers).
  • Observation: The medium becomes cloudy or hazy, or visible particles form immediately after adding the BTZ043 stock solution or during incubation.[1]

  • Root Causes:

    • Poor Solubility: BTZ043 has low intrinsic aqueous solubility.

    • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to crash out of solution.[1]

    • Concentration Exceeds Solubility Limit: The final concentration of BTZ043 in the aqueous medium is above its solubility limit.

    • Temperature Effects: Changes in temperature between solution preparation and incubation can affect solubility.[6]

    • Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce solubility.[6][9]

  • Solutions:

    • Pre-warm the Medium: Always pre-warm the cell culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the BTZ043 stock solution.[6]

    • Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium.

    • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible (typically <0.5% to avoid cellular toxicity), a slightly higher concentration may be necessary to maintain solubility.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Use a Solubilizing Agent: For in vivo or certain in vitro applications, co-solvents or excipients like PEG300, Tween-80, or Soluplus™ have been used to improve solubility.[10]

    • Vortexing During Dilution: Add the BTZ043 stock solution dropwise to the pre-warmed medium while gently vortexing to facilitate rapid mixing and dispersion.[1]

Issue 2: Inconsistent or lower-than-expected activity in in vitro assays.
  • Observation: High variability between replicate wells or a significant loss of potency compared to expected values.

  • Root Causes:

    • Compound Precipitation: Undissolved compound leads to a lower effective concentration.

    • Degradation in Media: The compound may not be stable in the culture medium over the duration of the experiment.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the available concentration.

  • Solutions:

    • Confirm Solubility: Before conducting an assay, perform a solubility test to determine the maximum soluble concentration of BTZ043 in your specific experimental medium and conditions.

    • Time-Course Experiment: To check for stability, incubate BTZ043 in the assay medium for the duration of your experiment and measure its concentration at different time points using a suitable analytical method like LC-MS.

    • Use Low-Binding Labware: For sensitive assays, consider using low-protein-binding microplates and pipette tips.

    • Prepare Fresh Dilutions: Prepare working solutions of BTZ043 fresh from the stock solution for each experiment to minimize degradation.[5]

Issue 3: Discrepancies in quantification of BTZ043 in biological matrices.
  • Observation: Inconsistent or inaccurate measurements of BTZ043 concentrations in plasma, tissue homogenates, etc.

  • Root Cause:

    • Metabolite Instability: The metabolite M2 is an unstable hydride Meisenheimer complex that can revert to the parent BTZ043 under atmospheric conditions ex vivo.[4] This back-conversion can lead to an overestimation of the parent compound's concentration.

  • Solution:

    • Stabilize Samples: Immediately after collection, stabilize plasma and other biological samples with an antioxidant like ascorbic acid (e.g., at a final concentration of 2.5 mg/mL) to prevent the ex vivo oxidation of M2 back to BTZ043.[11]

    • Validated Analytical Methods: Use a validated LC-MS/MS method that can distinguish between BTZ043 and its metabolites. For an accurate measurement of the parent compound, analysis should be performed on stabilized samples. To measure the total exposure (BTZ043 + M2), samples can be acidified to drive the complete back-conversion of M2 to BTZ043 before analysis.[4]

Data Presentation

Table 1: Solubility and Formulation of this compound

ParameterSolvent/VehicleConcentration/ConditionsReference
Solubility in DMSO 100% DMSO22 mg/mL (50.99 mM)[12]
In Vivo Formulation (Oral) 1% Carboxymethylcellulose, 0.5% Tween 80Suspension for oral administration[10]
In Vivo Formulation (Oral) Amorphous oral suspension in Soluplus™25 mg/mL
In Vitro Permeability Assay Hanks' Balanced Salt Solution (HBSS)with 0.05% DMSO[6]

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureDurationRecommendations
Solid Powder -20°C3 yearsKeep tightly sealed in a dry environment.
DMSO Stock Solution -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solutions N/ANot Recommended for StoragePrepare fresh before each use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or a clear vial wrapped in foil

    • Vortex mixer

    • Calibrated balance and appropriate weighing tools

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of BTZ043 powder and transfer it to the vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C for a short period may aid dissolution.[5]

    • Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Objective: To prepare a serial dilution of BTZ043 for use in a cell-based or biochemical assay, minimizing precipitation.

  • Materials:

    • BTZ043 DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) sterile cell culture medium or assay buffer

    • Sterile, low-binding microcentrifuge tubes or a 96-well plate

  • Procedure:

    • Thaw one aliquot of the BTZ043 DMSO stock solution.

    • Perform an initial dilution of the stock solution in the pre-warmed aqueous medium. It is critical to add the DMSO stock to the medium (not the other way around) while gently vortexing. For example, to achieve a 100 µM working solution from a 10 mM stock, add 5 µL of the stock to 495 µL of medium.

    • Perform subsequent serial dilutions in the pre-warmed aqueous medium to achieve the final desired concentrations for your assay.

    • Visually inspect each dilution for any signs of precipitation.

    • Use the working solutions immediately after preparation.

Visualizations

BTZ043_Mechanism_of_Action cluster_mycobacterium Mycobacterium Cell cluster_pathway Arabinan Synthesis Pathway BTZ043_prodrug BTZ043 (Prodrug) DprE1 DprE1 Enzyme (with FADH2) BTZ043_prodrug->DprE1 Enters cell Activated_BTZ Activated BTZ043 (Nitroso Intermediate) DprE1->Activated_BTZ Reduction Covalent_Complex DprE1-BTZ043 Covalent Adduct (Inactive) Activated_BTZ->DprE1 Covalent Bonding to Cys387 DPA DPA Covalent_Complex->DPA BLOCKS DPR DPR DPR->DPA DprE1/DprE2 Arabinan Arabinan Synthesis DPA->Arabinan Cell_Wall Cell Wall Integrity Arabinan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of action of BTZ043 in Mycobacterium.

Troubleshooting_Workflow cluster_solubility Solubility Issues cluster_stability Stability/Other Issues Start Inconsistent/Low Activity or Precipitation Observed Check_Solubility Is the compound fully dissolved in the final medium? Start->Check_Solubility Sol_Yes Yes Check_Solubility->Sol_Yes Yes Sol_No No (Precipitation) Check_Solubility->Sol_No No Check_Stability Is the compound stable for the experiment's duration? Sol_Yes->Check_Stability Prewarm Pre-warm medium to 37°C Sol_No->Prewarm Stepwise_Dilution Use stepwise dilution Prewarm->Stepwise_Dilution Vortex Vortex during dilution Stepwise_Dilution->Vortex Recheck Re-check for precipitation Vortex->Recheck Recheck->Check_Stability Precipitation Resolved End_Bad Re-evaluate protocol/ contact support Recheck->End_Bad Still Precipitates Stab_Yes Yes Check_Stability->Stab_Yes Yes Stab_No No Check_Stability->Stab_No No Low_Binding Use low-binding plastics Stab_Yes->Low_Binding Fresh_Solutions Prepare fresh solutions Stab_No->Fresh_Solutions End_Good Proceed with Experiment Fresh_Solutions->End_Good Low_Binding->End_Good

Caption: Troubleshooting workflow for BTZ043 experiments.

References

Technical Support Center: BTZ043 Racemate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of BTZ043 racemate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BTZ043?

A1: BTZ043 is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] This enzyme is crucial for the synthesis of D-Arabinofuranose, an essential component of the mycobacterial cell wall components arabinogalactan and arabinomannan.[1] By blocking DprE1, BTZ043 inhibits cell wall biosynthesis, leading to cell lysis and death of Mycobacterium tuberculosis.[2][3] BTZ043 is a pro-drug that is activated within the mycobacterial cell to a nitroso derivative, which then covalently binds to a cysteine residue in the active site of DprE1.[4]

Q2: What are the typical reported Minimum Inhibitory Concentration (MIC) values for BTZ043?

A2: BTZ043 exhibits high potency against various mycobacterial species. The reported MIC values can vary slightly depending on the strain and testing conditions.

Mycobacterial Species MIC Range Reference
M. tuberculosis complex1 - 30 ng/mL[1]
Fast-growing mycobacteria~0.1 - 80 ng/mL[1]
M. tuberculosis H37Rv1 ng/mL (2.3 nM)[2]
Mycobacterium smegmatis4 ng/mL (9.2 nM)[2]

Q3: Are there any known metabolites of BTZ043?

A3: Yes, two major metabolites have been identified. M1 is an amino derivative of BTZ043 and is reported to be 500 times less active against M. tuberculosis than the parent compound. The second metabolite, M2, is an unstable hydride Meisenheimer complex.[3][5]

Troubleshooting Guide: Synthesis and Purification

This guide addresses common issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Q4: I am experiencing low yields during the synthesis of the benzothiazinone core. What are the potential causes and solutions?

A4: Low yields in the formation of the 1,3-benzothiazin-4-one ring system can stem from several factors. Based on established synthetic routes, here are some troubleshooting suggestions:

  • Issue: Incomplete formation of the initial benzoyl isothiocyanate.

    • Possible Cause: Inefficient reaction between the substituted benzoyl chloride and the thiocyanate source.

    • Solution: Ensure anhydrous conditions, as moisture can hydrolyze the acid chloride. Consider using a phase-transfer catalyst (e.g., PEG-400) to improve the reaction efficiency.[6]

  • Issue: Side reactions during cyclization.

    • Possible Cause: The cyclization step to form the thiazinone ring is sensitive to reaction conditions.

    • Solution: Carefully control the reaction temperature. The synthesis often involves heating, and precise temperature management can minimize the formation of byproducts.[6] Ensure the appropriate solvent is used as described in the literature, as solvent polarity can influence the reaction pathway.

Q5: My final product contains impurities that are difficult to remove by standard chromatography. What could these be and how can I avoid them?

A5: Persistent impurities often arise from side reactions or incomplete reactions.

  • Issue: Presence of unreacted starting materials.

    • Possible Cause: Insufficient reaction time or non-optimal stoichiometry.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent. A slight excess of one reagent may be required to drive the reaction to completion.

  • Issue: Formation of oxidized or reduced byproducts.

    • Possible Cause: The nitroaromatic core of BTZ043 can be susceptible to reduction, and the sulfide in the thiazinone ring can be oxidized.[7][8]

    • Solution: Use purified, degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid overly harsh reducing or oxidizing conditions during workup and purification. Attempts to intentionally oxidize BTZ043 with reagents like m-CPBA or H₂O₂ have shown that the sulfur is susceptible to oxidation, leading to sulfoxide and sulfone derivatives, which would be impurities in the desired synthesis.[7][9]

Purification Troubleshooting

Q6: I am having trouble with the purification of the final this compound by column chromatography. What can I do to improve separation?

A6: Chromatographic purification of BTZ043 can be challenging due to its polarity and potential for tailing on silica gel.

  • Issue: Poor separation from closely related impurities.

    • Possible Cause: Inappropriate solvent system for column chromatography.

    • Solution: Systematically screen different solvent systems using TLC. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). A small amount of a more polar solvent like methanol may be required, but can also lead to broader peaks.

  • Issue: Product decomposition on silica gel.

    • Possible Cause: The slightly acidic nature of standard silica gel can sometimes degrade sensitive compounds.

    • Solution: Consider using deactivated silica gel (e.g., by treating with a small percentage of triethylamine in the eluent) or an alternative stationary phase like alumina. Flash chromatography is generally preferred over gravity chromatography to minimize the time the compound spends on the stationary phase.[10]

Q7: My purified this compound shows poor solubility. How can I improve this for experimental use?

A7: BTZ043 is known to have low aqueous solubility.

  • Possible Cause: The crystalline nature of the compound limits its solubility in aqueous media.

  • Solution: For in vitro assays, stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11] For in vivo studies, formulation strategies such as amorphous oral suspensions or amorphous drug nanoparticles (ADNs) have been developed to improve bioavailability.[12][13] Hot melt extrusion with polymers like Soluplus™ has been used to create amorphous granulates.[12]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure based on synthetic strategies reported for BTZ043 and its analogs.[6][10] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

  • Step 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride.

    • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in toluene, add thionyl chloride.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate.

    • Dissolve the crude acid chloride in anhydrous acetonitrile.

    • Add ammonium thiocyanate and heat the mixture.

    • Monitor the formation of the isothiocyanate.

  • Step 3: Cyclization to form the 1,3-benzothiazin-4-one core.

    • The specific conditions for this step can vary, but it generally involves reacting the benzoyl isothiocyanate with the appropriate amine side chain precursor. For BTZ043, this would be the racemic 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane.

    • The reaction is typically carried out in a suitable solvent like toluene at elevated temperatures.[6]

  • Step 4: Purification of this compound.

    • After the reaction is complete, cool the mixture and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the this compound.

Visualizations

BTZ043_Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start_synthesis Start Synthesis check_yield Low Yield? start_synthesis->check_yield incomplete_reaction Incomplete Reaction/Side Products check_yield->incomplete_reaction Yes synthesis_ok Proceed to Purification check_yield->synthesis_ok No check_conditions Check Reaction Conditions: - Anhydrous? - Temperature Control? - Phase-Transfer Catalyst? incomplete_reaction->check_conditions monitor_reaction Monitor with TLC/LC-MS check_conditions->monitor_reaction monitor_reaction->start_synthesis Re-run Synthesis start_purification Start Purification synthesis_ok->start_purification check_purity Impurities Present? start_purification->check_purity difficult_separation Difficult Separation check_purity->difficult_separation Yes check_solubility Poor Solubility? check_purity->check_solubility No optimize_chromatography Optimize Chromatography: - Screen Solvent Systems - Use Deactivated Silica/Alumina - Use Flash Chromatography difficult_separation->optimize_chromatography optimize_chromatography->start_purification Re-purify formulation Consider Formulation: - Use DMSO for stocks - Prepare Amorphous Nanoparticles check_solubility->formulation Yes pure_product Pure this compound check_solubility->pure_product No formulation->pure_product

Caption: Troubleshooting workflow for this compound synthesis and purification.

BTZ043_Mechanism_of_Action cluster_cell Mycobacterial Cell BTZ043_prodrug BTZ043 (Prodrug) activated_BTZ043 Activated BTZ043 (Nitroso Derivative) BTZ043_prodrug->activated_BTZ043 Activation DprE1 DprE1 Enzyme activated_BTZ043->DprE1 Binds to Cys387 covalent_adduct Covalent Adduct (DprE1-BTZ043) DprE1->covalent_adduct DPA DPA (Decaprenyl-phospho-arabinose) DprE1->DPA Catalyzes arabinan_synthesis Arabinan Synthesis covalent_adduct->arabinan_synthesis Inhibition DPR DPR (Decaprenyl-phospho-ribose) DPR->DprE1 DPA->arabinan_synthesis cell_wall Cell Wall Biosynthesis arabinan_synthesis->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to

Caption: Mechanism of action of BTZ043 in Mycobacterium tuberculosis.

References

Technical Support Center: BTZ043 Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and managing potential drug-drug interactions (DDIs) with BTZ043, a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) for the treatment of tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BTZ043?

BTZ043 is a benzothiazinone that acts as a suicide inhibitor of the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall.[1][2][3][4] Specifically, BTZ043 covalently binds to a cysteine residue in the active site of DprE1, blocking the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[3][4] This mechanism is highly selective for mycobacteria.[1]

Q2: What is known about the metabolism of BTZ043?

In humans, BTZ043 is rapidly absorbed and metabolized.[2] The parent compound is converted to two main metabolites, M1 (inactive) and M2 (activity unknown).[2] BTZ043 and M2 have short half-lives, while the inactive metabolite M1 has a longer half-life of 8.4–9.0 hours.[2] In vitro metabolism studies suggest acceptable stability in the human body with no human-specific metabolites identified.[1]

Q3: What is the potential for BTZ043 to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?

Preclinical studies indicate that BTZ043 has a low potential for interaction with cytochrome P450 enzymes.[1] An in vitro study showed that BTZ043 did not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP3A4.[5] A minor inhibition of 23.5% was observed for CYP2C9 at a concentration of 10 µM.[5] While preliminary experiments in mouse liver microsomes did not detect S-oxidation products, this metabolic pathway cannot be entirely ruled out in infected models.[6][7]

Q4: Are there any known synergistic or antagonistic interactions with other anti-tuberculosis drugs?

Yes, synergistic effects have been detected between BTZ043 and both rifampicin and bedaquiline.[1] A checkerboard assay confirmed synergy with TMC207 (bedaquiline), with a fractional inhibitory concentration (FIC) index of 0.5.[8] This synergy is dependent on the inhibition of DprE1 by BTZ043.[8] No antagonism has been observed with a range of other anti-tuberculosis drugs, with most interactions being additive.[8] However, a study in mice showed that co-administration of BTZ043 with a combination of bedaquiline, pretomanid, and linezolid (BPaL) led to a significant reduction in the plasma exposure of the BPaL drugs, suggesting a potential for an antagonistic interaction in vivo.[9][10]

Troubleshooting Guide

Issue 1: Unexpected antagonistic effects are observed when combining BTZ043 with other drugs in vivo, despite in vitro synergy.

  • Possible Cause: As observed in murine models, BTZ043 may reduce the systemic exposure of co-administered drugs.[9][10] This could be due to effects on absorption, distribution, metabolism, or excretion that are not captured in simple in vitro assays.

  • Troubleshooting Steps:

    • Conduct pharmacokinetic (PK) studies in an appropriate animal model to determine if BTZ043 alters the plasma concentrations of the co-administered drug.

    • Investigate potential interactions with drug transporters, as this can affect drug absorption and disposition.[11][12][13]

    • Consider formulation effects that might influence the dissolution and absorption of either compound.

Issue 2: High variability in BTZ043 plasma concentrations is observed in animal studies.

  • Possible Cause: BTZ043 has low aqueous solubility and is subject to hepatic metabolism, which can contribute to variable oral bioavailability.[14] Sex-dependent differences in pharmacokinetics have also been observed in preclinical animal studies.[5]

  • Troubleshooting Steps:

    • Ensure a consistent and validated formulation is used for all experiments. The use of amorphous drug nanoparticles has been shown to improve bioavailability.[14]

    • Account for potential sex-based differences in your experimental design and data analysis.

    • Monitor the levels of both the parent drug and its major metabolites (M1 and M2) to get a complete pharmacokinetic profile.[2]

Issue 3: Difficulty reproducing in vitro synergy results from checkerboard assays.

  • Possible Cause: The checkerboard assay can be sensitive to experimental conditions.

  • Troubleshooting Steps:

    • Strictly adhere to a validated protocol for the checkerboard assay.[15][16][17][18]

    • Ensure accurate determination of the Minimum Inhibitory Concentration (MIC) for each drug individually before proceeding to combination studies.

    • Use a sufficient range of concentrations for both drugs, typically spanning from well below to well above their individual MICs.

    • Confirm the stability of both compounds in the assay medium over the incubation period.

Data Presentation

Table 1: Summary of in vitro Cytochrome P450 Inhibition by BTZ043

CYP IsoformInhibition ObservedConcentrationReference
CYP1A2NoUp to 10 µM[5]
CYP2B6NoUp to 10 µM[5]
CYP2C8NoUp to 10 µM[5]
CYP2C9Yes (23.5%)10 µM[5]
CYP2C19NoUp to 10 µM[5]
CYP2D6NoUp to 10 µM[5]
CYP3A4NoUp to 10 µM[5]

Table 2: Summary of BTZ043 Interactions with Anti-Tuberculosis Drugs

Co-administered DrugInteraction TypeMethodOrganism/ModelReference
RifampicinSynergyNot specifiedIn vitro[1]
Bedaquiline (TMC207)SynergyCheckerboard Assay (FIC = 0.5)M. tuberculosis H37Rv[8]
Bedaquiline, Pretomanid, Linezolid (BPaL)Antagonism (Reduced exposure of BPaL)Pharmacokinetic StudyMurine Model[9][10]
IsoniazidAdditiveCheckerboard AssayM. tuberculosis H37Rv[8]
EthambutolAdditiveCheckerboard AssayM. tuberculosis H37Rv[8]
PA-824AdditiveCheckerboard AssayM. tuberculosis H37Rv[8]
MoxifloxacinAdditiveCheckerboard AssayM. tuberculosis H37Rv[8]
Meropenem +/- ClavulanateAdditiveCheckerboard AssayM. tuberculosis H37Rv[8]
SQ-109AdditiveCheckerboard AssayM. tuberculosis H37Rv[8]

Experimental Protocols

Protocol 1: Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of BTZ043 on major CYP isoforms using human liver microsomes.

1. Materials:

  • BTZ043

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • LC-MS/MS system

2. Methodology:

  • Prepare a stock solution of BTZ043 and serial dilutions to achieve the desired final concentrations.

  • In a 96-well plate, pre-incubate BTZ043 (or positive control inhibitor or vehicle) with HLM and the NADPH regenerating system in incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding the CYP isoform-specific probe substrate.

  • Incubate for a specific time at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP activity at each concentration of BTZ043 relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable model.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to evaluate the interaction between BTZ043 and another antimicrobial agent.

1. Materials:

  • BTZ043

  • Second antimicrobial agent

  • Mycobacterium tuberculosis H37Rv (or other relevant strain)

  • 7H9 broth supplemented with OADC

  • 96-well microtiter plates

  • Resazurin or other viability indicator

2. Methodology:

  • Determine the Minimum Inhibitory Concentration (MIC) of BTZ043 and the second drug individually against the selected mycobacterial strain.

  • Prepare stock solutions of both drugs at a concentration significantly higher than their MICs.

  • In a 96-well plate, create a two-dimensional serial dilution of the two drugs. Typically, drug A is serially diluted along the x-axis, and drug B is serially diluted along the y-axis. This creates a matrix of different concentration combinations.

  • Include wells with serial dilutions of each drug alone to re-determine their MICs in the same experiment. Also include a drug-free control well.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubate the plates at 37°C for 7-14 days.

  • Assess mycobacterial growth by adding a viability indicator like resazurin and measuring the color change or by reading the optical density.

  • The MIC of each drug in combination is the lowest concentration that inhibits growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows inhibition using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Visualizations

BTZ043_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenyl-P-Ribose DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenyl-P-Arabinose Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1->DPA Catalyzes BTZ043 BTZ043 Inhibition Covalent Inhibition BTZ043->Inhibition Inhibition->DprE1

Caption: Mechanism of action of BTZ043 on the DprE1 enzyme.

DDI_Experimental_Workflow Start Start: Assess DDI Potential of BTZ043 InVitro In Vitro Assays Start->InVitro CYP_Assay Cytochrome P450 Inhibition Assay InVitro->CYP_Assay Checkerboard Checkerboard Assay (Synergy/Antagonism) InVitro->Checkerboard Transporter Transporter Interaction Assay InVitro->Transporter InVivo In Vivo Studies (Animal Models) CYP_Assay->InVivo Checkerboard->InVivo Transporter->InVivo PK_Study Pharmacokinetic Interaction Study InVivo->PK_Study Efficacy_Study Combination Efficacy Study InVivo->Efficacy_Study Analysis Data Analysis and Interpretation PK_Study->Analysis Efficacy_Study->Analysis Report Report Findings Analysis->Report

Caption: Experimental workflow for assessing drug-drug interactions.

Troubleshooting_Logic Start Unexpected In Vivo Antagonism CheckPK Does BTZ043 alter the PK of the co-administered drug? Start->CheckPK ConductPK Conduct a pharmacokinetic study in an appropriate animal model. CheckPK->ConductPK InvestigateTransporters Investigate potential interactions with drug transporters. CheckPK->InvestigateTransporters Yes OtherMechanism Investigate other potential mechanisms of antagonism (e.g., pharmacodynamic). CheckPK->OtherMechanism No ConductPK->CheckPK YesPK Yes NoPK No ConsiderFormulation Consider formulation effects on absorption. InvestigateTransporters->ConsiderFormulation

Caption: Troubleshooting logic for unexpected in vivo antagonism.

References

Technical Support Center: Enhancing the Bioavailability of BTZ043 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of BTZ043 in in vivo research settings.

Frequently Asked Questions (FAQs)

Q1: What is BTZ043 and what is its mechanism of action?

BTZ043 is a potent benzothiazinone anti-tubercular agent. It acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2][3] Specifically, DprE1 is crucial for the formation of arabinans, which are vital components of the cell wall.[3][4] BTZ043 covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent bacterial cell death.[5] This mechanism is highly specific to mycobacteria.[1]

Q2: What are the main challenges associated with the in vivo use of BTZ043?

The primary challenge for in vivo research with BTZ043 is its poor oral bioavailability.[6][7][8] This is attributed to a combination of two main factors:

  • Low aqueous solubility: BTZ043 is a lipophilic compound with poor solubility in water.[6][7]

  • Hepatic metabolism: The compound undergoes significant metabolism in the liver.[6][7][8]

These factors can lead to low and variable plasma concentrations, potentially impacting the reproducibility and reliability of in vivo experimental results.

Q3: What are the known metabolites of BTZ043?

BTZ043 is metabolized into two major metabolites, designated as M1 and M2.[2][9]

  • M1: This is an amino derivative of BTZ043 and is considered to be about 500 times less active against Mycobacterium tuberculosis than the parent compound.[2]

  • M2: This metabolite is an unstable hydride Meisenheimer complex.[2] The exact antimicrobial activity of M2 is not fully characterized due to its instability.[2] In some animal models, the plasma exposure to M2 can be higher than that of the parent BTZ043.[2]

Q4: What are the most effective strategies to enhance the bioavailability of BTZ043?

The most promising strategy to enhance the bioavailability of BTZ043 is the use of formulation technologies that improve its dissolution rate. The formulation of amorphous drug nanoparticles (ADNs) has been shown to significantly increase the oral bioavailability of BTZ043 compared to the neat, crystalline drug.[6][7] Oral administration of BTZ043 ADNs in mice resulted in an 8-fold higher plasma exposure compared to an oral suspension of the neat drug.[6][7]

Troubleshooting Guides

Formulation Troubleshooting

Issue: Low or inconsistent bioavailability despite using an improved formulation.

  • Possible Cause 1: Improper preparation of the amorphous drug nanoparticle (ADN) suspension.

    • Recommendation: Ensure the antisolvent precipitation method is followed precisely. Key parameters to control are the temperature of the antisolvent, the stirring speed, and the injection rate of the BTZ043 solution. Refer to the detailed experimental protocol for ADN preparation.

  • Possible Cause 2: Particle aggregation in the ADN suspension.

    • Recommendation: Visually inspect the suspension for any signs of precipitation or aggregation before administration. Use dynamic light scattering (DLS) to confirm the nanoparticle size and distribution. Ensure appropriate stabilizers, such as sodium dodecyl sulfate, are used in the formulation.

  • Possible Cause 3: Instability of the formulation.

    • Recommendation: Prepare the ADN suspension fresh before each experiment. If storage is necessary, validate the storage conditions and duration to ensure the formulation remains stable.

In Vivo Experiment Troubleshooting

Issue: High variability in plasma concentrations of BTZ043 between individual animals.

  • Possible Cause 1: Inconsistent oral gavage technique.

    • Recommendation: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use soft, sterile gavage tubes to minimize stress and ensure consistent delivery to the stomach.[1][5] The volume administered should be accurate and consistent for each animal.

  • Possible Cause 2: Food effect.

    • Recommendation: Standardize the fasting period for animals before drug administration. The presence of food in the stomach can significantly alter drug absorption. For studies investigating the food effect, ensure a consistent diet and feeding schedule.

  • Possible Cause 3: Differences in animal physiology.

    • Recommendation: Use animals of the same age, sex, and strain to minimize physiological variability. Be aware that sex-dependent differences in BTZ043 pharmacokinetics have been observed in some preclinical species.[2]

Issue: Lower than expected efficacy in an infection model.

  • Possible Cause 1: Suboptimal dosing regimen.

    • Recommendation: The pharmacokinetic/pharmacodynamic (PK/PD) driver for BTZ043 activity is considered to be the time above the minimum inhibitory concentration (Time > MIC).[5] Consider dose fractionation studies (e.g., once daily vs. twice daily dosing) to optimize the time the drug concentration remains above the MIC.

  • Possible Cause 2: Poor penetration to the site of infection.

    • Recommendation: While BTZ043 has been shown to penetrate into granulomas, the formulation can impact this.[2] ADN formulations may lead to better tissue distribution. Consider measuring BTZ043 concentrations in the target tissue (e.g., lungs, spleen) in addition to plasma.

  • Possible Cause 3: Drug-drug interactions.

    • Recommendation: If BTZ043 is being tested in combination with other drugs, be aware of the potential for pharmacokinetic interactions. For example, co-administration with certain drugs may alter the metabolism of BTZ043.

Quantitative Data Summary

Table 1: In Vitro Activity of BTZ043

Mycobacterial SpeciesMIC Range (ng/mL)
Fast-growing mycobacteria~0.1 - 80
M. tuberculosis complex1 - 30

Source:[1]

Table 2: Comparative Pharmacokinetics of BTZ043 Formulations in Balb/c Mice (Oral Administration, 25 mg/kg)

FormulationCmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability Increase
Neat BTZ043 Suspension~100~400-
BTZ043 ADN~800~32008-fold

Data synthesized from values reported in[6][7]

Experimental Protocols

Protocol 1: Preparation of BTZ043 Amorphous Drug Nanoparticles (ADNs)

This protocol is based on the antisolvent precipitation method.

Materials:

  • BTZ043 powder

  • Dimethyl sulfoxide (DMSO)

  • Sodium dodecyl sulfate (SDS)

  • Ammonium acetate

  • Demineralized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Sterile injection syringe and needle

Procedure:

  • Prepare the Solvent Solution: Dissolve 10 mg of BTZ043 in 1 mL of DMSO.

  • Prepare the Antisolvent Solution: Dissolve 2.5 mg of sodium dodecyl sulfate and 30 mg of ammonium acetate in 10 mL of demineralized water.

  • Cool the Antisolvent: Place the antisolvent solution in an ice bath and cool to approximately 3°C.

  • Precipitation: While vigorously stirring the cooled antisolvent solution (at ~750 rpm), rapidly inject 0.4 mL of the BTZ043 solvent solution into the antisolvent.

  • Characterization (Recommended): Characterize the resulting ADN suspension for particle size and distribution using Dynamic Light Scattering (DLS). The expected mean diameter is around 60-400 nm.[4][10]

Protocol 2: Oral Gavage Administration of BTZ043 in Mice

Materials:

  • BTZ043 formulation (e.g., ADN suspension or neat drug suspension)

  • Appropriate vehicle (e.g., 1% hydroxypropyl methylcellulose in saline with 5% glucose)

  • Soft, sterile polypropylene oral gavage tubes (e.g., 22G x 25 mm)

  • Calibrated syringe

Procedure:

  • Animal Preparation: Acclimatize the mice to the experimental conditions. Ensure the appropriate fasting period is observed before dosing.

  • Formulation Preparation: Ensure the BTZ043 formulation is a homogenous suspension. If using an ADN suspension, gently vortex before drawing the dose.

  • Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose (e.g., 25 mg/kg). A typical administration volume for mice is around 200 µL.[5]

  • Administration:

    • Gently restrain the mouse.

    • Carefully insert the soft gavage tube into the esophagus and advance it into the stomach.

    • Slowly administer the bolus dose.

    • Carefully withdraw the gavage tube.

  • Monitoring: Observe the animal for any signs of distress after administration.

Visualizations

BTZ043_Mechanism_of_Action cluster_synthesis Mycobacterial Cell Wall Synthesis DPR Decaprenyl-P-Ribose DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenyl-P-Arabinose Cell_Wall_Disruption Cell Wall Disruption DprE1->DPA Catalyzes Inactive_DprE1 Inactive DprE1-BTZ043 Adduct DprE1->Inactive_DprE1 Inactivation BTZ043 BTZ043 BTZ043->DprE1 Covalent Binding (Suicide Inhibition) Inactive_DprE1->Cell_Wall_Disruption Inhibition of Arabinan Synthesis Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death

Caption: Mechanism of action of BTZ043.

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategy cluster_administration In Vivo Administration cluster_outcome Pharmacokinetic Outcome Neat_BTZ043 Neat Crystalline BTZ043 ADN_Formulation Amorphous Drug Nanoparticle (ADN) Formulation Neat_BTZ043->ADN_Formulation Antisolvent Precipitation Oral_Gavage Oral Gavage in Animal Model Neat_BTZ043->Oral_Gavage ADN_Formulation->Oral_Gavage Poor_Bioavailability Poor Bioavailability Oral_Gavage->Poor_Bioavailability Leads to Enhanced_Bioavailability Enhanced Bioavailability Oral_Gavage->Enhanced_Bioavailability Leads to

Caption: Workflow for enhancing BTZ043 bioavailability.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Inconsistent In Vivo Results Formulation_Issues Formulation Issues Start->Formulation_Issues Administration_Variability Administration Variability Start->Administration_Variability Animal_Factors Animal-Related Factors Start->Animal_Factors Check_Formulation_Protocol Review Formulation Protocol Formulation_Issues->Check_Formulation_Protocol Validate_Gavage_Technique Validate Gavage Technique Administration_Variability->Validate_Gavage_Technique Standardize_Animal_Conditions Standardize Animal Conditions Animal_Factors->Standardize_Animal_Conditions

Caption: Troubleshooting logic for in vivo experiments.

References

Technical Support Center: Protocols for Testing BTZ043 Against Non-Replicating Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for the effective testing of BTZ043 against non-replicating Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BTZ043?

A1: BTZ043 is a potent benzothiazinone that irreversibly inhibits the decaprenylphosphoryl-β-D-ribose 2′ epimerase (DprE1).[1][2][3] DprE1 is a critical enzyme in the synthesis of D-Arabinofuranose, an essential component of the mycobacterial cell wall's arabinogalactan and lipoarabinomannan.[1][2] By blocking this pathway, BTZ043 effectively halts cell wall construction, leading to bactericidal activity against replicating mycobacteria.[2]

Q2: Why does BTZ043 show limited activity against non-replicating mycobacteria?

A2: BTZ043's mechanism targets cell wall synthesis.[1][2] Non-replicating or dormant mycobacteria have significantly reduced metabolic activity and minimal to no cell wall synthesis.[4][5] Consequently, inhibitors of this pathway, including BTZ043, display greatly reduced or no activity against these persistent forms of Mtb.[5][6][7][8] This has been observed in various models, including streptomycin-starved cultures and the explanted rabbit caseum model.[5][6]

Q3: Why is it important to test drugs against non-replicating Mtb?

A3: A significant portion of the global population is estimated to have a latent tuberculosis infection (LTBI), where Mtb exists in a non-replicating state.[4][5] These dormant bacilli are tolerant to most standard TB drugs, posing a major challenge to treatment and eradication efforts.[5] Developing compounds effective against this persistent subpopulation is crucial for shortening treatment durations and preventing disease relapse.

Q4: What are the standard in vitro models for non-replicating Mtb?

A4: Several in vitro models are used to simulate the non-replicating state of Mtb, each mimicking different physiological stresses encountered within the host. Common models include:

  • Streptomycin (STR)-Dependent Mutant Model: Using strains like Mtb 18b, which require streptomycin for replication. Withdrawing the antibiotic induces a viable, non-replicating state.[5][9]

  • Hypoxia Models (e.g., Wayne Model): Cultures are grown in sealed tubes where oxygen is gradually depleted, forcing the bacteria into a state of non-replicating persistence.[4]

  • Nutrient Starvation Models: Bacteria are deprived of essential nutrients, leading to a shutdown of replication.[4]

  • Ex Vivo Caseum Model: Mtb is cultured in caseum explanted from infected rabbits, which mimics the nutrient-poor, hypoxic, and acidic environment of a necrotic granuloma.[6][10]

Troubleshooting Guide

Q5: My Minimum Inhibitory Concentration (MIC) results for BTZ043 against non-replicating Mtb are inconsistent. What are the common causes?

A5: Inconsistency often arises from the specific challenges of working with non-replicating models. Key factors include:

  • Inconsistent Entry into Non-Replicating State: Variations in initial culture density, improper sealing of culture tubes in hypoxia models, or agitation that reintroduces oxygen can affect the timing and uniformity of entry into dormancy.[11]

  • Drug Carryover: A significant issue is the carryover of the test compound from the non-replicating phase to the recovery/outgrowth phase of the assay.[12][13] Since BTZ043 is highly potent against replicating bacteria, even small amounts carried over can inhibit outgrowth, giving a false-positive result for activity against non-replicating Mtb.[12]

  • Viability Assessment: Difficulty in resuscitating dormant bacteria for downstream analysis (like CFU counting) can lead to an underestimation of survivors.[11]

Q6: How can I prevent drug carryover in my assays?

A6: The most effective method is to incorporate activated charcoal into the recovery medium.[12][13] Activated charcoal adsorbs the compound, preventing its activity during the outgrowth phase. The Charcoal Agar Resazurin Assay (CARA) was developed specifically to mitigate this problem by transferring an aliquot from the primary assay plate to a second plate containing charcoal-supplemented agar.[12]

Q7: I am using a resazurin-based viability assay (REMA) and observing high background. What should I do?

A7: High background in REMA can be due to several factors. First, confirm that your non-replicating Mtb are metabolically active enough to reduce resazurin, even without replicating; the Mtb 18b strain, for instance, remains positive in this assay despite growth arrest.[5][8] Second, optimize incubation time and reader settings for your specific microplate setup.[11] Finally, ensure the purity of your reagents and sterility of your setup to avoid contamination, which can also lead to dye reduction.

Q8: How do I differentiate between a bactericidal and a bacteriostatic effect on non-replicating Mtb?

A8: This requires a two-phase experiment.[11] In the first phase, expose the non-replicating Mtb to BTZ043. In the second phase, remove the drug (or neutralize it with charcoal agar) and transfer the bacteria to a growth-permissive medium.

  • Bactericidal Effect: A significant drop in viable cell count (e.g., CFU/mL) compared to the starting inoculum and the untreated control.[11]

  • Bacteriostatic Effect: Little to no reduction in viable cells, but the bacteria will resume growth once the compound is removed.[11][12] For BTZ043, you should expect to see minimal reduction in CFU in the non-replicating state, confirming its lack of bactericidal activity in this physiological state.[5][6]

Data Summary

Table 1: In Vitro Activity of BTZ043 Against Replicating and Non-Replicating M. tuberculosis

Assay ConditionM. tuberculosis StrainMetricBTZ043 ValueReference
Replicating (Broth Microdilution) Mtb ErdmanMIC0.008 µg/mL[6]
Replicating (Broth Microdilution) Mtb H37RvMIC1 ng/mL (~0.001 µg/mL)[2]
Replicating (Intracellular) MacrophagesMIC<10 ng/mL[6]
Non-Replicating (Streptomycin-Starved) Mtb 18bActivityLittle to no activity[5][8]
Non-Replicating (Rabbit Caseum) Mtb ErdmanActivityNo appreciable activity (up to 512 µM)[6]

Table 2: In Vivo Efficacy of BTZ043 in Murine Models

Mouse ModelTreatment DurationKey FindingReference
BALB/c (Chronic Infection)1-2 monthsDose-dependent reduction in lung/spleen CFU; superior to isoniazid after 2 months.[1][6]
C3HeB/FeJ (Caseous Lesions)2 monthsDose-proportional, significant reductions in lung burdens.[6]
IL-13tg (Necrotic Granulomas)10 daysSignificant reduction in bacterial load (0.9 log10 CFU).[14]

Note: In vivo efficacy reflects activity against bacterial populations that are likely heterogeneous, containing both replicating and non-replicating bacilli.[6]

Visualizations and Workflows

BTZ043 Mechanism of Action

The diagram below illustrates the molecular mechanism of BTZ043. The drug is a pro-drug that gets activated to a nitroso derivative, which then forms a covalent adduct with a cysteine residue (Cys387) in the active site of the DprE1 enzyme. This action blocks the epimerization of DPR to DPA, a critical step in the synthesis of the mycobacterial cell wall.

BTZ043_Mechanism cluster_pathway Arabinan Synthesis Pathway cluster_inhibition Inhibition by BTZ043 DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPR->DPA Epimerization Arabinan Arabinogalactan & Lipoarabinomannan (Cell Wall) DPA->Arabinan Synthesis BTZ043 BTZ043 (Pro-drug) BTZ_Active Activated Nitroso Intermediate BTZ043->BTZ_Active Activation Inactive_Complex DprE1-BTZ Covalent Adduct (Inactive) BTZ_Active->Inactive_Complex DprE1 DprE1 Enzyme (Cys387) DprE1->Inactive_Complex Inactive_Complex->DPA Blocks Epimerization

Caption: Covalent inhibition of the DprE1 enzyme by BTZ043 blocks arabinan synthesis.

Experimental Workflow: Testing Compounds Against Non-Replicating Mtb

This workflow outlines the key steps and decision points for accurately assessing compound activity against non-replicating mycobacteria, incorporating troubleshooting solutions.

Non_Replicating_Workflow Start Start: Prepare Mtb Culture Induce_NRP Induce Non-Replicating State (e.g., Hypoxia, Nutrient/STR Starvation) Start->Induce_NRP Expose_Drug Expose NRP Culture to BTZ043 (Include Positive/Negative Controls) Induce_NRP->Expose_Drug Assess_Viability Assess Viability Expose_Drug->Assess_Viability CFU_Count Method 1: CFU Enumeration Assess_Viability->CFU_Count Direct Metabolic_Assay Method 2: Metabolic Assay (e.g., REMA) Assess_Viability->Metabolic_Assay Indirect Pitfall Problem: Drug Carryover False Positive Result Possible CFU_Count->Pitfall Metabolic_Assay->Pitfall Solution Solution: Use Charcoal Agar Recovery (e.g., CARA Protocol) Pitfall->Solution Analyze Analyze Results: Compare CFU/Signal to Controls Solution->Analyze Differentiate Differentiate Bactericidal vs. Bacteriostatic Effect Analyze->Differentiate End End: Determine Activity Profile Differentiate->End

Caption: Workflow for testing drugs on non-replicating Mtb, highlighting the drug carryover pitfall.

Detailed Experimental Protocols

Protocol 1: Streptomycin-Starved Mtb 18b Model

This protocol is adapted from methodologies used to assess drug efficacy against non-replicating Mtb by inducing dormancy through antibiotic withdrawal.[5][8][9]

Materials:

  • M. tuberculosis 18b strain (streptomycin-dependent)

  • 7H9 broth supplemented with OADC and 50 µg/mL streptomycin (STR)

  • 7H9 broth without STR

  • BTZ043 stock solution

  • Control drugs (e.g., isoniazid, rifampin)

  • 96-well plates

  • Incubator at 37°C

  • 7H11 agar plates with STR for CFU enumeration

Procedure:

  • Culture Growth: Grow Mtb 18b in 7H9 broth with 50 µg/mL STR at 37°C with shaking until it reaches mid-log phase (OD600 ≈ 0.6-0.8).

  • Induce Non-Replicating State: Harvest the bacteria by centrifugation. Wash the pellet twice with sterile PBS to remove all traces of STR.

  • Resuspend: Resuspend the bacterial pellet in STR-free 7H9 broth to the original culture volume. This culture is now in a non-replicating but viable state.

  • Drug Exposure: Aliquot the STR-starved culture into a 96-well plate. Add serial dilutions of BTZ043 and control drugs. Include a "no drug" control.

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Viability Assessment (CFU Counting):

    • After incubation, serially dilute the samples from each well in PBS.

    • Plate the dilutions onto 7H11 agar plates containing 50 µg/mL STR to allow for recovery and growth.

    • Incubate plates for 3-4 weeks and count colonies to determine CFU/mL.

    • Crucial: To avoid drug carryover, consider using the CARA protocol (Protocol 3) for the recovery step.

  • Analysis: Compare the CFU/mL of BTZ043-treated wells to the "no drug" control at Day 7 and the initial inoculum at Day 0. A significant drop in CFU indicates bactericidal activity. For BTZ043, expect little to no reduction in CFU.[5][8]

Protocol 2: Ex Vivo Rabbit Caseum Assay

This protocol assesses drug activity in a physiologically relevant environment that mimics the necrotic core of a granuloma.[6][10]

Materials:

  • Caseum harvested from Mtb-infected New Zealand White rabbits (handle as BSL-3 material).

  • Mid-log phase Mtb culture (e.g., Erdman strain).

  • BTZ043 stock solution (up to 512 µM).

  • 96-well assay plates.

  • Bead beater and sterile beads.

  • 7H11 agar plates with 0.4% activated charcoal.

Procedure:

  • Prepare Caseum Suspension: Homogenize rabbit caseum with a bead beater to create a milky suspension.

  • Inoculation: Inoculate the caseum suspension with Mtb to a final concentration of approximately 10^7 CFU/mL.

  • Preadaptation: Incubate the inoculated caseum at 37°C for several weeks to allow the bacteria to adapt and enter a non-replicating state.[10]

  • Drug Exposure: Prepare serial dilutions of BTZ043 in a 96-well plate. Add the Mtb-caseum suspension to each well.

  • Incubation: Incubate the plate at 37°C for the desired duration (e.g., 7-14 days).

  • Viability Assessment (CFU Counting):

    • Homogenize the contents of each well.

    • Serially dilute the homogenate in PBS.

    • Plate the dilutions onto 7H11 agar plates containing 0.4% activated charcoal to neutralize drug carryover.

    • Incubate plates for 3-4 weeks and count colonies.

  • Analysis: Compare the log10 CFU/mL of treated samples to the untreated control. BTZ043 is expected to show no appreciable reduction in CFU in this model.[6]

Protocol 3: Charcoal Agar Resazurin Assay (CARA)

This protocol serves as a semi-quantitative surrogate for CFU counting to quickly screen compounds and mitigate drug carryover.[12][13]

Materials:

  • Primary assay plate with Mtb exposed to drugs (from Protocol 1 or similar).

  • 96-well plates containing 7H11 agar supplemented with 0.4% (w/v) activated charcoal.

  • Resazurin dye solution.

  • Fluorometer/spectrophotometer.

Procedure:

  • Primary Assay: Perform the initial drug exposure in a 96-well liquid culture format as described in other protocols.

  • Transfer to CARA Plate: After the desired incubation period, transfer a small aliquot (e.g., 5-10 µL) from each well of the primary plate to the corresponding well of the CARA plate.

  • Recovery Incubation: Incubate the CARA plate at 37°C for 7-10 days to allow surviving bacteria to grow on the charcoal agar surface.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 16-24 hours.

  • Readout: Measure fluorescence or absorbance. Wells where bacteria have grown will show a reduction of resazurin (a color change from blue to pink and a shift in fluorescence).

  • Analysis: Lack of resazurin reduction indicates potent bactericidal activity in the primary assay. This method helps distinguish true activity against non-replicating Mtb from the confounding effects of drug carryover.[12]

References

Validation & Comparative

A Comparative Analysis of BTZ043 Racemate and Isoniazid in Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against tuberculosis (TB), a global health threat, the scientific community continues to seek novel therapeutic agents that are more effective, faster-acting, and capable of combating drug-resistant strains of Mycobacterium tuberculosis. This guide provides a detailed comparison of BTZ043 Racemate, a promising new drug candidate, and isoniazid (INH), a cornerstone of first-line TB treatment for decades. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and available experimental data.

Executive Summary

This compound and isoniazid both target the synthesis of the mycobacterial cell wall, a critical structure for the pathogen's survival. However, they do so through distinct mechanisms. BTZ043 inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of arabinans.[1][2][3][4][5] In contrast, isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids.[6][7][8][9][10] This fundamental difference in their targets contributes to their varying efficacy profiles and their potential for use in combination therapies and against drug-resistant TB strains.

Mechanism of Action

The distinct signaling pathways targeted by BTZ043 and isoniazid are crucial to understanding their antibacterial effects.

This compound: This benzothiazinone acts as a suicide inhibitor of DprE1.[11] DprE1 is a key enzyme in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for the synthesis of arabinans.[1][3] Arabinans are essential components of the mycobacterial cell wall. By covalently binding to a cysteine residue in the active site of DprE1, BTZ043 blocks this pathway, leading to the cessation of cell wall synthesis and subsequent bacterial death.[3]

BTZ043_Mechanism cluster_Mtb Mycobacterium tuberculosis BTZ043 BTZ043 DprE1 DprE1 Enzyme BTZ043->DprE1 Inhibits DPA Decaprenylphosphoryl- D-arabinose (DPA) DprE1->DPA Catalyzes Epimerization CellLysis Cell Lysis DprE1->CellLysis Blockade leads to DPR Decaprenylphosphoryl- D-ribose (DPR) DPR->DprE1 Substrate Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall

Caption: Mechanism of action of BTZ043.

Isoniazid (INH): INH is a prodrug that requires activation within the mycobacterium.[6][7][8][9] The bacterial enzyme catalase-peroxidase (KatG) activates INH, which then forms a covalent adduct with NAD.[6][7] This complex primarily targets and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[6][9] The inhibition of InhA blocks the synthesis of mycolic acids, which are unique and crucial long-chain fatty acids of the mycobacterial cell wall.[6][7][9][10] Disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial cell death.[9]

INH_Mechanism cluster_Mtb Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activated by ActiveINH Activated INH-NAD Adduct KatG->ActiveINH Forms InhA InhA Enzyme ActiveINH->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellDeath Cell Death InhA->CellDeath Inhibition leads to CellWall Cell Wall Integrity MycolicAcid->CellWall

Caption: Mechanism of action of Isoniazid.

In Vitro Efficacy

The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

CompoundTarget OrganismMIC Range (ng/mL)MIC Range (µg/mL)
This compound M. tuberculosis complex1 - 30[1]0.001 - 0.03
Fast-growing mycobacteria~0.1 - 80[1]~0.0001 - 0.08
Nocardia brasiliensis-MIC₅₀: 0.125, MIC₉₀: 0.250[12]
Isoniazid (INH) M. tuberculosis-0.03 - 0.06[12]

Note: Conversion from ng/mL to µg/mL is 1000 ng/mL = 1 µg/mL.

BTZ043 demonstrates potent in vitro activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][13] Notably, its MIC for M. tuberculosis H37Rv has been reported to be as low as 1 ng/ml, which is significantly lower than that of other active drugs like rifampin and isoniazid.[12]

In Vivo Efficacy

Animal models are critical for evaluating the in vivo efficacy of new drug candidates. Studies in both mice and guinea pigs have demonstrated the potent antimycobacterial activity of BTZ043.

Mouse Models: In mouse models of TB, BTZ043 has shown superior activity to INH, particularly after two months of treatment.[1] In the C3HeB/FeJ mouse model, which develops caseous necrotic pulmonary lesions similar to human TB, BTZ043 monotherapy led to significant reductions in bacterial burdens in the lungs and spleen after two months.[11][14] A high dose of 200 mg/kg resulted in a nearly 4-log10 CFU reduction in the lungs compared to untreated mice.[14]

Guinea Pig Model: Guinea pigs are a valuable model as they form human-like granulomas. In a study using this model, guinea pigs infected with virulent M. tuberculosis and treated with BTZ043 for four weeks showed a significant reduction in bacterial load at the infection site, draining lymph nodes, and spleen compared to vehicle-treated controls.[4] While one study noted that INH had a slightly better effect than BTZ043 in a 28-day treatment regimen, it also highlighted that all tested INH-resistant M. tuberculosis isolates were susceptible to BTZ043.[4]

Combination Studies

The treatment of TB typically involves a multi-drug regimen to prevent the emergence of resistance and enhance efficacy. In vitro studies have explored the interaction of BTZ043 with other anti-TB drugs. No antagonism was observed between BTZ043 and several tested compounds, including isoniazid, with most interactions being additive.[13] A synergistic effect was noted between BTZ043 and bedaquiline.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, step-by-step protocols for the cited experiments are not fully detailed in the available literature, the general methodologies are described.

MIC Determination (Broth Microdilution): This method is used to determine the minimum concentration of a drug that inhibits the visible growth of a microorganism. A standardized inoculum of the mycobacterial strain is added to a series of microplate wells containing serial dilutions of the antimicrobial agent in a suitable broth medium, such as 7H9 broth.[12] The plates are incubated at 37°C, and the MIC is read as the lowest concentration of the drug that prevents visible growth.

MIC_Workflow start Start prep_drug Prepare serial dilutions of BTZ043 and INH start->prep_drug prep_bacteria Prepare standardized M. tuberculosis inoculum start->prep_bacteria inoculate Inoculate microplate wells with bacteria and drug dilutions prep_drug->inoculate prep_bacteria->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC as lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: General workflow for MIC determination.

In Vivo Animal Studies: For in vivo efficacy studies, animal models such as BALB/c mice or guinea pigs are infected with a virulent strain of M. tuberculosis, typically H37Rv.[4] After a set period to allow the infection to establish, treatment with the investigational drug (e.g., BTZ043) or a comparator (e.g., INH) is initiated.[4] The drugs are administered orally at specified doses for a defined duration.[4] At the end of the treatment period, the animals are euthanized, and organs such as the lungs and spleen are harvested to determine the bacterial load, usually by plating serial dilutions of tissue homogenates and counting colony-forming units (CFU).[4]

Clinical Development

BTZ043 has progressed to clinical trials. A first-in-human, single ascending dose study in healthy participants found that BTZ043 was safe and well-tolerated.[15][16] Phase 2a studies have also been initiated to evaluate its safety, tolerability, and early bactericidal activity in patients with pulmonary TB.[1]

Conclusion

This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action that is highly effective against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its in vitro potency and in vivo efficacy, particularly in advanced disease models, underscore its potential as a valuable addition to future TB treatment regimens. While isoniazid remains a critical first-line drug, the emergence of INH-resistant TB strains necessitates the development of new compounds like BTZ043. Further clinical studies will be crucial in determining the precise role of BTZ043 in the clinical management of tuberculosis.

References

BTZ043 Racemate vs. Ethambutol: A Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-tuberculosis drug development, a critical evaluation of novel compounds against established therapeutics is paramount for advancing clinical practice. This guide provides a comparative analysis of the investigational drug candidate BTZ043 racemate and the first-line anti-tuberculosis drug ethambutol, with a focus on their in vitro efficacy as determined by Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis.

Executive Summary

BTZ043, a member of the benzothiazinone class, demonstrates significantly greater potency against Mycobacterium tuberculosis than ethambutol. The MIC of BTZ043 is in the nanomolar range, approximately 1000-fold lower than that of ethambutol, indicating superior in vitro activity.[1] Both drugs target the mycobacterial cell wall synthesis pathway but through distinct mechanisms. BTZ043 inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[2][3][4], while ethambutol inhibits arabinosyl transferases[5][6][7]. This fundamental difference in their mode of action makes BTZ043 a promising candidate, particularly for drug-resistant strains of M. tuberculosis.

Comparative Efficacy: MIC Values

The MIC is a fundamental measure of a drug's in vitro potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for BTZ043 and ethambutol against the reference strain M. tuberculosis H37Rv.

CompoundMIC against M. tuberculosis H37Rv
BTZ043 1 ng/mL (2.3 nM)[1]
Ethambutol 1 - 5 µg/mL[1]

Note: The MIC for BTZ043 is consistently reported in the low ng/mL range for various clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2]

Mechanism of Action

Both BTZ043 and ethambutol disrupt the synthesis of the mycobacterial cell wall, a unique and essential structure for the survival of M. tuberculosis. However, they target different enzymatic steps in the arabinan biosynthesis pathway.

BTZ043: Inhibition of DprE1

BTZ043 is a pro-drug that is activated within the mycobacterium. Its activated form covalently binds to a cysteine residue in the active site of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[3]. This irreversible inhibition blocks the formation of decaprenylphosphoryl-arabinose (DPA), a crucial precursor for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[2][4]

BTZ043_Mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_drug Drug Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenylphosphoryl-arabinose (DPA) DprE1->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Components (Arabinogalactan, Lipoarabinomannan) Arabinan->CellWall BTZ043 BTZ043 (Prodrug) Activated_BTZ043 Activated BTZ043 BTZ043->Activated_BTZ043 Activation Activated_BTZ043->DprE1 Inhibition Ethambutol_Mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_drug Drug Action DPA Decaprenylphosphoryl-arabinose (DPA) Emb Arabinosyl Transferases (EmbA, EmbB, EmbC) DPA->Emb Arabinan Arabinan Polymerization Emb->Arabinan CellWall Cell Wall Components (Arabinogalactan, Lipoarabinomannan) Arabinan->CellWall Ethambutol Ethambutol Ethambutol->Emb Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Drug_Prep Prepare Drug Dilutions Dispense_Drug Dispense Drug Dilutions into 96-well Plate Drug_Prep->Dispense_Drug Inoculum_Prep Prepare Bacterial Inoculum Add_Inoculum Add Inoculum to Wells Inoculum_Prep->Add_Inoculum Dispense_Drug->Add_Inoculum Incubate Incubate at 37°C Add_Inoculum->Incubate Visual_Inspection Visual Inspection for Growth Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

References

Validating the Synergistic Interaction Between BTZ043 and Bedaquiline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach lies in the synergistic combination of existing and new anti-tubercular agents. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data validating the synergistic interaction between BTZ043, a novel benzothiazinone, and bedaquiline, a diarylquinoline.

BTZ043 inhibits the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[1] Bedaquiline targets the F-ATP synthase, disrupting cellular energy production.[2][3][4] The combination of these two distinct mechanisms of action has been shown to produce a powerful synergistic effect against Mycobacterium tuberculosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of the efficacy of BTZ043 and bedaquiline as monotherapies and in combination.

Table 1: In Vitro Synergism of BTZ043 and Bedaquiline against M. tuberculosis H37Rv

Drug/CombinationMIC (ng/mL)Fractional Inhibitory Concentration Index (FICI)Outcome
BTZ0431.5N/ABacteriostatic
Bedaquiline (TMC207)80N/ABacteriostatic
BTZ043 + Bedaquiline0.375 + 20 (¼ MIC of each)0.5[5]Synergistic & Bactericidal[5]

Note: An FICI of ≤ 0.5 is considered synergistic.[5]

Table 2: In Vitro Bactericidal Activity of BTZ043 and Bedaquiline Combination

Drug/CombinationConcentration (ng/mL)Log10 CFU Reduction from Day 0
BTZ0430.375 (¼ MIC)No significant reduction
Bedaquiline (TMC207)20 (¼ MIC)No significant reduction
BTZ043 + Bedaquiline0.375 + 200.5[5]

Table 3: In Vivo Efficacy of BTZ043 and Bedaquiline in Murine Models

Treatment GroupDosage (mg/kg)Treatment DurationMean Log10 CFU/Lung
Untreated Control-4 weeksNot reported
BTZ043504 weeks1 log reduction from control[6]
Bedaquiline + Pretomanid + Linezolid (BPaL)25 (Bedaquiline)28 daysLower than BPaL + BTZ043
BPaL + BTZ04325 (Bedaquiline) + 100 (BTZ043)28 days75% higher than BPaL alone[7]

Note: The in vivo study combining BTZ043 with the BPaL regimen showed an antagonistic effect, which was attributed to a significant reduction in the plasma exposure of bedaquiline, pretomanid, and linezolid when co-administered with BTZ043 in mice.[7][8] This highlights the importance of further pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Synergy Testing: Checkerboard Assay

Objective: To determine the fractional inhibitory concentration index (FICI) of the BTZ043 and bedaquiline combination.

Methodology:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Drug Preparation: Prepare stock solutions of BTZ043 and bedaquiline in dimethyl sulfoxide (DMSO).

  • Assay Setup: In a 96-well microplate, create a two-dimensional checkerboard of serial dilutions of BTZ043 (vertically) and bedaquiline (horizontally).

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Determine the minimum inhibitory concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. A resazurin-based assay can be used for colorimetric determination of viability.[5]

  • FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 indicates synergy.[5]

In Vitro Bactericidal Activity: Cell Viability Assay

Objective: To assess the bactericidal effect of the BTZ043 and bedaquiline combination.

Methodology:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Drug Exposure: Expose the bacterial cultures to sub-MIC concentrations of BTZ043 (e.g., ¼ MIC), bedaquiline (e.g., ¼ MIC), and the combination of both. Include a no-drug control.

  • Time Points: Collect aliquots from each culture at specified time points (e.g., day 0, 3, 5, 7).

  • CFU Determination: Perform serial dilutions of the collected aliquots and plate them on Middlebrook 7H11 agar plates.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point. A significant reduction in CFU compared to the starting inoculum and the single-drug controls indicates bactericidal activity.[5]

In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis

Objective: To evaluate the in vivo efficacy of BTZ043 in combination with other anti-tubercular drugs.

Methodology:

  • Animal Model: BALB/c mice.

  • Infection: Infect mice via aerosol with a low dose of M. tuberculosis H37Rv.

  • Treatment Initiation: Begin treatment several weeks post-infection to establish a chronic infection model.

  • Drug Administration: Administer drugs orally via gavage.

    • Bedaquiline: 25 mg/kg, once daily.

    • BTZ043: 100 mg/kg, twice daily (8 hours apart).

  • Treatment Duration: Treat mice for a specified period, for example, 28 days.[7]

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and homogenize their lungs.

  • Bacterial Load Determination: Plate serial dilutions of the lung homogenates on 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the mean log10 CFU/lung between the different treatment groups and the untreated control group.

Visualizations

The following diagrams illustrate the proposed mechanism of synergistic action and the experimental workflows.

Synergy_Mechanism cluster_Mtb Mycobacterium tuberculosis BTZ043 BTZ043 DprE1 DprE1 Enzyme BTZ043->DprE1 Inhibits CellWall Cell Wall Synthesis (Arabinogalactan) DprE1->CellWall Essential for WeakenedCellWall Weakened Cell Wall CellWall->WeakenedCellWall Disruption leads to Bedaquiline Bedaquiline WeakenedCellWall->Bedaquiline Enhanced Penetration CellDeath Bacterial Cell Death WeakenedCellWall->CellDeath Synergistic Effect ATPSynthase F-ATP Synthase Bedaquiline->ATPSynthase Inhibits ATP ATP Production ATPSynthase->ATP Essential for ATP->CellDeath Synergistic Effect Checkerboard_Workflow Start Start PrepareDrugs Prepare Serial Dilutions of BTZ043 & Bedaquiline Start->PrepareDrugs SetupPlate Create Checkerboard in 96-Well Plate PrepareDrugs->SetupPlate Inoculate Inoculate with M. tuberculosis H37Rv SetupPlate->Inoculate Incubate Incubate at 37°C Inoculate->Incubate ReadMIC Determine MICs (Visual or Resazurin) Incubate->ReadMIC CalculateFICI Calculate FICI ReadMIC->CalculateFICI Result Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 4) Antagonism (FICI > 4) CalculateFICI->Result End End Result->End InVivo_Workflow Start Start InfectMice Aerosol Infection of Mice with M. tuberculosis Start->InfectMice EstablishInfection Establish Chronic Infection InfectMice->EstablishInfection TreatMice Administer Drug Regimens (Monotherapy & Combination) EstablishInfection->TreatMice Euthanize Euthanize Mice after Treatment Period TreatMice->Euthanize HarvestLungs Harvest and Homogenize Lungs Euthanize->HarvestLungs DetermineCFU Determine Bacterial Load (CFU) HarvestLungs->DetermineCFU AnalyzeData Compare CFU between Treatment Groups DetermineCFU->AnalyzeData End End AnalyzeData->End

References

A Comparative Analysis of BTZ043 and PBTZ169: Next-Generation Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the benzothiazinone (BTZ) antitubercular drug candidate, BTZ043, and its advanced derivative, PBTZ169 (Macozinone). Both compounds represent a novel class of potent agents targeting the cell wall synthesis of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. PBTZ169 was developed to improve upon the pharmacological properties of the parent compound, BTZ043, and has demonstrated superior efficacy and safety in preclinical models.[1][2] This document synthesizes key experimental data on their mechanism of action, in vitro and in vivo efficacy, and safety profiles to inform further research and development.

Shared Mechanism of Action: DprE1 Inhibition

Both BTZ043 and PBTZ169 share a unique mechanism of action, targeting the essential flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1][3] This enzyme is critical for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall, specifically arabinogalactan and lipoarabinomannan.[1][3]

The compounds act as suicide substrates. The nitro group on the benzothiazinone scaffold is reduced by the flavin cofactor in DprE1, creating a reactive nitroso species. This intermediate then forms a covalent semi-mercaptal adduct with a key cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inactivation.[1][4] This blockade of arabinan synthesis ultimately leads to cell lysis and bacterial death.[3]

G cluster_pathway Arabinan Biosynthesis Pathway cluster_inhibition Inhibitor Action PRPP PRPP DPA DPA (Decaprenyl-P-arabinose) PRPP->DPA DprE1 / DprE2 Enzyme Complex DPX DPX Arabinan Arabinan Polymers (AG & LAM) DPA->Arabinan Arabinosyl- transferases CellWall Mycobacterial Cell Wall Arabinan->CellWall Inhibitor BTZ043 / PBTZ169 Inhibitor->PRPP Irreversible Covalent Inhibition of DprE1 G inf Aerosol Infection of BALB/c Mice with M. tuberculosis chron Establish Chronic Infection (e.g., 4-6 weeks) inf->chron treat Initiate Daily Oral Treatment chron->treat g1 Vehicle Control g2 BTZ043 (e.g., 50 mg/kg) g3 PBTZ169 (Dose Range) g4 Positive Control (e.g., INH) dur Treat for 4 Weeks euth Euthanize Mice dur->euth harvest Harvest Lungs & Spleens euth->harvest cfu Homogenize & Plate Dilutions on Solid Media harvest->cfu count Incubate & Count CFUs cfu->count analyze Analyze Data: Compare log₁₀ CFU Reduction count->analyze

References

BTZ043: A Potent Benzothiazinone Demonstrates Consistent Efficacy Against Both Clinical and Laboratory Strains of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that BTZ043, a novel benzothiazinone inhibitor, exhibits potent and consistent bactericidal activity against a wide spectrum of Mycobacterium tuberculosis (M.tb) strains. This includes drug-susceptible laboratory strains and, critically, diverse clinical isolates, encompassing multidrug-resistant (MDR) and extensively drug-resistant (XDR) variants. Its targeted mechanism of action, inhibiting a key enzyme in cell wall synthesis, underpins its consistent efficacy and low potential for pre-existing resistance.

BTZ043 is a promising anti-tubercular agent currently in clinical development.[1][2] It belongs to a class of compounds that inhibit the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[3][4][5] This targeted action leads to cell lysis and death of the bacteria.[1] The high potency of BTZ043 is demonstrated by its low minimum inhibitory concentrations (MICs) against M.tb, which are often in the nanomolar range.[1][5][6]

Comparative Efficacy: Clinical Isolates vs. Laboratory Strains

Studies have consistently shown that BTZ043 maintains its high potency across a multitude of M.tb strains, a crucial feature for a new anti-TB drug. A large European study involving 240 clinical isolates, including those resistant to isoniazid, found them to be uniformly susceptible to BTZ043.[7] This suggests that the mutations conferring resistance to other drugs do not affect the activity of BTZ043.

The MIC values for BTZ043 against clinical isolates, including MDR and XDR strains, are comparable to those observed for the standard laboratory reference strain, H37Rv. This indicates a lack of significant pre-existing resistance in the circulating M.tb population.

Table 1: Minimum Inhibitory Concentration (MIC) of BTZ043 against M. tuberculosis Strains
Strain TypeStrain/Isolate DescriptionNumber of IsolatesMIC Range (ng/mL)Reference
Laboratory Strain H37RvNot Specified~1[5]
H37RvNot Specified0.001 mg/L (1 ng/mL)[4]
Clinical Isolates Drug-sensitive and MDR2400.75 - 30[8]
Drug-sensitive78Not specified in detail[8]
MDRNot specified in detailNot specified in detail[8]
XDRNot specified in detailNot specified in detail[8]
Pan-sensitive, monodrug-resistant, MDR, and XDR>30Effective (specific MICs not detailed)[9]
Wild-type (phylogenetically diverse)70Mode of 0.002 µg/mL (2 ng/mL)[10]

It is important to note that minor variations in MIC ranges can be attributed to differences in experimental settings and the specific strains tested.[8] However, the overall data strongly supports the consistent and potent activity of BTZ043 against both susceptible and drug-resistant clinical isolates of M.tb.

Mechanism of Action and Resistance

BTZ043's efficacy stems from its covalent inhibition of the DprE1 enzyme.[1][5] The drug forms a semimercaptal adduct with a cysteine residue in the active site of DprE1, effectively blocking its function.[5] This mechanism is highly specific to mycobacteria.[3]

Resistance to BTZ043, although rare, is associated with mutations in the dprE1 gene, specifically at the Cys387 codon.[11] Studies have also identified low-level cross-resistance with bedaquiline and clofazimine linked to mutations in the Rv0678 gene, which regulates the MmpS5-MmpL5 efflux pump.[10][12] However, baseline resistance to BTZ043 among primary clinical isolates has not been identified.[4]

Experimental Protocols

The determination of BTZ043's efficacy is primarily conducted through in vitro susceptibility testing to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of BTZ043 that inhibits the visible growth of M. tuberculosis.

Methodology: A common method is broth microdilution, following guidelines such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

  • Preparation of Inoculum: M. tuberculosis strains are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The bacterial suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Drug Dilution Series: A serial two-fold dilution of BTZ043 is prepared in Middlebrook 7H9 broth in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values (e.g., 0.000125 to 0.016 µg/mL).[10]

  • Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the culture medium and the bacterial inoculum (no drug).

    • Sterility Control: Wells containing only the culture medium (no bacteria).

  • Incubation: The microtiter plates are incubated at 37°C for a period of 7 to 14 days.[10]

  • Reading of Results: The MIC is determined as the lowest concentration of BTZ043 at which there is no visible growth of the bacteria.[10] This can be assessed visually or using a colorimetric indicator such as resazurin.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of BTZ043 and a typical experimental workflow for determining its efficacy.

BTZ043_Mechanism_of_Action cluster_cell_wall M. tuberculosis Cell Wall Synthesis DPR Decaprenyl-P-Ribose DprE1 DprE1 Enzyme DPR->DprE1 Epimerization DPA Decaprenyl-P-Arabinose (Arabinan Precursor) DprE1->DPA Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption BTZ043 BTZ043 BTZ043->DprE1 Inhibition Covalent Inhibition Inhibition->DprE1

Caption: Mechanism of action of BTZ043 targeting DprE1.

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture M.tb Strains (Clinical & Lab) Inoculum Standardize Inoculum (0.5 McFarland) Culture->Inoculum Plate Inoculate Microtiter Plate (Drug dilutions + Inoculum) Inoculum->Plate Dilution Prepare Serial Dilutions of BTZ043 Dilution->Plate Controls Include Growth & Sterility Controls Incubate Incubate at 37°C (7-14 days) Plate->Incubate Read Visually Inspect for Growth or use Resazurin Incubate->Read Determine Determine MIC (Lowest concentration with no growth) Read->Determine

Caption: Workflow for MIC determination of BTZ043.

References

A Comparative Analysis of the In Vitro and In Vivo Potency of BTZ043 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the stereospecific activity of the antitubercular agent BTZ043.

This guide provides a detailed comparison of the in vitro and in vivo potency of the enantiomers of BTZ043, a promising benzothiazinone anti-tuberculosis drug candidate. While BTZ043, the (S)-enantiomer, has been extensively studied, this guide aims to collate the available data on both its (S) and (R) forms to inform further research and development.

Executive Summary

Data Presentation: In Vitro and In Vivo Potency

While specific quantitative data directly comparing the in vitro and in vivo potency of the individual (R)- and (S)-enantiomers of BTZ043 is not extensively published, the available literature suggests that both enantiomers are equipotent in vitro. The primary focus of published research has been on the racemic mixture and, more commonly, the clinically developed (S)-enantiomer, BTZ043.

Table 1: In Vitro Potency of BTZ043 against Mycobacterium tuberculosis

CompoundStrainMIC (μg/mL)MIC (nM)Reference
BTZ043 ((S)-enantiomer)H37Rv0.001~2.3[2]
BTZ043 ((S)-enantiomer)Erdman0.008~18.5[3]
BTZ043 ((S)-enantiomer)Clinical Isolates (MDR/XDR)0.001 - 0.03~2.3 - 69.5[4]

Note: The majority of published data pertains to BTZ043, which is the (S)-enantiomer. The assertion of equipotency for the (R)-enantiomer is based on qualitative statements in the literature, pending the publication of direct comparative quantitative data.

Table 2: In Vivo Efficacy of BTZ043 ((S)-enantiomer) in Mouse Models of Tuberculosis

Mouse ModelDosageTreatment DurationReduction in Bacterial Load (log10 CFU)Reference
BALB/c50 mg/kg2 monthsSuperior to isoniazid[4]
C3HeB/FeJ50-200 mg/kg2 monthsSignificant dose-dependent reduction[3]

Experimental Protocols

In Vitro Potency Assessment: Minimum Inhibitory Concentration (MIC) Assay

The in vitro potency of BTZ043 enantiomers against Mycobacterium tuberculosis is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the bacteria.

Protocol: Broth Microdilution Method

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a McFarland standard of 0.5, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: The BTZ043 enantiomers are serially diluted in 7H9 broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. Control wells with no drug are also included.

  • Incubation: The microtiter plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that shows no visible turbidity or a significant reduction in a growth indicator dye (e.g., resazurin).

In Vivo Efficacy Assessment: Mouse Model of Tuberculosis

The in vivo efficacy of BTZ043 enantiomers is evaluated in mouse models of chronic tuberculosis infection.

Protocol: Chronic Infection Model in BALB/c Mice

  • Infection: BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman strain) to establish a chronic infection in the lungs.

  • Treatment: Several weeks post-infection, mice are treated orally with the BTZ043 enantiomers at various doses (e.g., 50 mg/kg) daily for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle only.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted to determine the bacterial load in each organ.

  • Data Analysis: The reduction in bacterial load (log10 CFU) in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the compounds.

Mandatory Visualizations

Mechanism of Action of BTZ043

BTZ043 Mechanism of Action cluster_cell_wall Mycobacterium tuberculosis Cell Wall Synthesis cluster_drug_action Drug Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-D-erythropentofuranose (DPX) DprE1->DPX Lysis Cell Lysis DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall CellWall->Lysis BTZ043 BTZ043 Enantiomer Inhibition Covalent Inhibition BTZ043->Inhibition Inhibition->DprE1

Caption: Mechanism of action of BTZ043 enantiomers.

Experimental Workflow for Comparing BTZ043 Enantiomers

Experimental Workflow Start Start: Synthesize/Separate BTZ043 Enantiomers InVitro In Vitro Potency Assessment (MIC Assay) Start->InVitro InVivo In Vivo Efficacy Assessment (Mouse Model) Start->InVivo DataAnalysis Data Analysis and Comparison InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion on Stereospecificity DataAnalysis->Conclusion

Caption: Experimental workflow for comparing BTZ043 enantiomers.

References

The Unwavering Case for DprE1: How BTZ043-Resistant Mutants Validate a Prime Tuberculosis Target

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, urgently necessitates novel therapeutic strategies. One of the most promising targets to emerge in recent years is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. The benzothiazinone BTZ043, a potent inhibitor of Mycobacterium tuberculosis, has been instrumental in validating DprE1 as a druggable target. This guide provides a comprehensive comparison, supported by experimental data from resistant mutants, to solidify the case for DprE1 as the primary target of BTZ043 and to contextualize its performance against other DprE1 inhibitors.

Mechanism of Action: A Covalent Bond Seals the Deal

BTZ043 exerts its bactericidal effect by inhibiting DprE1, an enzyme crucial for the synthesis of arabinans, which are vital components of the mycobacterial cell wall[1]. The potency of BTZ043 stems from its specific, covalent binding to a critical cysteine residue (Cys387) within the active site of DprE1[1]. This interaction is facilitated by the reduction of the nitro group of BTZ043 by the reduced flavin cofactor of DprE1, leading to the formation of a semimercaptal adduct and irreversible inactivation of the enzyme[1][2]. This targeted mechanism disrupts the production of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis, ultimately leading to cell lysis and death[3].

cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_drug_action BTZ043 Mechanism of Action DPR Decaprenyl-phosphoribose (DPR) DPA Decaprenyl-phospho-arabinose (DPA) DPR->DPA DprE1/DprE2 Epimerization Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall BTZ043 BTZ043 Inactive_DprE1 Inactive DprE1 (covalent adduct) BTZ043->Inactive_DprE1 Covalent binding to Cys387 DprE1 DprE1 (with Cys387) DprE1->Inactive_DprE1 Inactive_DprE1->DPA Inhibition

Mechanism of BTZ043 action on the DprE1 pathway.

Evidence from the Resistance Frontline: Mutations Pinpoint the Target

The most compelling evidence validating DprE1 as the primary target of BTZ043 comes from the genetic analysis of resistant M. tuberculosis mutants[4][2]. Overwhelmingly, these resistant strains harbor mutations in the dprE1 gene, specifically at the codon for Cys387[2][5]. Substitutions of this critical cysteine with other amino acids, such as glycine, alanine, serine, asparagine, or threonine, confer varying levels of resistance to BTZ043[6]. This direct correlation between a single point mutation in DprE1 and high-level resistance provides unequivocal evidence of on-target activity.

Comparative Efficacy: Wild-Type vs. Resistant Mutants

The impact of Cys387 mutations on the efficacy of BTZ043 and its more advanced analogue, PBTZ169, is stark. The minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) for these compounds increase dramatically in mutant strains, often by several orders of magnitude.

CompoundStrain/EnzymeMutationMIC (ng/mL)Fold Increase in MICIC50 (µM)Fold Increase in IC50Reference
BTZ043 M. tuberculosis H37Rv (Wild-Type)-1---[4]
BTZ043 M. tuberculosis Resistant MutantCys387Ser>10,000>10,000--[5]
BTZ043 M. tuberculosis Resistant MutantCys387Gly>10,000>10,000--[5]
PBTZ169 Wild-Type DprE1---0.03-[4]
PBTZ169 Mutant DprE1Cys387Gly--15.3510[4]
PBTZ169 Mutant DprE1Cys387Ser--12.8427[4]
PBTZ169 Mutant DprE1Cys387Ala--10.2340[4]
PBTZ169 Mutant DprE1Cys387Thr--9.8327[4]
PBTZ169 Mutant DprE1Cys387Asn--18.1603[4]

The DprE1 Inhibitor Landscape: A Comparative Overview

BTZ043 paved the way for the development of a new class of antitubercular agents targeting DprE1. Several other DprE1 inhibitors, both covalent and non-covalent, are now in various stages of development.

InhibitorClassMechanismDevelopment StageKey CharacteristicsReference
BTZ043 BenzothiazinoneCovalentPhase 2Potent, first-in-class DprE1 inhibitor.[7]
PBTZ169 (Macozinone) BenzothiazinoneCovalentPhase 2/3Improved potency and safety profile compared to BTZ043.[8][9]
TBA-7371 AzaindoleNon-covalentClinical TrialsLacks the nitro group required for covalent binding.[10]
OPC-167832 CarbostyrilNon-covalentClinical TrialsPotent non-covalent inhibitor.[10]
Quabodepistat -CovalentClinical TrialsAnother novel candidate targeting DprE1.[11]

The existence of both covalent and non-covalent inhibitors targeting the same enzyme provides a unique opportunity for comparative analysis. While covalent inhibitors like BTZ043 and PBTZ169 offer high potency, non-covalent inhibitors may present a different resistance profile and pharmacological properties. For instance, non-covalent inhibitors can still effectively inhibit mutant DprE1 enzymes where covalent binding is compromised[6].

Experimental Protocols: A Blueprint for Validation

The validation of DprE1 as the target of BTZ043 has been built on a foundation of robust experimental methodologies.

Generation and Selection of Resistant Mutants

A common method to identify the target of a new antimicrobial is to generate and characterize resistant mutants.

start M. tuberculosis Culture exposure Expose to sub-MIC concentrations of BTZ043 start->exposure selection Plate on agar containing 4x to 64x MIC of BTZ043 exposure->selection colonies Isolate resistant colonies selection->colonies wgs Whole-Genome Sequencing colonies->wgs analysis Identify mutations in dprE1 (e.g., Cys387) wgs->analysis end Target Validated analysis->end

Workflow for generating and identifying BTZ043-resistant mutants.
  • Spontaneous Mutagenesis: M. tuberculosis cultures are grown to a high density and then plated on solid medium containing concentrations of BTZ043 several times higher than the MIC. Colonies that grow are selected as resistant mutants.

  • Site-Directed Mutagenesis: To confirm the role of a specific residue, such as Cys387, site-directed mutagenesis is employed to introduce specific amino acid substitutions at that position in the dprE1 gene[4]. The mutated gene is then expressed in a susceptible M. tuberculosis strain to assess its impact on drug susceptibility.

Whole-Genome Sequencing (WGS)

WGS is a powerful, unbiased approach to identify all genetic mutations in a resistant strain compared to its susceptible parent.

  • DNA Extraction: Genomic DNA is extracted from both the BTZ043-resistant mutant and the parental wild-type strain.

  • Library Preparation and Sequencing: The DNA is fragmented, and sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: The sequencing reads are aligned to a reference M. tuberculosis genome. Single nucleotide polymorphisms (SNPs), insertions, and deletions are identified and compared between the resistant and susceptible strains[12][13]. Mutations consistently found in resistant isolates and absent in susceptible ones, particularly in a single gene like dprE1, strongly indicate the drug's target.

Enzyme Inhibition Assays

Biochemical assays using purified DprE1 enzyme are crucial for confirming direct inhibition and for determining kinetic parameters.

  • Protein Expression and Purification: The wild-type and mutant DprE1 enzymes are overexpressed in a suitable host (e.g., E. coli) and purified.

  • Activity Assay: The enzymatic activity of DprE1 is measured by monitoring the oxidation of its substrate, decaprenylphosphoryl-β-D-ribose (DPR). This can be done using a coupled assay with a colorimetric or fluorescent readout.

  • IC50 Determination: The purified enzyme is incubated with a range of inhibitor concentrations, and the concentration required to inhibit 50% of the enzyme's activity (IC50) is determined[4]. A significant increase in the IC50 for the mutant enzyme compared to the wild-type confirms the role of the mutation in conferring resistance.

Conclusion

The convergence of genetic, biochemical, and microbiological data provides an irrefutable validation of DprE1 as the primary target of BTZ043. The consistent emergence of resistance-conferring mutations in the dprE1 gene, specifically at the Cys387 residue, serves as the cornerstone of this validation. This targeted mechanism of action, combined with the potent bactericidal activity of BTZ043 and its analogues, underscores the immense potential of DprE1 as a high-value target for the development of new and effective treatments for tuberculosis. The ongoing clinical development of multiple DprE1 inhibitors is a testament to the success of this target-based drug discovery approach.

References

A Comparative Analysis of BTZ043 and Other DprE1 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics with new mechanisms of action.[1] One of the most promising new targets for tuberculosis (TB) drug development is the enzyme Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[2][3] This flavoenzyme is a critical component of the mycobacterial cell wall synthesis pathway, catalyzing an essential epimerization step in the formation of arabinogalactan and lipoarabinomannan—key structures for the bacterium's viability.[3][4] Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death.[2] This guide provides a comparative analysis of BTZ043, a lead DprE1 inhibitor, with other prominent inhibitors targeting the same enzyme.

Mechanism of Action: Covalent vs. Non-covalent Inhibition

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[3]

  • Covalent Inhibitors: These compounds, which include the benzothiazinones (BTZs) like BTZ043 and PBTZ169, typically contain a nitro group.[3] They act as prodrugs that are activated by the reduced flavin adenine dinucleotide (FADH₂) cofactor within the DprE1 active site.[3][5] This activation reduces the nitro group to a reactive nitroso derivative, which then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the enzyme's active site, permanently inactivating it.[6][7] This mechanism-based inhibition is often referred to as "suicide inhibition".[8][9]

  • Non-covalent Inhibitors: This class, including compounds like TBA-7371 and OPC-167832, lacks the nitro group required for covalent bonding.[8] Instead, they bind reversibly to the DprE1 active site through a network of non-covalent interactions, competitively inhibiting the enzyme's function.[3]

cluster_pathway Arabinan Biosynthesis Pathway cluster_inhibitors DprE1 Inhibition DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 Enzyme (FAD → FADH₂) DPR->DprE1 DPX DPX (Keto-intermediate) DprE2 DprE2 Enzyme DPX->DprE2 DPA DPA (Decaprenylphosphoryl-β-D-arabinose) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan DprE1->DPX DprE2->DPA Covalent Covalent Inhibitors (e.g., BTZ043, PBTZ169) Activation Prodrug Activation (Nitro → Nitroso) Covalent->Activation NonCovalent Non-Covalent Inhibitors (e.g., TBA-7371, OPC-167832) NonCovalent->DprE1 Bond Covalent Bond with Cys387 (Irreversible Inhibition) Activation->Bond Bond->DprE1

Figure 1: DprE1 inhibition pathway.

Comparative Performance of Lead DprE1 Inhibitors

Several DprE1 inhibitors have advanced to clinical trials, with BTZ043 being a key candidate.[9][10] Its performance, along with other notable inhibitors, is summarized below.

InhibitorChemical ClassMechanism of Action (MoA)Mtb MIC (H37Rv)DprE1 IC50Clinical Phase
BTZ043 BenzothiazinoneCovalent0.001 - 0.008 µg/mL[8][11]~0.403 µM[12]Phase 2[9][10]
PBTZ169 Piperazine-benzothiazinoneCovalentMore potent than BTZ043[8]~0.267 µM[12]Phase 1/2 (terminated)[9][10]
TBA-7371 AzaindoleNon-covalentLess potent than BTZ043[8]N/APhase 2 (completed)[9][10]
OPC-167832 DihydrocarbostyrilNon-covalent0.00024 - 0.002 µg/mL[12]~0.258 µM[12]Phase 2[9][10]

Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal inhibitory concentration) values can vary based on specific assay conditions.

Analysis of Performance Data:

  • Potency: All four clinical-stage candidates exhibit potent bactericidal activity with nanomolar or sub-nanomolar MIC values.[8][11][12] The non-covalent inhibitor OPC-167832 and the covalent inhibitor PBTZ169 have demonstrated slightly greater in vitro potency than BTZ043 in some head-to-head comparisons.[8][12] TBA-7371 is generally reported as being less potent than the other three.[8]

  • In Vivo Efficacy: All four drugs demonstrate potent bactericidal activity in mouse models.[8] An interesting distinction has been observed in the C3HeB/FeJ mouse model, which develops human-like caseous necrotic lesions. In this model, the covalent inhibitors BTZ043 and PBTZ169 exhibited a more rapid rate of bacterial killing during the second month of treatment compared to the non-covalent inhibitors.[8] This suggests a potential mechanistic difference in sustained activity within complex lesion environments. BTZ043 has been shown to effectively penetrate these necrotic lesions and maintain concentrations above its MIC.[13]

Experimental Protocols

The data presented are derived from standardized in vitro assays designed to measure enzyme inhibition and antibacterial activity.

1. DprE1 Enzyme Inhibition Assay (Fluorometric Redox Assay)

This assay quantifies an inhibitor's ability to block the enzymatic activity of purified DprE1.[14]

  • Principle: The assay measures the DprE1-catalyzed oxidation of the substrate (e.g., decaprenylphosphoryl-β-d-ribose, DPR) to its keto-intermediate, DPX.[7] This reaction involves the reduction of the enzyme's FAD cofactor to FADH₂. A redox indicator dye, such as resazurin (non-fluorescent), is included in the reaction. FADH₂ can reduce resazurin to the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to DprE1 activity.

  • Methodology:

    • Purified DprE1 enzyme is incubated in a multi-well plate with varying concentrations of the test inhibitor.

    • The reaction is initiated by adding the substrate (e.g., DPR or a suitable analogue like GGPR) and the resazurin indicator.[14]

    • The plate is incubated, and fluorescence (excitation/emission ~560/590 nm) is measured over time.

    • The rate of reaction is calculated for each inhibitor concentration and compared to a no-inhibitor control.

    • The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[14]

start Combine in microplate: • Purified DprE1 Enzyme • Test Compound (serial dilutions) • Resazurin (Redox Indicator) initiate Initiate reaction by adding Substrate (DPR or analogue) start->initiate incubate Incubate at 37°C initiate->incubate measure Measure Fluorescence (Resorufin formation) over time incubate->measure calculate Calculate Rate of Reaction and Percent Inhibition measure->calculate end Determine IC50 Value calculate->end

Figure 2: DprE1 inhibition assay workflow.

2. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis.

  • Principle: The broth microdilution method is commonly used. Bacteria are exposed to a range of drug concentrations in a liquid growth medium.[15] After incubation, bacterial growth is assessed either visually or by using a metabolic indicator.

  • Methodology:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microplate containing a suitable culture broth (e.g., Middlebrook 7H9).[15]

    • Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

    • Positive (no drug) and negative (no bacteria) control wells are included.

    • The plates are sealed and incubated at 37°C for a period of 7-14 days.

    • Growth inhibition is assessed. For the Resazurin Microtiter Assay (REMA), resazurin is added to the wells. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change.[14]

Conclusion

DprE1 inhibitors are a vital new class of anti-tubercular agents with potent activity against drug-susceptible and resistant Mtb strains. BTZ043 stands out as a leading covalent inhibitor currently in Phase 2 clinical trials.[9] While it is exceptionally potent, comparative data shows that other inhibitors, such as the covalent PBTZ169 and the non-covalent OPC-167832, exhibit similar or even greater in vitro potency.[8][12] The distinction between covalent and non-covalent mechanisms may have significant implications for in vivo efficacy, particularly within the complex environment of TB granulomas, as suggested by preclinical models.[8] The continued development and comparative study of these compounds are crucial for identifying the most effective candidates to incorporate into future TB treatment regimens.

References

Evaluating the Antitubercular Activity of BTZ043 and its Metabolites, M1 and M2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutics. Benzothiazinones (BTZs) are a promising class of antitubercular agents, with BTZ043 being a lead candidate. Understanding the activity of its major metabolites, M1 and M2, is crucial for its clinical development. This guide provides a comparative evaluation of the in vitro and intracellular activity of BTZ043 and its metabolites, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

BTZ043 is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] Specifically, DprE1 is required for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan. BTZ043 is a prodrug that is activated within the mycobacterium to a reactive nitroso species. This activated form then covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme, disruption of cell wall synthesis, and ultimately, bacterial cell death.[4]

The following diagram illustrates the mechanism of action of BTZ043:

BTZ043 BTZ043 (Prodrug) Activated_BTZ Activated BTZ043 (Nitroso Species) BTZ043->Activated_BTZ Mycobacterial Reduction DprE1 DprE1 Enzyme Activated_BTZ->DprE1 Covalent Inhibition DPA Decaprenylphosphoryl- D-arabinose (DPA) DprE1->DPA Catalysis CellDeath Cell Death DprE1->CellDeath Inhibition leads to DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPR->DprE1 Substrate Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall CellWall->CellDeath

Caption: Mechanism of action of BTZ043.

Comparative In Vitro Activity

The in vitro antitubercular activity of BTZ043 and its metabolites is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.

CompoundDescriptionM. tuberculosis MICRelative Activity
BTZ043 Parent Drug0.001 - 0.008 mg/L[1]Highly Potent
M1 Amino derivative~0.5 - 4 mg/L (estimated)~500 times less active than BTZ043[1][5]
M2 Hydride Meisenheimer complexUnknown (highly unstable)[1][3]Activity is difficult to assess directly. May act as a reservoir for BTZ043.[6]

Key Findings:

  • BTZ043 exhibits exceptional potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]

  • Metabolite M1 , an amino derivative of BTZ043, is significantly less active, with its activity reduced by approximately 500-fold compared to the parent compound.[1][5]

  • Metabolite M2 is an unstable hydride Meisenheimer complex.[1][3] Its direct antitubercular activity is currently unknown due to its instability, which makes traditional MIC testing challenging.[1] However, M2 can revert to the parent compound BTZ043. The total exposure of BTZ043 and M2 (BTZ-043total) has been linked to the early bactericidal activity of the drug, suggesting that M2 may serve as a circulating reservoir for the active parent compound.[6]

Intracellular Activity against M. tuberculosis

Evaluating the activity of antitubercular compounds against intracellular mycobacteria is crucial, as M. tuberculosis primarily resides within host macrophages.

  • BTZ043 has demonstrated good activity against M. tuberculosis residing within macrophages.[1][5]

  • The intracellular activity of M1 and M2 has not been explicitly reported, but given the significantly lower in vitro activity of M1, it is expected to have poor intracellular efficacy. The contribution of M2 to intracellular killing is likely indirect, through its conversion to BTZ043.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of BTZ043 and its metabolites against M. tuberculosis is typically determined using a broth microdilution method.

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare serial dilutions of test compounds Inoculation Inoculate microplate wells containing compounds with M. tuberculosis Compound_Prep->Inoculation Bacteria_Prep Prepare standardized M. tuberculosis inoculum Bacteria_Prep->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination Determine MIC as lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Experimental workflow for MIC determination.

Detailed Methodology:

  • Preparation of Compounds: Stock solutions of BTZ043 and its metabolites are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) in a 96-well microplate.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv (or other relevant strains) is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Inoculation: Each well of the microplate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Intramacrophage Activity Assay

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages.

Workflow for Intramacrophage Activity Assay:

Macrophage_Culture Culture and differentiate macrophage-like cells (e.g., THP-1) Infection Infect macrophages with M. tuberculosis Macrophage_Culture->Infection Wash Wash to remove extracellular bacteria Infection->Wash Treatment Treat infected cells with serial dilutions of test compounds Wash->Treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Treatment->Incubation Lysis Lyse macrophages to release intracellular bacteria Incubation->Lysis CFU_Plating Plate serial dilutions of lysate on 7H11 agar Lysis->CFU_Plating CFU_Counting Incubate plates and count Colony Forming Units (CFUs) CFU_Plating->CFU_Counting Activity_Determination Determine intracellular activity by comparing CFU counts of treated vs. untreated cells CFU_Counting->Activity_Determination

References

Navigating Resistance: A Comparative Analysis of BTZ043 Cross-Resistance with Key Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of the novel anti-tubercular agent BTZ043 reveals a promising lack of significant cross-resistance with several key drugs, particularly the nitroimidazoles, while highlighting a low-level cross-resistance with bedaquiline and clofazimine mediated by a shared efflux mechanism. This guide provides a comprehensive comparison of BTZ043's performance against other anti-tubercular agents, supported by experimental data on resistance mechanisms and susceptibility profiles.

BTZ043, a potent benzothiazinone, inhibits the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] Its novel mechanism of action makes it a critical candidate in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. Understanding its cross-resistance patterns with existing and new anti-tubercular drugs is paramount for its effective clinical deployment.

Cross-Resistance Profile of BTZ043

Studies have primarily investigated the cross-resistance of BTZ043 with bedaquiline (BDQ) and clofazimine (CFZ). The data indicates two primary mechanisms of resistance to BTZ043: high-level resistance due to mutations in the target enzyme, DprE1, and low-level resistance conferred by mutations in the Rv0678 gene.

High-Level Resistance: dprE1 Mutations

Mutations in the dprE1 gene, particularly at the Cys387 residue, lead to a dramatic increase in the minimum inhibitory concentration (MIC) of BTZ043, often exceeding a 1,000-fold rise.[1] This high-level resistance is specific to DprE1 inhibitors and does not confer cross-resistance to other classes of anti-tubercular drugs.

Low-Level Cross-Resistance with Bedaquiline and Clofazimine: Rv0678 Mutations

Mutations in the Rv0678 gene, which encodes a transcriptional repressor of the MmpS5/MmpL5 efflux pump, have been shown to cause a 4- to 8-fold increase in the MIC of BTZ043.[1] Crucially, these same mutations are a known mechanism of resistance to bedaquiline and clofazimine, leading to low-level cross-resistance among these three drugs. It is important to note that this efflux-mediated resistance results in a less pronounced increase in MIC compared to target-based resistance.

Lack of Cross-Resistance with Delamanid and Pretomanid

While direct experimental data on the MIC of BTZ043 in confirmed delamanid- and pretomanid-resistant Mycobacterium tuberculosis strains is limited in the reviewed literature, the distinct mechanisms of action and resistance strongly suggest a lack of cross-resistance. Delamanid and pretomanid are nitroimidazoles that require activation by the F420-dependent nitroreductase system, involving genes such as ddn, fgd1, fbiA, fbiB, and fbiC. Resistance to these agents is primarily associated with mutations in these genes. As BTZ043's activity is independent of the F420 pathway, mutations conferring resistance to delamanid and pretomanid are not expected to affect susceptibility to BTZ043. BTZ043 has demonstrated activity against MDR and XDR clinical isolates, which would likely include strains resistant to nitroimidazoles.[3]

Data Presentation

The following tables summarize the quantitative data on the cross-resistance of BTZ043.

DrugResistance MechanismFold Increase in BTZ043 MICLevel of Cross-Resistance
Bedaquiline (BDQ) Rv0678 mutations (efflux pump upregulation)4- to 8-fold[1]Low-level
Clofazimine (CFZ) Rv0678 mutations (efflux pump upregulation)4- to 8-fold[1]Low-level
Delamanid (DLM) Mutations in F420 pathway genes (ddn, fbiA, etc.)No direct data available; expected to be noneUnlikely
Pretomanid (PTM) Mutations in F420 pathway genes (ddn, fbiA, etc.)No direct data available; expected to be noneUnlikely
MutationGeneEffect on BTZ043 SusceptibilityFold Increase in MIC
Cys387 substitutionsdprE1High-level resistance>1,000-fold[1]
Various mutationsRv0678Low-level resistance4- to 8-fold[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions underlying BTZ043's mechanism of action and resistance, the following diagrams have been generated.

BTZ043_Mechanism_of_Action cluster_cell_wall Mycobacterium Cell Wall Arabinogalactan Synthesis Arabinogalactan Synthesis BTZ043 BTZ043 DprE1 DprE1 BTZ043->DprE1 Binds to Inhibition Inhibition BTZ043->Inhibition DprE1->Arabinogalactan Synthesis Essential for Inhibition->DprE1 Inhibits

BTZ043 inhibits the DprE1 enzyme, blocking arabinogalactan synthesis.

BTZ043_Resistance_Mechanisms cluster_resistance BTZ043 Resistance High-Level Resistance High-Level Resistance Low-Level Cross-Resistance\n(with BDQ, CFZ) Low-Level Cross-Resistance (with BDQ, CFZ) dprE1 Mutation dprE1 Mutation dprE1 Mutation->High-Level Resistance Leads to Rv0678 Mutation Rv0678 Mutation MmpS5/L5 Efflux Pump Upregulation MmpS5/L5 Efflux Pump Upregulation Rv0678 Mutation->MmpS5/L5 Efflux Pump Upregulation Causes MmpS5/L5 Efflux Pump Upregulation->Low-Level Cross-Resistance\n(with BDQ, CFZ) Results in

Two main pathways lead to BTZ043 resistance.

Experimental_Workflow_MIC cluster_workflow MIC Determination Workflow A Prepare M. tuberculosis inoculum C Inoculate plates with bacterial suspension A->C B Serially dilute anti-tubercular agents in 96-well plates B->C D Incubate plates at 37°C C->D E Add viability indicator (e.g., Resazurin) D->E F Determine MIC (lowest concentration with no bacterial growth) E->F

Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Generation of BTZ043-Resistant Mycobacterium tuberculosis Mutants

M. tuberculosis H37Rv is cultured in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, and catalase). The culture is exposed to escalating concentrations of BTZ043 over multiple passages.[1][2] Cultures that exhibit growth at higher concentrations are then plated on Middlebrook 7H10 agar containing BTZ043 to select for resistant colonies. These colonies are then isolated for further analysis, including whole-genome sequencing to identify resistance-conferring mutations and MIC determination to quantify the level of resistance.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of BTZ043 and other anti-tubercular agents is determined using a broth microdilution method in 96-well plates. A standardized inoculum of M. tuberculosis is added to wells containing two-fold serial dilutions of the drug. The plates are incubated at 37°C for a defined period, typically 7-14 days. Following incubation, a viability indicator, such as resazurin, is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.

Conclusion

The novel anti-tubercular agent BTZ043 demonstrates a favorable cross-resistance profile. High-level resistance is target-specific and does not impact the efficacy of other drug classes. While low-level cross-resistance with bedaquiline and clofazimine exists due to a shared efflux-mediated resistance mechanism, the lack of a common resistance pathway with nitroimidazoles like delamanid and pretomanid is a significant advantage. This positions BTZ043 as a promising component for future combination therapies against drug-resistant tuberculosis, although continued surveillance for the emergence of resistance is crucial.

References

A Comparative Guide to the Potency of BTZ043: A Structural Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-tuberculosis drug candidate BTZ043 and its analogues, focusing on the structural and mechanistic basis for its superior potency. By presenting key experimental data, detailed protocols, and visual diagrams, we aim to offer a clear understanding of the structure-activity relationships that govern the efficacy of this promising class of compounds.

Introduction to BTZ043 and its Target

BTZ043 is a member of the benzothiazinone (BTZ) class of compounds, which exhibit potent bactericidal activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. It has demonstrated remarkable efficacy, with a minimal inhibitory concentration (MIC) as low as 1 ng/mL against drug-susceptible and multidrug-resistant strains.[1][2][3] The primary target of BTZ043 is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[2][4][5][6] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinans, which are essential for the integrity of the bacterium.[2][4][6] Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death.[2][7]

The Unique Mechanism of Action: Covalent Inhibition

The high potency of BTZ043 stems from its role as a mechanism-based, covalent inhibitor.[4][6][8] This means the drug is activated by its target enzyme, leading to an irreversible bond.

The process unfolds in two key steps:

  • Prodrug Activation: BTZ043 is a prodrug.[4] Upon entering the active site of DprE1, the enzyme's reduced flavin adenine dinucleotide (FAD) cofactor reduces the essential nitro group on the BTZ043 molecule.[9][10] This enzymatic reaction converts the inert nitro group into a highly reactive electrophilic nitroso derivative.[1][4][9]

  • Covalent Adduct Formation: The activated nitroso-BTZ043 then immediately reacts with a key cysteine residue (Cys394 in M. tb DprE1) within the enzyme's active site.[4][9][11] This reaction forms a stable, covalent semimercaptal adduct, effectively and irreversibly inactivating the DprE1 enzyme.[4][6][9]

This covalent "suicide inhibition" mechanism explains the exquisite, nanomolar potency of BTZ043.[4][6]

G cluster_0 DprE1 Active Site cluster_1 Activation & Inhibition DprE1 DprE1 Enzyme (with FADH₂) BTZ043 BTZ043 (Prodrug) (Nitro-form) DprE1->BTZ043 Binding Activation Enzymatic Reduction (by FADH₂) BTZ043->Activation Cys394 Active Site Cysteine (Cys394) Adduct Covalent DprE1-BTZ043 Adduct (Inactive Enzyme) Cys394->Adduct Nitroso Activated BTZ043 (Nitroso-derivative) Activation->Nitroso Forms Nitroso->Adduct Reacts with Cys394

Caption: Mechanism of DprE1 covalent inhibition by BTZ043.

Structural Basis for Potency: Insights from Crystallography

Crystal structures of DprE1 in complex with BTZ043 derivatives have provided unambiguous evidence for this mechanism.[4][6] The analysis reveals the covalent adduct formed between the inhibitor and Cys394.[4][11] Key structural features for high-potency inhibition include:

  • The 8-Nitro Group: This is the most critical functional group. Its reduction is the required activation step. Analogues lacking this group cannot form the covalent bond and lose their potency.[2][4][12]

  • The 1-Sulfur Atom: The sulfur atom within the benzothiazinone core is also essential for the compound's activity.[2][12]

  • The 6-Trifluoromethyl Group: This group makes important contacts with the enzyme, contributing to binding affinity and overall potency.[11][12]

  • The C-2 Side Chain: While the core structure is rigid in its requirements, the side chain at the C-2 position is highly tolerant to modification. This position is a key determinant for pharmacokinetic properties like solubility and bioavailability and can be altered to create improved analogues like PBTZ169.[12]

Comparative Analysis: BTZ043 vs. Its Analogues

The dramatic difference in potency between BTZ043 and its analogues is best illustrated by comparing their Minimum Inhibitory Concentrations (MIC).

Reduced Analogues: The Critical Role of the Nitro Group

Analogues where the nitro group of BTZ043 is reduced to an amino (BTZ045) or hydroxylamino (BTZ046) group are profoundly less active.[2][4] These compounds cannot be activated by DprE1 to the reactive nitroso species and are thus unable to form the covalent bond, resulting in a more than 500-fold increase in their MIC values.[2][4][8] This provides the strongest evidence for the mechanism-based inhibition pathway.

CompoundKey FeatureTarget InteractionMIC vs. M. tb H37RvPotency vs. BTZ043
BTZ043 8-Nitro GroupCovalent, irreversible1 ng/mL (2.3 nM)[2]-
BTZ045 8-Amino GroupNon-covalent, weak>500 ng/mL[2][4]>500-fold lower
BTZ046 8-Hydroxylamino GroupNon-covalent, weak>500 ng/mL[2][4]>500-fold lower
Second-Generation and Other Analogues

Research into the BTZ scaffold has led to the development of new analogues, some with improved properties.

CompoundKey FeatureTarget InteractionMIC vs. M. tb H37RvNotes
BTZ043 (S)-enantiomerCovalent, irreversible1 ng/mL[2]Preclinical candidate.[4]
PBTZ169 Piperazine side chainCovalent, irreversible< 0.004 µM (<1.7 ng/mL)[13]Improved potency and bioavailability.[7][13]
Compound 8o *Azaspirodithiolane groupPresumed Covalent0.0001 µM (0.04 ng/mL)[14][15]20-fold more potent than BTZ043 racemate.[14][15]
CT319 Nitro-analogueNon-covalentSignificantly less potent[1]Demonstrates binding without covalent link is possible but weak.[11]
DNB1 DinitrobenzamideTargets DprE172 ng/mL[4][8]Different chemical class, also targets DprE1.

*Compound 8o is [2-(2-methyl-1,4-dioxa-8-azaspiro(4.5)dec-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one]

G cluster_Potency Critical for High Potency cluster_Modification Tolerant to Modification Root BTZ Core Structure (Structure-Activity Relationship) Nitro 8-Nitro Group (for covalent binding) Root->Nitro Sulfur 1-Sulfur Atom Root->Sulfur CF3 6-CF₃ Group (for binding affinity) Root->CF3 SideChain C-2 Side Chain (affects solubility, PK/PD) Root->SideChain Result1 Result1 Nitro->Result1 Lacking this group (e.g., BTZ045/046) = >500x loss of potency Result2 Result2 SideChain->Result2 Modifying this group (e.g., PBTZ169) = Improved bioavailability

Caption: Key structure-activity relationships of the BTZ scaffold.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from the following key experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of a compound's potency.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation: M. tuberculosis H37Rv strains are cultured in Middlebrook 7H9 broth, supplemented with ADC, glycerol, and Tween 80, until reaching the late log phase.[13]

  • Serial Dilution: The test compounds (e.g., BTZ043 and its analogues) are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted and added to each well containing the test compound. Control wells (no drug) are included.

  • Incubation: The microplates are incubated at 37 °C for a specified period (typically 5-7 days).

  • Growth Measurement: A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plates are re-incubated for 24 hours.

  • Reading: A color change from blue (no growth) to pink (mycobacterial growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.

G A Prepare Serial Dilutions of BTZ Compounds in 96-well Plate B Inoculate Wells with M. tb Culture A->B C Incubate Plate at 37°C for 7 days B->C D Add Alamar Blue Reagent C->D E Re-incubate for 24 hours D->E F Read Results: Blue = Inhibition Pink = Growth E->F

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
DprE1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DprE1.

Protocol: Radiolabeled Substrate Conversion Assay [1]

  • Reaction Mixture: A reaction mixture is prepared containing the purified DprE1 enzyme, necessary cofactors (FAD, ATP, NAD, NADP), and buffer.

  • Inhibitor Incubation: The test inhibitor (e.g., BTZ043) is added to the reaction mixture and incubated with the enzyme for a set period (e.g., 30 minutes at 30 °C) to allow for binding and interaction.

  • Initiation of Reaction: The enzymatic reaction is started by adding a radiolabeled substrate, 14C-decaprenylphosphoryl-β-D-ribose (14C-DPR).

  • Reaction Quenching: After a defined time, the reaction is stopped.

  • Analysis: The reaction products are extracted and separated using thin-layer chromatography (TLC).

  • Quantification: The amount of converted product (decaprenylphosphoryl-2-keto-D-erythropentofuranose, or DPX) is quantified by detecting the radioactivity on the TLC plate. The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor.

Conclusion

The exceptional potency of BTZ043 is a direct consequence of its sophisticated mechanism of action as a mechanism-based covalent inhibitor. Its structure is perfectly tailored to be recognized and activated by its target, DprE1. The key structural features—the 8-nitro group, the benzothiazinone core, and the 6-trifluoromethyl group—work in concert to facilitate an irreversible covalent bond with Cys394 in the enzyme's active site. Analogues lacking the essential nitro group are incapable of this activation and covalent bonding, rendering them thousands of times less potent. This detailed structural and mechanistic understanding not only explains the superiority of BTZ043 but also provides a robust platform for the rational design of next-generation anti-tuberculosis agents with improved efficacy and pharmacokinetic profiles.

References

Comparative Efficacy of BTZ043 in Animal Models of Tuberculosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of BTZ043, a novel benzothiazinone inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), in various preclinical animal models of tuberculosis (TB). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-tubercular agents.

Executive Summary

BTZ043 has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb) in multiple animal models, including various mouse strains and guinea pigs. It effectively reduces bacterial loads in the lungs and spleens, often in a dose-dependent manner. Comparative studies with the first-line anti-TB drug isoniazid (INH) indicate that BTZ043 exhibits comparable, and in some instances superior, efficacy. Its unique mechanism of action, targeting the essential cell wall synthesis pathway of Mtb, makes it a promising candidate for inclusion in novel treatment regimens for both drug-susceptible and drug-resistant tuberculosis.

Data Presentation: Efficacy of BTZ043

The following tables summarize the quantitative data on the efficacy of BTZ043 in reducing Mtb colony-forming units (CFU) in the lungs and spleens of different animal models.

Table 1: Efficacy of BTZ043 in Mouse Models of Tuberculosis

Animal ModelMtb StrainTreatment DurationDrug & Dose (mg/kg/day)Mean Log10 CFU Reduction vs. Untreated (Lungs)Mean Log10 CFU Reduction vs. Untreated (Spleen)Reference
BALB/c MouseH37Rv4 weeksBTZ043 (50)~0.6~1.7[1]
BALB/c MouseH37Rv4 weeksINH (25)~1.0~2.0[1]
BALB/c MouseH37Rv8 weeksBTZ043 (50)~1.04 (from start of treatment)-[2]
BALB/c MouseH37Rv8 weeksBTZ043 (250)>2.4-[3]
BALB/c MouseH37Rv8 weeksINH (25)--[3]
C3HeB/FeJ MouseErdman8 weeksBTZ043 (50)~2.43Significant reduction[2]
C3HeB/FeJ MouseErdman8 weeksBTZ043 (200)~3.98Significant reduction (4 of 8 mice below detection limit)[2]

Table 2: Efficacy of BTZ043 in the Guinea Pig Model of Tuberculosis

Animal ModelMtb StrainTreatment DurationDrug & Dose (mg/kg/day)OutcomeReference
Guinea PigH37Rv4 weeksBTZ043 (300)Significant reduction in bacterial load at infection site and lymph nodes; no detectable bacteria in the spleen.[4][5]
Guinea PigH37Rv4 weeksINH (60)Significant reduction in bacterial load at infection site and lymph nodes; no detectable bacteria in the spleen.[4]
Guinea PigBCG7 daysBTZ043 (400)2 log10 reduction in CFU in BCG-induced granulomas compared to untreated.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Murine Model of Chronic Tuberculosis (BALB/c and C3HeB/FeJ Mice)[2][3][6]
  • Animals: Female BALB/c or C3HeB/FeJ mice.

  • Infection: Low-dose aerosol infection with Mycobacterium tuberculosis H37Rv or Erdman strain, resulting in an initial implantation of approximately 50-200 CFU in the lungs.

  • Treatment Initiation: Treatment was initiated at a chronic stage of infection, typically 3 to 8 weeks post-infection, to allow for the development of established lung pathology.

  • Drug Administration: BTZ043 was administered orally via gavage, typically 5 days a week. The drug was formulated as a microcrystalline or amorphous suspension. Comparator drugs like isoniazid (INH) were also administered orally.

  • Efficacy Assessment: At specified time points (e.g., 4, 6, and 8 weeks of treatment), mice were euthanized, and lungs and spleens were aseptically harvested. Organs were homogenized, and serial dilutions were plated on 7H11 agar plates. Colony-forming units (CFU) were enumerated after 3-4 weeks of incubation at 37°C. The efficacy was determined by comparing the log10 CFU counts in treated groups to those in the untreated control group.

Guinea Pig Model of Tuberculosis[4][5][7]
  • Animals: Outbred female guinea pigs.

  • Infection: Subcutaneous infection in the left axillary region with approximately 1 x 10³ CFU of virulent M. tuberculosis H37Rv.

  • Treatment Initiation: Oral treatment was initiated 14 days post-infection.

  • Drug Administration: BTZ043 was administered orally once daily for 28 days. Isoniazid (INH) was used as a positive control.

  • Efficacy Assessment: After 4 weeks of treatment, animals were euthanized. The granulomas at the site of infection, draining lymph nodes, and spleens were collected. Tissues were homogenized, and serial dilutions were plated to determine the bacterial load (CFU). Macroscopic pathology scores were also assessed.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of BTZ043

BTZ043 is a potent inhibitor of DprE1, a key enzyme in the synthesis of the mycobacterial cell wall. The diagram below illustrates the pathway and the point of inhibition.

Caption: Mechanism of action of BTZ043 via inhibition of the DprE1 enzyme.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines the general workflow for assessing the in vivo efficacy of BTZ043 in an animal model of tuberculosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Low-Dose Aerosol Infection with M. tuberculosis Animal_Model->Infection Acclimatization Chronic Infection Development (3-8 weeks) Infection->Acclimatization Grouping Randomize into Treatment Groups: - Vehicle Control - BTZ043 (various doses) - Comparator Drug (e.g., INH) Acclimatization->Grouping Administration Daily Oral Gavage (e.g., 5 days/week for 4-8 weeks) Grouping->Administration Euthanasia Euthanize Animals at Pre-defined Endpoints Administration->Euthanasia Organ_Harvest Harvest Lungs and Spleens Euthanasia->Organ_Harvest Homogenization Homogenize Tissues Organ_Harvest->Homogenization Plating Plate Serial Dilutions on 7H11 Agar Homogenization->Plating CFU_Count Enumerate Colony Forming Units (CFU) after Incubation Plating->CFU_Count Data_Analysis Calculate Log10 CFU Reduction vs. Control CFU_Count->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing of BTZ043.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling BTZ043 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for BTZ043 Racemate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and answer specific operational questions.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C17H16F3N3O5S[1]
Molecular Weight 431.39 g/mol [1][2]
CAS Number 957217-65-1[1]
Appearance Powder[1]
Solubility DMSO: ≥ 10.4 mg/mL (with gentle warming) Ethanol: ≥ 3.27 mg/mL (with ultrasonic and warming)[3]
Storage Temperature (Powder) -20°C (3 years) 4°C (2 years)[1]
Storage Temperature (In Solvent) -80°C (6 months) -20°C (1 month)[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling to avoid exposure.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A/2B (Causes serious eye irritation)[1]

OperationRequired Personal Protective Equipment (PPE)
Routine Handling (Weighing, Solution Preparation) - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Eye/Face Protection: Safety goggles with side-shields or a face shield. - Body Protection: Laboratory coat.
Spill Cleanup - Hand Protection: Heavy-duty, chemical-resistant gloves. - Eye/Face Protection: Safety goggles and a face shield. - Body Protection: Chemical-resistant apron or coveralls over a lab coat. - Respiratory Protection: Use in a well-ventilated area. For large spills or in poorly ventilated areas, a respirator may be necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound powder or solutions.[1]

Standard Operating Procedure for Handling this compound

This workflow outlines the standard procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Experimental Use cluster_storage Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_weigh Weigh this compound in a Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_use Perform Experimental Procedures (Maintain PPE) prep_dissolve->exp_use store_solution Store Solution at -80°C or -20°C exp_use->store_solution dispose_liquid Dispose of Liquid Waste as Hazardous Chemical Waste exp_use->dispose_liquid dispose_ppe Dispose of Contaminated PPE as Hazardous Waste exp_use->dispose_ppe store_solid Store Powder at -20°C or 4°C in a Tightly Sealed Container store_solid->prep_weigh dispose_solid Dispose of Solid Waste as Hazardous Chemical Waste dispose_liquid->dispose_ppe

Caption: Standard workflow for handling this compound.

Accidental Release and Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.

  • Evacuate the affected area if the spill is large or in a poorly ventilated space.[1]

  • If direct contact occurs, wash the affected skin with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[1]

2. Spill Cleanup Procedure: This protocol should be followed for the cleanup of this compound spills.

StepAction
1. Assess and Secure - Assess the extent of the spill and any immediate hazards. - Restrict access to the spill area.
2. Don PPE - Wear appropriate PPE, including gloves, safety goggles, a lab coat, and if necessary, a respirator and chemical-resistant apron.[1]
3. Containment - For liquid spills, cover with an absorbent, liquid-binding material such as diatomite or universal binders.[1] - For powder spills, gently cover with a damp paper towel to avoid generating dust.
4. Cleanup - Carefully collect the absorbed material or contained powder using a scoop or dustpan. - Place the collected material into a sealed, labeled container for hazardous waste.
5. Decontamination - Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1] - Wipe the area clean with fresh paper towels.
6. Disposal - Dispose of all contaminated materials (absorbent, gloves, paper towels, etc.) as hazardous chemical waste according to institutional guidelines.[1]
7. Post-Cleanup - Wash hands thoroughly with soap and water after removing PPE. - Report the incident to the laboratory supervisor or safety officer.

Spill Response Workflow

This diagram illustrates the logical steps for responding to a this compound spill.

spill Spill Occurs assess Assess Spill Size and Immediate Hazards spill->assess evacuate Evacuate Area (If Necessary) assess->evacuate Large Spill ppe Don Full PPE assess->ppe Small Spill evacuate->ppe contain Contain Spill (Absorbent Material/Damp Towel) ppe->contain cleanup Collect Contaminated Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Surfaces with Alcohol cleanup->decontaminate dispose Dispose of All Waste as Hazardous decontaminate->dispose report Report Incident dispose->report

Caption: Logical workflow for a this compound spill response.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect excess this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag and disposed of according to your institution's chemical waste management procedures. Contaminated clothing should be taken off and washed before reuse.[1]

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective handling of this compound in the laboratory. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) before working with this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.